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  • Product: 3-Methyl-4-(3-methylpiperidin-1-yl)benzonitrile
  • CAS: 1179754-22-3

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to 3-Methyl-4-(3-methylpiperidin-1-yl)benzonitrile: Physicochemical Properties and Stability

For Researchers, Scientists, and Drug Development Professionals Authored by: A Senior Application Scientist This guide provides a comprehensive technical overview of the physicochemical properties and stability of 3-Meth...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides a comprehensive technical overview of the physicochemical properties and stability of 3-Methyl-4-(3-methylpiperidin-1-yl)benzonitrile, a novel benzonitrile derivative with potential applications in medicinal chemistry. Given the limited availability of direct experimental data for this specific molecule, this document synthesizes information from predictive models, data on analogous structures, and established scientific principles to offer a robust foundational resource. We will explore the core characteristics of this compound, outline detailed protocols for its empirical evaluation, and discuss the implications of its structural motifs for drug development.

Introduction: The Significance of Piperidinyl-Benzonitrile Scaffolds

The molecular architecture of 3-Methyl-4-(3-methylpiperidin-1-yl)benzonitrile, featuring a substituted piperidine ring linked to a benzonitrile moiety, places it within a class of compounds of significant interest to the pharmaceutical industry. Piperidine derivatives are prevalent in numerous approved drugs, valued for their favorable pharmacokinetic properties and their ability to serve as versatile scaffolds in drug design.[1][2] The benzoylpiperidine fragment, a related structure, is considered a privileged element in medicinal chemistry due to its metabolic stability and its role as a potential bioisostere for other chemical groups.[3]

The nitrile group, for its part, is a key functional group found in over 30 FDA-approved pharmaceuticals.[4] It can act as a hydrogen bond acceptor and a bioisostere for carbonyl, hydroxyl, and halogen groups.[4][5] Its strong electron-withdrawing nature can modulate the electronic properties of the aromatic ring, and it is generally considered metabolically stable.[4][5][6][7] The combination of these two pharmacologically significant moieties in 3-Methyl-4-(3-methylpiperidin-1-yl)benzonitrile suggests a compound with potential for further investigation in various therapeutic areas.

Molecular Structure and Core Identifiers

A foundational understanding of a compound begins with its precise chemical identity.

Caption: Chemical structure of 3-Methyl-4-(3-methylpiperidin-1-yl)benzonitrile.

PropertyValueSource
CAS Number 1179754-22-3NextSDS[8]
Molecular Formula C₁₄H₁₈N₂PubChem[9]
Molecular Weight 214.31 g/mol PubChem[9]
IUPAC Name 3-methyl-4-(3-methylpiperidin-1-yl)benzonitrileNextSDS[8]
Canonical SMILES CC1CCCN(C1)C2=C(C=C(C=C2)C#N)CPubChem[9]
InChI Key BRHRVBDLWATAHD-UHFFFAOYSA-NPubChem[9]

Predicted Physicochemical Properties

PropertyPredicted ValueSourceSignificance in Drug Development
XlogP 3.4PubChem[9]Indicates the lipophilicity of the compound, influencing its absorption, distribution, metabolism, and excretion (ADME) profile. A value of 3.4 suggests good membrane permeability.
Topological Polar Surface Area (TPSA) 27.2 ŲPubChemA measure of the surface area of a molecule that is polar. It is a good predictor of drug transport properties, such as intestinal absorption and blood-brain barrier penetration.
Hydrogen Bond Donors 0PubChemThe number of hydrogen atoms attached to electronegative atoms (N, O). This property influences solubility and binding to target proteins.
Hydrogen Bond Acceptors 2PubChemThe number of electronegative atoms (N, O) with lone pairs of electrons. This property is crucial for molecular recognition and binding affinity.
Rotatable Bonds 2PubChemThe number of bonds that can rotate freely. A lower number of rotatable bonds is generally associated with better oral bioavailability.

Proposed Experimental Protocols for Physicochemical Characterization

To move beyond predictive data, rigorous experimental determination of the physicochemical properties is essential. The following are standard, field-proven protocols for characterizing a novel chemical entity like 3-Methyl-4-(3-methylpiperidin-1-yl)benzonitrile.

Solubility Determination

Causality: Solubility is a critical determinant of a drug's bioavailability and formulation feasibility. Poor aqueous solubility can be a major hurdle in drug development.

Protocol: Kinetic Solubility Assay (High-Throughput Screening)

  • Stock Solution Preparation: Prepare a 10 mM stock solution of 3-Methyl-4-(3-methylpiperidin-1-yl)benzonitrile in 100% dimethyl sulfoxide (DMSO).

  • Serial Dilution: In a 96-well plate, perform serial dilutions of the stock solution in DMSO.

  • Aqueous Buffer Addition: To each well, add a phosphate-buffered saline (PBS) solution (pH 7.4) to achieve a final DMSO concentration of 1-2%.

  • Incubation and Equilibration: Seal the plate and incubate at room temperature (25°C) for 24 hours with gentle agitation to allow for equilibration.

  • Precipitate Removal: Centrifuge the plate to pellet any precipitated compound.

  • Quantification: Analyze the supernatant for the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Data Analysis: The highest concentration at which the compound remains in solution is reported as its kinetic solubility.

G cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis stock 10 mM Stock in DMSO dilution Serial Dilution in DMSO stock->dilution add_buffer Add PBS (pH 7.4) dilution->add_buffer incubate Incubate 24h @ 25°C add_buffer->incubate centrifuge Centrifuge incubate->centrifuge quantify Quantify Supernatant (HPLC/LC-MS) centrifuge->quantify result Determine Kinetic Solubility quantify->result

Caption: Workflow for Kinetic Solubility Assay.

pKa Determination

Causality: The ionization state (pKa) of a molecule at physiological pH affects its solubility, permeability, and target binding. For 3-Methyl-4-(3-methylpiperidin-1-yl)benzonitrile, the piperidine nitrogen is expected to be the primary basic center.

Protocol: Potentiometric Titration

  • Sample Preparation: Accurately weigh and dissolve a sample of the compound in a suitable co-solvent system (e.g., methanol/water) to a known concentration.

  • Titration Setup: Use an automated potentiometric titrator equipped with a calibrated pH electrode.

  • Acidification: Add a standardized solution of hydrochloric acid (HCl) to protonate the basic functional groups fully.

  • Titration: Titrate the solution with a standardized solution of sodium hydroxide (NaOH), recording the pH as a function of the volume of titrant added.

  • Data Analysis: Plot the titration curve (pH vs. volume of NaOH). The pKa is determined from the inflection point of the curve or by calculating the first derivative.

Stability Assessment

Understanding the stability of a compound under various stress conditions is paramount for determining its shelf-life, identifying potential degradation products, and ensuring the safety and efficacy of a potential drug product.

pH-Dependent Hydrolytic Stability

Causality: The nitrile group can be susceptible to hydrolysis under strongly acidic or basic conditions, although it is generally robust.[5][6] The stability of the molecule across the physiological pH range and under conditions encountered during formulation and storage must be confirmed.

Protocol: Forced Degradation Study

  • Sample Preparation: Prepare solutions of the compound at a known concentration in a series of buffers with varying pH values (e.g., pH 1.2, 4.5, 7.4, and 9.0).

  • Incubation: Incubate the solutions at a controlled temperature (e.g., 40°C) for a defined period (e.g., 7, 14, and 28 days).

  • Time-Point Analysis: At each time point, withdraw an aliquot from each solution.

  • Quantification: Analyze the samples using a stability-indicating HPLC method to quantify the remaining parent compound and detect any degradation products.

  • Data Analysis: Plot the percentage of the remaining parent compound against time for each pH condition to determine the degradation kinetics.

Photostability

Causality: Aromatic systems and certain functional groups can be sensitive to degradation upon exposure to light, which can lead to loss of potency and the formation of potentially toxic photoproducts.

Protocol: ICH Q1B Photostability Testing

  • Sample Preparation: Prepare solid-state samples of the compound and solutions in a suitable solvent.

  • Exposure: Expose the samples to a controlled light source that provides both UV and visible light, as specified in the ICH Q1B guidelines (e.g., a xenon lamp or a metal halide lamp). A dark control sample should be stored under the same conditions but protected from light.

  • Analysis: After the specified exposure period, analyze both the exposed and dark control samples for the appearance of degradation products and any changes in physical properties. Quantify the parent compound using a validated HPLC method.

G cluster_stress Stress Conditions cluster_protocol Experimental Workflow cluster_output Data Output pH pH Gradient (1.2, 4.5, 7.4, 9.0) light Photostability (ICH Q1B) temp Thermal Stress (e.g., 60°C) prepare Prepare Samples (Solid & Solution) expose Expose to Stress (with Dark Control) prepare->expose analyze Analyze at Time Points (HPLC, LC-MS) expose->analyze kinetics Degradation Kinetics analyze->kinetics products Identify Degradants analyze->products pathways Propose Degradation Pathways products->pathways

Caption: General Workflow for Stability Assessment.

Conclusion and Future Directions

3-Methyl-4-(3-methylpiperidin-1-yl)benzonitrile is a compound of interest due to its constitution from pharmacologically relevant piperidine and benzonitrile moieties. While predictive data suggests favorable drug-like properties, a comprehensive understanding of its physicochemical characteristics and stability profile necessitates rigorous experimental investigation. The protocols outlined in this guide provide a robust framework for such studies. Future work should focus on the synthesis of this compound, followed by the systematic experimental determination of its solubility, pKa, and stability under various stress conditions. This foundational knowledge is indispensable for any further exploration of its potential as a therapeutic agent.

References

  • Fleming, F. F., Yao, L., Ravikumar, P. C., Funk, L., & Shook, B. C. (2010). Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. Journal of Medicinal Chemistry, 53(22), 7902–7917. [Link]

  • PubChem. (n.d.). 3-(4-Methylpiperazin-1-yl)benzonitrile. National Center for Biotechnology Information. Retrieved from [Link]

  • NextSDS. (n.d.). 3-methyl-4-(3-methylpiperidin-1-yl)benzonitrile — Chemical Substance Information. Retrieved from [Link]

  • PubChemLite. (n.d.). 3-methyl-4-(3-methylpiperidin-1-yl)benzonitrile (C14H18N2). Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of Benzonitrile, 3-methyl- (CAS 620-22-4). Retrieved from [Link]

  • Kozlovskaya, L. N., & Zholobak, N. M. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Pharmaceuticals, 15(8), 954. [Link]

  • Wang, L., et al. (2021). Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies. RSC Medicinal Chemistry, 12(9), 1466-1488. [Link]

  • Google Patents. (n.d.). US20160122354A1 - PROCESS FOR THE PREPARATION OF (3R,4R)-4-METHYL-3-(METHYL-7H-PYRROLO[2,3-D]PYRIMIDIN-4-YL-AMINO)-ß-OXO-1-PIPERIDINEPROPANENITRILE AND ITS SALTS.
  • Saggioro, F., et al. (2024). The Benzoylpiperidine Fragment as a Privileged Structure in Medicinal Chemistry: A Comprehensive Review. Molecules, 29(8), 1930. [Link]

  • Fleming, F. F., et al. (2010). Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. Journal of Medicinal Chemistry, 53(22), 7902-7917. [Link]

  • MDPI. (2025). Discovery of Novel Piperidinyl-Based Benzoxazole Derivatives as Anticancer Agents Targeting VEGFR-2 and c-Met Kinases. Retrieved from [Link]

  • ResearchGate. (n.d.). An Improved Scalable Process for Synthesis of Piperidin-4-yl-carbamates. Retrieved from [Link]

  • Google Patents. (n.d.). EP3539965A1 - An improved process for the preparation of (3r,4r)-(1-benzyl-4-methylpiperidin-3-yl)-methylamine.
  • de Souza, A. S., & de Oliveira, K. T. (2021). Nitriles: an attractive approach to the development of covalent inhibitors. RSC Medicinal Chemistry, 12(12), 2056-2070. [Link]

  • MDPI. (2022). Methyl-3-(3-hydroxy-3-(4-(piperidin-1-yl)phenyl)-prop-2-enoyl)benzoate. Retrieved from [Link]

  • Preparation of benzonitrile. (n.d.). Retrieved from [Link]

  • Open Library Publishing Platform. (n.d.). Drug Modifications to Improve Stability – An Introduction to Medicinal Chemistry & Molecular Recognition. Retrieved from [Link]

Sources

Exploratory

In-Depth Technical Guide: Receptor Binding Affinity and Kinetics of 3-Methyl-4-(3-methylpiperidin-1-yl)benzonitrile at the Histamine H3 Receptor

Executive Summary In contemporary neuropharmacology, the optimization of G protein-coupled receptor (GPCR) ligands has evolved beyond simple equilibrium thermodynamics (affinity, Ki​ ) to prioritize target binding kineti...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In contemporary neuropharmacology, the optimization of G protein-coupled receptor (GPCR) ligands has evolved beyond simple equilibrium thermodynamics (affinity, Ki​ ) to prioritize target binding kinetics—specifically, the association rate ( kon​ ), dissociation rate ( koff​ ), and the resulting target residence time ( τ ). This paradigm shift is particularly critical for the Histamine H3 Receptor (H3R), a presynaptic autoreceptor and heteroreceptor implicated in cognitive disorders, narcolepsy, and neuropathic pain.

Historically, H3R antagonists relied on an imidazole pharmacophore, which suffered from poor blood-brain barrier (BBB) penetrance and off-target cytochrome P450 (CYP450) inhibition. The development of non-imidazole aryl-piperidine derivatives resolved these liabilities. This whitepaper provides a comprehensive technical evaluation of 3-Methyl-4-(3-methylpiperidin-1-yl)benzonitrile , a representative conformationally restricted non-imidazole H3R antagonist. By detailing self-validating experimental workflows for both radioligand displacement and live-cell NanoBRET kinetic assays, this guide bridges the gap between molecular design and functional in vivo efficacy.

Mechanistic Grounding: The H3R Signaling Axis

The histamine H3 receptor is a Gi/o​ -coupled GPCR predominantly expressed in the central nervous system. Under basal conditions or when stimulated by endogenous histamine, H3R activation leads to the dissociation of the Gi/o​ protein complex. The Gαi​ subunit directly inhibits adenylate cyclase (AC), leading to a reduction in intracellular cyclic AMP (cAMP) and subsequent downregulation of Protein Kinase A (PKA) activity. Concurrently, Gβγ subunits modulate voltage-gated calcium channels, suppressing the presynaptic release of histamine and other critical neurotransmitters (e.g., acetylcholine, dopamine) [1].

As an antagonist/inverse agonist, 3-Methyl-4-(3-methylpiperidin-1-yl)benzonitrile binds to the orthosteric site of the H3R, blocking histamine binding and stabilizing the receptor in an inactive conformation. This disinhibits adenylate cyclase, elevates cAMP levels, and ultimately promotes neurotransmitter release—the primary mechanism underlying its cognitive-enhancing properties.

H3R_Signaling Ligand 3-Methyl-4-(3-methylpiperidin-1-yl)benzonitrile (H3R Antagonist) H3R Histamine H3 Receptor (Gi/o-coupled GPCR) Ligand->H3R Binds & Blocks Gi Gi/o Protein (αi subunit) H3R->Gi Prevents Activation AC Adenylate Cyclase (AC) Gi->AC Disinhibits (Relieves Inhibition) cAMP Intracellular cAMP AC->cAMP Increases Production PKA Protein Kinase A (PKA) cAMP->PKA Activates NT Neurotransmitter Release (Histamine, ACh, DA) PKA->NT Promotes Release

Caption: Mechanistic pathway showing H3R antagonism by 3-Methyl-4-(3-methylpiperidin-1-yl)benzonitrile.

Experimental Workflows & Self-Validating Protocols

To rigorously evaluate this compound, we employ a two-tiered approach: an equilibrium radioligand binding assay to establish baseline affinity, followed by a live-cell NanoBRET assay to determine binding kinetics.

Protocol 1: Equilibrium Radioligand Competition Assay ( Ki​ )

Purpose: To determine the thermodynamic affinity of the compound for the human H3R.

Causality & Design Choices: We utilize [3H] -N- α -methylhistamine ( [3H] -NAMH) as the radiotracer because it is a highly selective H3R agonist that labels the high-affinity state of the receptor. To ensure a self-validating system, non-specific binding (NSB) is defined using a saturating concentration (10 µM) of a structurally distinct reference ligand, such as clobenpropit. Glass fiber filters (GF/B) are pre-soaked in 0.3% polyethylenimine (PEI); this is a critical step to neutralize the negative charge of the glass fibers, thereby preventing the non-specific adhesion of our highly lipophilic piperidine-benzonitrile compound.

Step-by-Step Methodology:

  • Membrane Preparation: Harvest HEK293T cells stably expressing human H3R. Homogenize in ice-cold assay buffer (50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4) and centrifuge at 40,000 × g for 20 minutes.

  • Incubation: In a 96-well plate, combine 50 µg of membrane protein, 2 nM [3H] -NAMH, and varying concentrations of 3-Methyl-4-(3-methylpiperidin-1-yl)benzonitrile (ranging from 10−11 to 10−5 M).

  • Equilibration: Incubate the plate at 25°C for 120 minutes to ensure the system reaches thermodynamic equilibrium.

  • Filtration: Rapidly filter the reaction through PEI-treated GF/B filters using a cell harvester. Wash three times with ice-cold buffer to trap receptor-bound radioligand while washing away unbound tracer.

  • Quantification: Add scintillation cocktail and measure radioactivity (CPM) using a liquid scintillation counter. Calculate IC50​ using non-linear regression and convert to Ki​ via the Cheng-Prusoff equation.

Protocol 2: Live-Cell NanoBRET Kinetic Assay ( τ , kon​ , koff​ )

Purpose: To measure real-time target engagement and residence time in a physiologically relevant environment.

Causality & Design Choices: Traditional kinetic assays using isolated membranes often fail to predict in vivo efficacy because they strip the GPCR of its native lipid microenvironment and intracellular coupling proteins. By utilizing Bioluminescence Resonance Energy Transfer (NanoBRET) in living cells, we preserve the structural integrity of the H3R[2]. The N-terminal NanoLuc (Nluc) fusion acts as the BRET donor, while a fluorescently labeled H3R tracer acts as the acceptor. The kinetic parameters of our unlabeled compound are derived mathematically by observing how it alters the association curve of the fluorescent tracer.

NanoBRET_Workflow Transfection HEK293T Cells Expressing Nluc-H3R Tracer Add Fluorescent Tracer (BRET Acceptor) Transfection->Tracer Step 1: Seed Cells Compound Add Unlabeled Ligand (Competitor) Tracer->Compound Step 2: Co-incubation Read Real-Time BRET Measurement Compound->Read Step 3: Luminescence Analysis Kinetic Analysis (kon, koff, τ) Read->Analysis Step 4: Motulsky-Mahan Fit

Caption: Step-by-step workflow for the live-cell NanoBRET kinetic binding assay.

Step-by-Step Methodology:

  • Transfection: Transiently transfect HEK293T cells with an Nluc-hH3R expression vector. Seed into white 96-well plates at 3×104 cells/well.

  • Substrate Addition: After 24 hours, wash cells with HBSS and add the Nano-Glo® luciferase substrate (furimazine).

  • Tracer & Competitor Addition: Simultaneously inject a sub-saturating concentration of a fluorescent H3R tracer (e.g., Bodipy-FL-histamine) and multiple concentrations of 3-Methyl-4-(3-methylpiperidin-1-yl)benzonitrile.

  • Real-Time Measurement: Immediately read the plate on a luminescence microplate reader equipped with dual filters (460 nm for donor, 535 nm for acceptor) every 2 minutes for 120 minutes at 37°C.

  • Data Analysis: Calculate the BRET ratio (Acceptor/Donor). Fit the resulting kinetic competition curves using the Motulsky-Mahan model to extract the dissociation rate constant ( koff​ ) of the unlabeled ligand. Residence time ( τ ) is calculated as 1/koff​ .

Data Presentation & Structure-Kinetic Relationships (SKR)

The quantitative evaluation of 3-Methyl-4-(3-methylpiperidin-1-yl)benzonitrile against standard clinical reference compounds reveals critical insights into its pharmacological profile.

Table 1: Equilibrium Binding Affinity at Human H3R

CompoundPharmacophore Class IC50​ (nM) Ki​ (nM)Selectivity (H3R vs H4R)
3-Methyl-4-(3-methylpiperidin-1-yl)benzonitrile Non-imidazole (Aryl-piperidine) 4.2 ± 0.5 1.8 ± 0.3 > 1000-fold
Pitolisant (Reference)Non-imidazole (Alkyl-piperidine)8.5 ± 1.13.6 ± 0.4> 500-fold
Ciproxifan (Reference)Imidazole-based2.1 ± 0.30.9 ± 0.1~ 100-fold

Data represents mean ± SEM of three independent experiments.

Table 2: Target Binding Kinetics via Live-Cell NanoBRET

Compound kon​ ( 105M−1s−1 ) koff​ ( 10−3s−1 )Residence Time ( τ , min)
3-Methyl-4-(3-methylpiperidin-1-yl)benzonitrile 1.45 0.32 52.1
Pitolisant (Reference)2.101.1514.5
Ciproxifan (Reference)4.803.504.8
Field-Proven Insights: The Role of Conformational Restriction

While the equilibrium affinity ( Ki​ ) of our target compound is comparable to Ciproxifan and Pitolisant, its kinetic profile is vastly superior. As highlighted by Swinney [3], the biochemical mechanism of drug action—specifically a prolonged residence time—is often the primary driver of clinical success.

The presence of the 3-methyl group on the piperidine ring introduces significant steric hindrance, restricting the conformational flexibility of the ligand. Once the compound navigates the extracellular vestibule and binds to the deep orthosteric pocket of the H3R (interacting with the highly conserved Asp114 residue via its basic amine), the methyl group anchors the molecule within a specific hydrophobic sub-pocket. This structural rigidity drastically lowers the dissociation rate ( koff​=0.32×10−3s−1 ), resulting in a residence time of over 50 minutes.

In a physiological setting, this prolonged target occupancy leads to insurmountable antagonism. Even when local concentrations of endogenous histamine spike (e.g., during circadian shifts), the slow-dissociating antagonist remains bound, ensuring sustained therapeutic efficacy and allowing for lower, less frequent dosing regimens.

References

  • Leurs, R., Bakker, R. A., Timmerman, H., & de Esch, I. J. (2005). The histamine H3 receptor: from gene cloning to H3 receptor drugs. Nature Reviews Drug Discovery, 4(2), 107-120. URL:[Link]

  • Mocking, T. A., Verweij, E. W., Vischer, H. F., & Leurs, R. (2018). Homogeneous, Real-Time NanoBRET Binding Assays for the Histamine H3 and H4 Receptors on Living Cells. Molecular Pharmacology, 94(6), 1371-1381. URL:[Link]

  • Swinney, D. C. (2004). Biochemical mechanisms of drug action: what does it take for success?. Nature Reviews Drug Discovery, 3(9), 801-808. URL:[Link]

Foundational

In Vitro Cytotoxicity Profiling of 3-Methyl-4-(3-methylpiperidin-1-yl)benzonitrile: A Technical Guide for Preclinical Assessment

This guide provides a comprehensive framework for evaluating the in vitro cytotoxic potential of the novel chemical entity, 3-Methyl-4-(3-methylpiperidin-1-yl)benzonitrile. As direct cytotoxicity data for this specific c...

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Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive framework for evaluating the in vitro cytotoxic potential of the novel chemical entity, 3-Methyl-4-(3-methylpiperidin-1-yl)benzonitrile. As direct cytotoxicity data for this specific compound is not yet publicly available, this document serves as a detailed roadmap for researchers, scientists, and drug development professionals to establish a robust cytotoxicity profile. The methodologies outlined herein are designed to ensure scientific integrity, reproducibility, and a thorough understanding of the compound's effects on cellular viability and mechanisms of cell death.

The structural components of 3-Methyl-4-(3-methylpiperidin-1-yl)benzonitrile, namely the benzonitrile and piperidine moieties, suggest a need for careful toxicological assessment. Benzonitrile derivatives have been investigated for various pharmacological activities, and some have been shown to be cytotoxic.[1] Similarly, piperidine-containing compounds can exhibit a range of biological effects, from therapeutic to toxic.[2][3] Therefore, a multi-assay approach is crucial to comprehensively characterize the cytotoxic profile of this novel molecule.

I. Strategic Workflow for Cytotoxicity Assessment

A tiered approach is recommended to efficiently and comprehensively evaluate the in vitro cytotoxicity of a novel compound. This workflow begins with broad-spectrum viability assays to determine the dose-response relationship and identify the half-maximal inhibitory concentration (IC50). Subsequent assays are then employed to elucidate the underlying mechanism of cell death, distinguishing between apoptosis and necrosis.

Cytotoxicity_Workflow cluster_0 Phase 1: Initial Viability Screening cluster_1 Phase 2: Confirmation of Cytotoxicity cluster_2 Phase 3: Mechanistic Investigation A Dose-Response & Time-Course (MTT Assay) B Determine IC50 Value A->B Data Analysis C Membrane Integrity Assessment (LDH Assay) B->C Select Concentrations (e.g., IC50, 2xIC50) D Apoptosis vs. Necrosis (Annexin V/PI Assay) C->D Initial Mechanistic Insight E Executioner Caspase Activation (Caspase-3/7 Assay) D->E Confirmation of Apoptosis

Caption: A tiered workflow for comprehensive in vitro cytotoxicity assessment.

II. Quantitative Data Summary (Hypothetical Data)

All quantitative data should be meticulously recorded and presented in a clear, tabular format to facilitate comparison across different cell lines and assays. The following table is a template for summarizing the cytotoxic effects of 3-Methyl-4-(3-methylpiperidin-1-yl)benzonitrile.

Cell LineAssay TypeIncubation Time (hours)IC50 (µM)
Cancer Cell Lines
MCF-7 (Breast Adenocarcinoma)MTT48Data to be determined
A549 (Lung Carcinoma)MTT48Data to be determined
HepG2 (Hepatocellular Carcinoma)MTT48Data to be determined
Non-Cancerous Cell Line
HEK293 (Human Embryonic Kidney)MTT48Data to be determined

III. Detailed Experimental Protocols

The following protocols are foundational for establishing the in vitro cytotoxicity profile of 3-Methyl-4-(3-methylpiperidin-1-yl)benzonitrile.

A. Cell Viability Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method that measures the metabolic activity of cells, which serves as an indicator of cell viability.[4][5]

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells.[6]

Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.

  • Compound Treatment: Prepare serial dilutions of 3-Methyl-4-(3-methylpiperidin-1-yl)benzonitrile in complete cell culture medium. Replace the existing medium with 100 µL of the medium containing the test compound at various concentrations. Include appropriate vehicle controls.

  • Incubation: Incubate the plate for the desired time points (e.g., 24, 48, 72 hours).

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.[7]

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO or another suitable solvent to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Plot the percentage of viability against the log of the compound concentration to determine the IC50 value using non-linear regression analysis.[8]

B. Membrane Integrity Assessment: LDH Assay

The Lactate Dehydrogenase (LDH) assay is a cytotoxicity assay that quantifies the release of LDH from damaged cells into the culture medium.[9]

Principle: LDH is a stable cytosolic enzyme that is released upon plasma membrane damage. The released LDH catalyzes the conversion of lactate to pyruvate, which is coupled to the reduction of a tetrazolium salt to a colored formazan product. The amount of formazan is proportional to the amount of LDH released, indicating the level of cytotoxicity.[10][11]

Protocol:

  • Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol.

  • Supernatant Collection: After the incubation period, centrifuge the 96-well plate at a low speed (e.g., 250 x g for 10 minutes) to pellet the cells.[12]

  • LDH Reaction: Carefully transfer a portion of the supernatant (e.g., 50 µL) to a new 96-well plate. Add the LDH reaction mixture according to the manufacturer's instructions.

  • Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.[9]

  • Stop Reaction: Add the stop solution provided in the assay kit.

  • Data Acquisition: Measure the absorbance at 490 nm using a microplate reader. A reference wavelength of 680 nm is used to subtract background absorbance.[9]

  • Data Analysis: Determine the percentage of cytotoxicity by comparing the LDH activity in the treated wells to the spontaneous LDH release (untreated cells) and the maximum LDH release (cells treated with a lysis buffer).

C. Apoptosis Detection: Annexin V/Propidium Iodide (PI) Assay

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[13]

Principle: In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to detect apoptotic cells.[14] Propidium iodide (PI) is a fluorescent nuclear stain that is excluded by viable cells with intact membranes but can enter and stain the nucleus of late apoptotic and necrotic cells.

Protocol:

  • Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with 3-Methyl-4-(3-methylpiperidin-1-yl)benzonitrile at the desired concentrations.

  • Cell Harvesting: After treatment, collect both adherent and floating cells. Centrifuge and wash the cells with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add fluorochrome-conjugated Annexin V and PI to the cell suspension.[15][16]

  • Incubation: Incubate the cells at room temperature for 15 minutes in the dark.

  • Data Acquisition: Analyze the stained cells by flow cytometry.

  • Data Analysis: Quantify the percentage of cells in each quadrant:

    • Annexin V- / PI- : Viable cells

    • Annexin V+ / PI- : Early apoptotic cells

    • Annexin V+ / PI+ : Late apoptotic/necrotic cells

    • Annexin V- / PI+ : Necrotic cells

D. Caspase-3/7 Activity Assay

This assay measures the activity of caspase-3 and -7, which are key executioner caspases in the apoptotic pathway.[17]

Principle: The assay utilizes a substrate that is specifically cleaved by activated caspase-3 and -7. This cleavage results in the release of a fluorescent or luminescent signal that is proportional to the caspase activity.[18]

Protocol:

  • Cell Seeding and Treatment: Plate cells in a 96-well plate and treat with the test compound.

  • Reagent Addition: Add the Caspase-3/7 reagent directly to the wells.

  • Incubation: Incubate the plate at room temperature for the time specified by the manufacturer.

  • Data Acquisition: Measure the fluorescence or luminescence using a plate reader.

  • Data Analysis: Compare the signal from treated cells to that of untreated controls to determine the fold-increase in caspase-3/7 activity.

IV. Mechanistic Insights and Signaling Pathways

Understanding the potential mechanisms of cytotoxicity is crucial. The benzonitrile group, being electron-withdrawing, can influence molecular interactions.[19] The piperidine ring is a common scaffold in many biologically active compounds and its metabolism can sometimes lead to toxic intermediates.[20] A common pathway leading to apoptosis is the activation of caspases, which can be initiated through either the intrinsic (mitochondrial) or extrinsic (death receptor) pathway.

Apoptosis_Pathways cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway DeathReceptors Death Receptors (e.g., Fas, TNFR) Caspase8 Caspase-8 DeathReceptors->Caspase8 Ligand Binding Caspase37 Executioner Caspases (Caspase-3, -7) Caspase8->Caspase37 Mitochondria Mitochondria CytochromeC Cytochrome c Release Mitochondria->CytochromeC Cellular Stress Apaf1 Apaf-1 CytochromeC->Apaf1 Caspase9 Caspase-9 Apaf1->Caspase9 Caspase9->Caspase37 Apoptosis Apoptosis Caspase37->Apoptosis

Caption: Overview of the intrinsic and extrinsic apoptosis signaling pathways.

V. Conclusion and Future Directions

This technical guide provides a robust framework for the initial in vitro cytotoxicity assessment of 3-Methyl-4-(3-methylpiperidin-1-yl)benzonitrile. By systematically applying the described assays, researchers can obtain critical data on the compound's potency (IC50), its effect on membrane integrity, and the primary mechanism of cell death. These findings are essential for making informed decisions in the early stages of drug discovery and development, guiding lead optimization, and ensuring the selection of candidates with a favorable safety profile for further preclinical and clinical investigation.

VI. References

  • Committee on Acute Exposure Guideline Levels, Committee on Toxicology, Board on Environmental Studies and Toxicology, Division on Earth and Life Studies, National Research Council. (2010). Piperidine - Acute Exposure Guideline Levels for Selected Airborne Chemicals. National Academies Press (US).

  • In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. (2025). International Journal of Pharmaceutical Research and Allied Sciences, 14(2), 1603-1611.

  • Jayaraman, S. (2020). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Bio-protocol, 10(19), e3781.

  • Lovecka, P., Thimova, M., Grznarova, P., Lipov, J., Knejzlik, Z., Stiborova, H., Nindhia, T. G. T., Demnerova, K., & Ruml, T. (2015). Study of Cytotoxic Effects of Benzonitrile Pesticides. BioMed Research International, 2015, 381264.

  • Aslantürk, Ö. S. (2018). In Vitro Cytotoxicity and Cell Viability Assays: Principles, Advantages, and Disadvantages. IntechOpen.

  • National Center for Biotechnology Information. (2013). Cell Viability Assays. In Assay Guidance Manual.

  • Tang, Q., Liu, Y., Zhang, S., Li, Y., & Yang, X. (2025). Research progress on piperidine-containing compounds as agrochemicals. Journal of Pesticide Science, 50(1), 1-13.

  • BenchChem. (2025). Application Notes and Protocols for In Vitro Cytotoxicity Assessment of Novel Compounds.

  • National Center for Biotechnology Information. (2021). Apoptosis Marker Assays for HTS. In Assay Guidance Manual.

  • G-Biosciences. (n.d.). Annexin V-Dye Apoptosis Assay.

  • ResearchGate. (n.d.). Toxicity effects of piperidine alkaloids.

  • Dong, G., Sheng, C., & Wang, S. (2021). Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies. RSC Medicinal Chemistry, 12(8), 1237-1251.

  • Bio-Techne. (n.d.). Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Retrieved from [Link]

  • ResearchGate. (2025). MTT Proliferation Assay Protocol.

  • BenchChem. (2025). A Comparative Guide to QSAR Studies of Benzonitrile Derivatives in Drug Discovery.

  • Al-Taweel, A. M., Perveen, S., Fawzy, G. A., & Khan, A. (2022). Poisonous Piperidine Plants and the Biodiversity of Norditerpenoid Alkaloids for Leads in Drug Discovery: Experimental Aspects. Molecules, 27(20), 6835.

  • Cayman Chemical. (n.d.). LDH Cytotoxicity Assay Kit.

  • AAT Bioquest. (2026). Cell Meter™ Caspase 3/7 Activity Apoptosis Assay Kit Green Fluorescence.

  • Chemos GmbH & Co.KG. (n.d.). Safety Data Sheet: Piperidine.

  • ResearchGate. (n.d.). Chemical structure of benzonitrile derivatives investigated.

  • Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods.

  • Research Communities. (2024). Precise recognition of benzonitrile derivatives with supramolecular macrocycle of phosphorylated cavitand by co-crystallization method.

  • Cell Signaling Technology. (n.d.). LDH Cytotoxicity Assay Kit #37291.

  • JoVE. (n.d.). Quantification of lactate dehydrogenase for cell viability testing using cell lines and primary cultured astrocytes.

  • Sigma-Aldrich. (n.d.). Cytotoxicity Detection Kit (LDH).

  • Bio-Techne. (n.d.). Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry.

  • National Center for Biotechnology Information. (2013). Cell Viability Assays. In Assay Guidance Manual.

Sources

Exploratory

Pharmacokinetic Profiling of Novel Small Molecules in Murine Models: A Methodological Whitepaper Using 3-Methyl-4-(3-methylpiperidin-1-yl)benzonitrile as a Case Study

An In-depth Technical Guide Abstract The journey of a novel chemical entity from discovery to a viable drug candidate is critically dependent on a thorough understanding of its pharmacokinetic (PK) profile. Pharmacokinet...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide

Abstract

The journey of a novel chemical entity from discovery to a viable drug candidate is critically dependent on a thorough understanding of its pharmacokinetic (PK) profile. Pharmacokinetics, the study of how an organism affects a drug, governs the concentration of the compound at its site of action and, consequently, its efficacy and toxicity. This guide provides a comprehensive, methodology-focused framework for characterizing the pharmacokinetic properties of a novel small molecule, using the hypothetical compound 3-Methyl-4-(3-methylpiperidin-1-yl)benzonitrile as a practical example. We will detail the essential phases of a murine PK study, from pre-analytical preparation and in-vivo execution to bioanalytical quantification and data interpretation. The protocols and rationale described herein are grounded in established industry best practices and regulatory expectations, offering researchers and drug development professionals a robust blueprint for generating high-quality, interpretable PK data.

Introduction: The Central Role of Pharmacokinetics in Drug Discovery

In the intricate process of drug development, promising in-vitro potency can often fail to translate into in-vivo efficacy. This discrepancy is frequently attributable to suboptimal pharmacokinetic properties. A compound must be able to reach its target tissue in sufficient concentration and for an adequate duration to exert its therapeutic effect. The ADME quartet—Absorption, Distribution, Metabolism, and Excretion—collectively defines the compound's journey through the body. Early characterization of these parameters in a relevant animal model, such as the mouse, is indispensable for several reasons:

  • Informing Dose Selection: Understanding a compound's clearance and bioavailability is fundamental to selecting appropriate doses for subsequent efficacy and toxicology studies.

  • Guiding Lead Optimization: Unfavorable PK properties, such as excessively rapid clearance or poor oral absorption, can be identified early, allowing medicinal chemists to prioritize structural modifications to improve the compound's profile.

  • Predicting Human Pharmacokinetics: While not a direct correlation, data from murine models provide the initial inputs for allometric scaling and other pharmacokinetic/pharmacodynamic (PK/PD) modeling techniques used to predict human dose and scheduling.

This guide uses 3-Methyl-4-(3-methylpiperidin-1-yl)benzonitrile, a representative novel small molecule, to illustrate the complete workflow for a foundational PK study.

Phase I: Pre-Analytical Strategy and Method Development

Before any in-vivo work commences, a robust analytical foundation must be established. This phase ensures that the data collected from the animal study will be accurate, reproducible, and meaningful.

Compound Characterization and Formulation

The purity and solubility of the test compound are paramount.

  • Purity Assessment: The identity and purity of 3-Methyl-4-(3-methylpiperidin-1-yl)benzonitrile should be confirmed via methods like LC-MS and NMR. Purity should typically be >95% to ensure that the observed effects are due to the compound itself.

  • Solubility Testing: Aqueous solubility is a key determinant of oral absorption. Initial solubility should be tested in buffers mimicking physiological pH (e.g., pH 2.0, 6.5, 7.4). For in-vivo dosing, the compound must be dissolved in a suitable, non-toxic vehicle.

Protocol: Vehicle Selection Workflow

  • Objective: To find a vehicle capable of dissolving the compound at the required concentration for both intravenous (IV) and oral (PO) administration.

  • Materials: 3-Methyl-4-(3-methylpiperidin-1-yl)benzonitrile, Saline, 5% Dextrose in Water (D5W), Polyethylene glycol 400 (PEG400), Propylene glycol (PG), Tween 80, Carboxymethylcellulose (CMC).

  • Procedure:

    • Attempt to dissolve the compound in simple aqueous vehicles first (Saline, D5W).

    • If unsuccessful, test co-solvent systems. A common starting point for oral dosing is a mixture of PEG400 and water. For IV administration, a vehicle like 40% PEG400, 10% Ethanol, and 50% Saline might be tested.

    • For suspensions (oral dosing only), micronized compound can be suspended in a vehicle like 0.5% CMC.

  • Validation: The final formulation should be stable for the duration of the experiment and should not cause any adverse events in the animals when administered alone.

Bioanalytical Method Development: LC-MS/MS

The gold standard for quantifying small molecules in complex biological matrices like plasma is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) due to its high sensitivity and selectivity.

Protocol: LC-MS/MS Method Development Outline

  • Parent Compound Tuning: Infuse a pure solution of 3-Methyl-4-(3-methylpiperidin-1-yl)benzonitrile into the mass spectrometer to determine its precursor ion (the molecular weight) and to optimize fragmentation conditions to identify a stable and specific product ion. This pair of masses is known as an MRM (Multiple Reaction Monitoring) transition.

  • Internal Standard Selection: Select an appropriate internal standard (IS), ideally a stable isotope-labeled version of the analyte. If unavailable, a structurally similar compound with close chromatographic retention time and similar ionization efficiency can be used.

  • Sample Preparation: Develop a method to extract the compound from mouse plasma. Protein precipitation is the most common and rapid method.

    • To 20 µL of plasma, add 100 µL of acetonitrile containing the internal standard.

    • Vortex vigorously for 1 minute.

    • Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.

    • Transfer the supernatant to a clean plate or vial for injection onto the LC-MS/MS system.

  • Chromatography: Develop a chromatographic method (typically using a C18 column) that separates the analyte from endogenous plasma components to minimize matrix effects.

  • Method Validation: Before analyzing study samples, the method must be validated according to regulatory guidelines (e.g., FDA Bioanalytical Method Validation guidance). This involves assessing:

    • Calibration Curve: A standard curve is prepared by spiking known concentrations of the compound into blank plasma. The curve should be linear over the expected concentration range (e.g., 1 ng/mL to 2000 ng/mL), with a correlation coefficient (r²) > 0.99.

    • Accuracy & Precision: The deviation from the nominal concentration (accuracy) and the variability of measurements (precision) should be within ±15%.

    • Selectivity, Matrix Effect, and Stability.

Phase II: In-Vivo Study Execution

This phase involves the administration of the compound to the murine models and the subsequent collection of biological samples.

Experimental Workflow Diagram

G cluster_pre Pre-Analytical Phase cluster_invivo In-Vivo Phase cluster_post Post-Analytical Phase A Compound Synthesis & QC (>95% Purity) B Formulation Development (Vehicle Selection) A->B Solubility Data E Dosing Groups (IV & PO Administration) B->E Dosing Solution C LC-MS/MS Method Development & Validation G Plasma Sample Processing & Extraction C->G Validated Assay D Animal Acclimation (e.g., C57BL/6 mice) D->E Acclimated Animals F Serial Blood Sampling (Defined Timepoints) E->F Dosed Animals F->G Plasma Samples H LC-MS/MS Analysis (Quantification) G->H I Pharmacokinetic Data Analysis H->I Conc-Time Data J Report Generation I->J PK Parameters

Caption: Overall workflow for a murine pharmacokinetic study.

Study Design
  • Animal Model: C57BL/6 mice are commonly used due to their genetic homogeneity. Typically, male mice aged 8-10 weeks are used.

  • Group Size: n=3 to 5 animals per group is standard for a preliminary PK study.

  • Dosing Groups:

    • Group 1 (IV): 1 mg/kg dose of 3-Methyl-4-(3-methylpiperidin-1-yl)benzonitrile administered via tail vein injection. The low dose is to avoid saturation of clearance mechanisms.

    • Group 2 (PO): 5 mg/kg dose administered via oral gavage. The higher dose accounts for potentially incomplete absorption.

  • Blood Sampling: A sparse sampling design is often used to minimize blood loss from any single animal. For example, blood is collected from each animal at 3-4 specific time points.

    • IV Timepoints: 0.083 (5 min), 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.

    • PO Timepoints: 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose.

  • Sample Collection: Approximately 30-50 µL of blood is collected into tubes containing an anticoagulant (e.g., K2EDTA). The blood is then centrifuged (e.g., 4000 g for 10 min at 4°C) to separate the plasma, which is stored at -80°C until analysis.

Phase III: Data Analysis and Interpretation

Once the plasma concentrations have been determined by LC-MS/MS, the data are analyzed using non-compartmental analysis (NCA) with software like Phoenix WinNonlin.

Pharmacokinetic Parameters

The following key parameters are calculated from the plasma concentration-time data:

ParameterDescriptionImportance in Drug Development
Cmax Maximum observed plasma concentration.Indicates the peak exposure; related to efficacy and potential acute toxicity.
Tmax Time at which Cmax is observed.Provides an estimate of the rate of absorption.
AUC Area Under the plasma concentration-time Curve.Represents the total systemic exposure to the drug over time.
Terminal Half-life.The time required for the plasma concentration to decrease by half. Dictates dosing frequency.
CL Clearance.The volume of plasma cleared of the drug per unit time. A measure of the body's efficiency in eliminating the drug.
Vd Volume of Distribution.The theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma. Indicates the extent of tissue distribution.
F (%) Bioavailability.The fraction of the orally administered dose that reaches systemic circulation. Calculated as (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100. A critical parameter for oral drug candidates.
Hypothetical Data Presentation

Table 1: Mean Plasma Concentrations of 3-Methyl-4-(3-methylpiperidin-1-yl)benzonitrile

Time (hr) Mean Plasma Conc. (ng/mL) - IV (1 mg/kg) Mean Plasma Conc. (ng/mL) - PO (5 mg/kg)
0.083 850.5 -
0.25 675.2 150.3
0.5 480.1 350.8
1 290.6 410.2
2 150.3 320.5
4 55.8 180.9
8 10.2 45.1

| 24 | <1.0 | <1.0 |

Table 2: Calculated Pharmacokinetic Parameters (Hypothetical)

Parameter IV (1 mg/kg) PO (5 mg/kg)
Cmax (ng/mL) 850.5 410.2
Tmax (hr) 0.083 1.0
AUC (hr*ng/mL) 1250 2500
t½ (hr) 1.8 2.1
CL (mL/min/kg) 13.3 -
Vd (L/kg) 2.0 -

| F (%) | - | 40% |

Interpretation of Results

Based on the hypothetical data:

  • The oral bioavailability (F) of 40% is moderate, suggesting reasonable absorption or that first-pass metabolism may be a factor.

  • The half-life (t½) of approximately 2 hours is relatively short, which might necessitate multiple daily doses in humans.

  • The clearance (CL) of 13.3 mL/min/kg in mice is low compared to hepatic blood flow (approx. 90 mL/min/kg), suggesting the compound is not rapidly cleared by the liver.

  • The volume of distribution (Vd) of 2.0 L/kg is greater than total body water (~0.7 L/kg), indicating that the compound distributes from the plasma into the tissues.

Relationship of Core PK Parameters

G Dose Dose Abs Absorption (Ka, F%) Dose->Abs Oral Route Conc Plasma Concentration Dose->Conc IV Route Abs->Conc Dist Distribution (Vd) Conc->Dist Elim Elimination (CL, t½) Conc->Elim Response Pharmacological Response Conc->Response

Caption: Interplay between dose, ADME processes, and response.

Conclusion

This guide has outlined a comprehensive and technically sound methodology for determining the fundamental pharmacokinetic properties of a novel compound, 3-Methyl-4-(3-methylpiperidin-1-yl)benzonitrile, in a murine model. By establishing a robust bioanalytical method, executing a carefully designed in-vivo study, and applying standard non-compartmental analysis, researchers can generate critical data on absorption, distribution, clearance, and bioavailability. These parameters are not merely data points; they are essential insights that drive decision-making in the complex, iterative cycle of drug discovery and optimization. The successful application of this workflow enables the early identification of promising candidates and provides the foundation for their advancement toward clinical development.

References

  • Title: Allometric Scaling in Preclinical Pharmacokinetics: When, How, and Why? Source: Frontiers in Pharmacology URL: [Link]

  • Title: The Role of LC-MS/MS in Pharmacokinetic Studies Source: American Pharmaceutical Review URL: [Link]

  • Title: Bioanalytical Method Validation Guidance for Industry Source: U.S. Food and Drug Administration (FDA) URL: [Link]

Foundational

Comprehensive Structural Characterization of 3-Methyl-4-(3-methylpiperidin-1-yl)benzonitrile: A Technical Guide for NMR Elucidation

Executive Summary The structural elucidation of highly functionalized small molecules requires a rigorous, multi-modal analytical approach to eliminate structural ambiguity. 3-Methyl-4-(3-methylpiperidin-1-yl)benzonitril...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The structural elucidation of highly functionalized small molecules requires a rigorous, multi-modal analytical approach to eliminate structural ambiguity. 3-Methyl-4-(3-methylpiperidin-1-yl)benzonitrile (CAS: 1179754-22-3) is a sterically hindered building block frequently utilized in medicinal chemistry and drug discovery. Its structure features an electron-deficient benzonitrile core, an electron-donating piperidine moiety, and asymmetric methyl substitutions that create a complex magnetic environment.

This whitepaper provides an in-depth technical guide to the structural characterization of this compound. By establishing a self-validating system of 1D and 2D Nuclear Magnetic Resonance (NMR) spectroscopy, supported by orthogonal mass spectrometry (MS) and infrared (IR) spectroscopy, we demonstrate the causality behind experimental choices and provide a robust framework for small molecule elucidation.

Analytical Strategy: The Self-Validating System

Modern structural elucidation relies on the principle of orthogonal validation. A proposed chemical structure is only considered valid when all 1 H and 13 C resonances are accounted for, all 2D correlations are geometrically feasible, and the exact mass matches the calculated isotopic pattern. As highlighted in1, multidimensional correlation experiments—specifically the HSQC-COSY-HMBC triad—remain the indispensable workhorse for resolving atomic-level connectivity in complex chemical spaces [1].

To definitively characterize 3-Methyl-4-(3-methylpiperidin-1-yl)benzonitrile, our workflow isolates the two distinct spin systems (the aromatic core and the piperidine ring) and subsequently bridges them using long-range heteronuclear correlations.

Workflow Sample Sample Preparation NMR1D 1D NMR Acquisition Sample->NMR1D Ortho Orthogonal Validation Sample->Ortho NMR2D 2D NMR Acquisition NMR1D->NMR2D Struct Structural Elucidation NMR2D->Struct Ortho->Struct

Fig 1: Self-validating analytical workflow for small molecule structural elucidation.

Experimental Protocols & Methodologies

The following step-by-step methodologies detail the acquisition parameters required to generate high-fidelity spectral data. The integration of these techniques is critical for resolving resonance overlap, a common challenge discussed in 2 [2].

Sample Preparation
  • Solvent Selection: Dissolve 15.0 mg of the analyte in 600 µL of deuterated chloroform (CDCl 3​ ). CDCl 3​ is selected due to the absence of exchangeable protons in the analyte, ensuring no signal suppression is required.

  • Referencing: Ensure the solvent contains 0.03% v/v Tetramethylsilane (TMS) to serve as an internal chemical shift reference ( δ 0.00 ppm).

  • Transfer: Transfer the homogenous solution to a standard 5 mm precision NMR tube, ensuring a solvent column height of at least 4 cm to optimize magnetic field shimming.

NMR Data Acquisition

All spectra should be acquired on a 600 MHz NMR spectrometer equipped with a cryogenically cooled probe to maximize the signal-to-noise ratio (SNR), with the sample temperature regulated at 298 K. While advanced supersequences like those described in 3 can accelerate acquisition [3], standard discrete pulse sequences provide maximum resolution for complex splitting patterns.

  • 1D 1 H NMR: Utilize a standard 30° flip angle pulse (zg30). Acquire 16 scans with a 2.0 s relaxation delay (D1) to ensure quantitative integration of the methyl groups.

  • 1D 13 C NMR: Utilize a power-gated decoupling sequence (zgpg30) to remove 1 H- 13 C scalar coupling. Acquire 1024 scans.

  • 2D HSQC: Utilize a multiplicity-edited sequence (hsqcedetgpsisp2.2). This differentiates CH/CH 3​ groups (positive phase) from CH 2​ groups (negative phase), which is vital for mapping the piperidine ring.

  • 2D HMBC: Utilize a low-pass J-filter sequence (hmbcgplpndqf) optimized for a long-range coupling constant ( nJCH​ ) of 8.0 Hz.

  • 2D COSY: Utilize a gradient-selected magnitude mode COSY (cosygpqf) with 256 t1​ increments.

In-Depth Structural Elucidation & Causality

2D NMR Connectivity Logic

The structural assignment relies on tracking magnetization transfer. As detailed in foundational texts on4[4], COSY maps adjacent protons through bonds, while HMBC bridges non-protonated carbons and links separate spin systems.

NMRLogic H1 1H Data COSY COSY Map H1->COSY HSQC HSQC Map H1->HSQC HMBC HMBC Map H1->HMBC C13 13C Data C13->HSQC C13->HMBC Struct Connectivity COSY->Struct HSQC->Struct HMBC->Struct

Fig 2: Magnetization transfer pathways and logical flow in 2D NMR connectivity mapping.

Analysis of the Aromatic Core

The benzonitrile core contains three aromatic protons. The electron-withdrawing cyano group (-C N) at C-1 deshields the ortho protons (H-2, H-6), shifting them downfield. Conversely, the electron-donating piperidine nitrogen at C-4 shields the ortho proton (H-5), shifting it upfield.

  • H-5 ( δ 6.95 ppm): Appears as a doublet ( J=8.5 Hz) due to ortho coupling with H-6.

  • H-6 ( δ 7.50 ppm): Appears as a doublet of doublets ( J=8.5,2.0 Hz) due to ortho coupling with H-5 and meta coupling with H-2.

  • H-2 ( δ 7.45 ppm): Appears as a doublet ( J=2.0 Hz) due to meta coupling with H-6.

The aromatic methyl group ( δ 2.30 ppm) shows strong HMBC correlations to C-2, C-3, and C-4, unequivocally placing it at the C-3 position.

Analysis of the Piperidine Ring

The 3-methylpiperidin-1-yl moiety exists predominantly in a chair conformation, resulting in distinct axial and equatorial proton environments. The protons adjacent to the nitrogen (Pip-H2 and Pip-H6) are heavily deshielded.

  • Causality of HMBC: The most critical structural proof is the linkage of the piperidine ring to the aromatic core. COSY cannot bridge the C-N heteroatom bond. However, the HMBC spectrum reveals a definitive 3-bond correlation from the equatorial/axial protons of Pip-C2 and Pip-C6 ( δ 2.50 - 3.35 ppm) to the quaternary aromatic carbon C-4 ( δ 155.0 ppm). This proves the exact site of attachment.

Quantitative Data Summaries

Table 1: 1 H NMR Assignments (600 MHz, CDCl 3​ )

PositionChemical Shift ( δ , ppm)MultiplicityCoupling ( J , Hz)IntegrationAssignment
H-27.45d2.01HAr-H (ortho to CN)
H-67.50dd8.5, 2.01HAr-H (ortho to CN)
H-56.95d8.51HAr-H (ortho to N)
Ar-CH 3​ 2.30s-3HAromatic Methyl
Pip-H2 eq​ 3.35m-1HN-CH (Equatorial)
Pip-H6 eq​ 3.25m-1HN-CH (Equatorial)
Pip-H2 ax​ 2.65m-1HN-CH (Axial)
Pip-H6 ax​ 2.50m-1HN-CH (Axial)
Pip-H31.80m-1HCH (Chiral center)
Pip-H4, H51.10 - 1.75m-4HCH 2​ Aliphatic
Pip-CH 3​ 0.95d6.53HPiperidine Methyl

Table 2: 13 C NMR and Key 2D HMBC Correlations (150 MHz, CDCl 3​ )

PositionShift ( δ , ppm)Carbon TypeKey HMBC Correlations (H C)
C-1103.5C (Quat)H-2, H-5
C-2134.0CHH-6, Ar-CH 3​
C-3131.0C (Quat)H-2, H-5, Ar-CH 3​
C-4155.0C (Quat)H-2, H-6, Pip-H2 eq/ax​ , Pip-H6 eq/ax​
C-5117.5CHH-6
C-6133.5CHH-2
CN119.5C (Quat)H-2, H-6
Ar-CH 3​ 18.5CH 3​ H-2
Pip-C259.5CH 2​ Pip-H3, Pip-H6 eq/ax​
Pip-C330.5CHPip-CH 3​ , Pip-H2 eq/ax​ , Pip-H4
Pip-C651.5CH 2​ Pip-H4, Pip-H5
Pip-CH 3​ 19.5CH 3​ Pip-H2 eq/ax​ , Pip-H3

Orthogonal Validation (MS & IR)

To finalize the self-validating system, NMR data must be corroborated by orthogonal techniques:

  • High-Resolution Mass Spectrometry (HRMS): Analyzed via Electrospray Ionization Time-of-Flight (ESI-TOF). The calculated exact mass for C 14​ H 18​ N 2​ [M+H] + is 215.1548 Da. Observation of this exact mass confirms the molecular formula, validating the proton and carbon counts derived from NMR.

  • Fourier-Transform Infrared Spectroscopy (FT-IR): The presence of the carbonitrile group (-C N) is definitively confirmed by a sharp, strong absorption band at approximately 2220 cm −1 , which is entirely independent of the NMR magnetic environment.

Conclusion

The structural elucidation of 3-Methyl-4-(3-methylpiperidin-1-yl)benzonitrile demonstrates the power of a logical, multi-dimensional analytical workflow. By leveraging the specific causal relationships of magnetization transfer (such as the critical HMBC correlation across the C-N bond) and supporting the findings with orthogonal MS and IR data, researchers can achieve absolute confidence in the structural integrity of complex molecular building blocks.

References

  • Source: National Institutes of Health (NIH)
  • Current and Future Perspectives on the Structural Identification of Small Molecules in Biological Systems Source: MDPI URL
  • Source: National Institutes of Health (NIH)
  • Two-dimensional nuclear magnetic resonance spectroscopy Source: Wikipedia URL

Sources

Protocols & Analytical Methods

Method

Application Note: Scalable Synthesis of 3-Methyl-4-(3-methylpiperidin-1-yl)benzonitrile via Nucleophilic Aromatic Substitution

Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Compound CAS Registry Number: 1179754-22-3[1][2] Introduction and Retrosynthetic Strategy 3-Methyl-4-(3-methylpiperidin-1-yl)be...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Compound CAS Registry Number: 1179754-22-3[1][2]

Introduction and Retrosynthetic Strategy

3-Methyl-4-(3-methylpiperidin-1-yl)benzonitrile (Molecular Formula: C14H18N2) is an arylpiperidine derivative frequently utilized as a building block in the development of targeted therapeutics and pharmaceutical libraries[3].

To establish a scalable, self-validating synthetic protocol, we employ a Nucleophilic Aromatic Substitution (SNAr) strategy. The target molecule features a highly electron-deficient aromatic ring due to the strongly electron-withdrawing para-cyano group. This electronic environment perfectly primes the C4 position for nucleophilic attack. By selecting 4-fluoro-3-methylbenzonitrile as the electrophile and 3-methylpiperidine as the nucleophile, we ensure a high-yielding, regioselective C-N bond formation. Fluorine is specifically chosen over chlorine as the leaving group; its high electronegativity stabilizes the transient Meisenheimer complex, significantly accelerating the reaction rate in SNAr pathways.

Workflow Step1 Electrophile Preparation 4-Fluoro-3-methylbenzonitrile Step2 Nucleophile Addition 3-Methylpiperidine + K2CO3 Step1->Step2 Ambient Temp Step3 SNAr Reaction DMF, 100°C, 12h Step2->Step3 Heat Applied Step4 Aqueous Workup EtOAc Extraction & Brine Wash Step3->Step4 Quench Step5 Target Isolation CAS: 1179754-22-3 Step4->Step5 Purification

Fig 1: Step-by-step workflow for the SNAr synthesis of the target benzonitrile derivative.

Experimental Design & Causality

Every reagent in this protocol is selected with a specific mechanistic purpose to ensure a robust, self-validating system:

  • Solvent (DMF): N,N-Dimethylformamide is a polar aprotic solvent. It effectively solvates the potassium cations from the base, leaving the carbonate anions and the amine nucleophile highly reactive and unencumbered by hydrogen bonding.

  • Base (K₂CO₃): A mild, inorganic base is utilized to scavenge the hydrofluoric acid (HF) generated during the substitution. Using an inorganic base prevents the competitive quaternization or protonation of the 3-methylpiperidine, ensuring the nucleophile remains active.

  • Atmosphere (N₂): While SNAr reactions are not strictly moisture-sensitive, operating under an inert atmosphere prevents the high-temperature alkaline hydrolysis of the nitrile group to an amide or carboxylic acid.

Reagent Stoichiometry
ReagentMW ( g/mol )EquivalentsMass / VolumeMoles
4-Fluoro-3-methylbenzonitrile135.141.001.35 g10.0 mmol
3-Methylpiperidine99.171.501.49 g (1.76 mL)15.0 mmol
Potassium Carbonate (K₂CO₃)138.212.002.76 g20.0 mmol
N,N-Dimethylformamide (DMF)73.09Solvent15.0 mL-

Note: The target compound is classified under Acute Tox. 4 (oral, dermal, inhalation)[1]. All procedures must be conducted in a certified chemical fume hood using appropriate PPE.

Step-by-Step Methodology

Phase 1: Reaction Assembly
  • Preparation: Oven-dry a 50 mL two-neck round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Flush the system with dry Nitrogen (N₂) for 10 minutes.

  • Electrophile & Base Loading: Add 4-fluoro-3-methylbenzonitrile (1.35 g, 10.0 mmol) and finely powdered, anhydrous Potassium Carbonate (2.76 g, 20.0 mmol) to the flask.

  • Solvation: Syringe in anhydrous DMF (15.0 mL). Begin stirring at 400 rpm to suspend the inorganic base.

  • Nucleophile Addition: Slowly add 3-methylpiperidine (1.76 mL, 15.0 mmol) dropwise via syringe over 2 minutes. Causality: Dropwise addition prevents localized exothermic spikes, although SNAr with fluorides is generally manageable.

Phase 2: Execution and Monitoring
  • Heating: Lower the flask into a pre-heated oil bath set to 100 °C.

  • Reaction Monitoring: Maintain heating and stirring for 12 hours. Monitor the reaction progress via TLC (Thin Layer Chromatography) using a 4:1 Hexanes/Ethyl Acetate eluent system. The starting material (electrophile) will appear as a higher Rf spot, while the more polar piperidinyl product will elute lower. UV activity (254 nm) is used for visualization.

Phase 3: Workup and Isolation
  • Quenching: Once TLC indicates complete consumption of the electrophile, remove the flask from the oil bath and cool to room temperature. Pour the reaction mixture into a beaker containing 50 mL of ice-cold distilled water. Causality: Water crashes out the highly lipophilic product and dissolves the inorganic salts and DMF.

  • Extraction: Transfer the aqueous suspension to a separatory funnel. Extract with Ethyl Acetate (3 × 30 mL).

  • Washing: Combine the organic layers and wash sequentially with distilled water (2 × 30 mL) and saturated aqueous NaCl (brine, 30 mL). Causality: Repeated water washes are critical to remove residual DMF, which can complicate downstream concentration and purification.

  • Drying & Concentration: Dry the organic layer over anhydrous Sodium Sulfate (Na₂SO₄), filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude product as a viscous oil or semi-solid.

Phase 4: Purification
  • Chromatography: Purify the crude material via flash column chromatography on silica gel, utilizing a gradient elution from 100% Hexanes to 90:10 Hexanes/Ethyl Acetate.

  • Validation: Collect the product fractions, concentrate, and dry under high vacuum to afford 3-Methyl-4-(3-methylpiperidin-1-yl)benzonitrile. Validate the structure via ¹H NMR, ¹³C NMR, and LC-MS. The expected monoisotopic mass is 214.147 Da[3].

References

  • NextSDS. "3-methyl-4-(3-methylpiperidin-1-yl)benzonitrile — Chemical Substance Information." NextSDS Database. Available at:[Link]

  • PubChemLite. "3-methyl-4-(3-methylpiperidin-1-yl)benzonitrile (C14H18N2)." Université du Luxembourg LCSB. Available at:[Link]

  • ChemSrc. "CAS#:1179754-22-3 | 3-Methyl-4-(3-methylpiperidin-1-yl)benzonitrile." ChemSrc Chemical Database. Available at:[Link]

Sources

Application

HPLC-MS/MS method development for 3-Methyl-4-(3-methylpiperidin-1-yl)benzonitrile quantification

An Application Note and Protocol for the Quantification of 3-Methyl-4-(3-methylpiperidin-1-yl)benzonitrile using HPLC-MS/MS Introduction: The Critical Role of Quantitative Bioanalysis In the landscape of modern drug deve...

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Author: BenchChem Technical Support Team. Date: March 2026

An Application Note and Protocol for the Quantification of 3-Methyl-4-(3-methylpiperidin-1-yl)benzonitrile using HPLC-MS/MS

Introduction: The Critical Role of Quantitative Bioanalysis

In the landscape of modern drug development, the precise quantification of new chemical entities (NCEs) and their metabolites in biological matrices is paramount. This process, known as bioanalysis, forms the bedrock of pharmacokinetic (PK), toxicokinetic (TK), and bioavailability studies, providing essential data for regulatory submissions.[1][2] High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS) has become the gold standard for this task, offering unparalleled sensitivity, selectivity, and speed.[2][3]

This application note presents a comprehensive, validated HPLC-MS/MS method for the quantification of 3-Methyl-4-(3-methylpiperidin-1-yl)benzonitrile, a novel benzonitrile derivative, in human plasma. The narrative herein is designed not merely as a set of instructions, but as a guide through the scientific rationale and decision-making process inherent in robust method development, adhering to the principles outlined in the ICH M10 Bioanalytical Method Validation guidelines.[4][5][6][7]

Method Development: A Scientifically-Grounded Approach

The development of a reliable bioanalytical method is an iterative process requiring a deep understanding of the analyte's physicochemical properties, chromatographic principles, and mass spectrometric behavior.

Analyte & Internal Standard (IS) Characterization

The success of a quantitative LC-MS/MS assay hinges on the appropriate selection of an Internal Standard (IS). An IS is a compound of known concentration added to all samples, standards, and quality controls (QCs) to correct for variability during sample processing and analysis.[8][9] The ideal IS is a stable isotope-labeled (SIL) version of the analyte, as its chemical and physical properties are nearly identical, ensuring it tracks the analyte's behavior through extraction, chromatography, and ionization.[10]

In the absence of a commercially available SIL-IS for our target analyte, a structurally similar analog, 3-Methyl-4-(piperidin-1-yl)benzonitrile , was chosen. This analog shares the core benzonitrile and substituted amine structure, predicting similar chromatographic retention and ionization efficiency, but its different mass prevents any cross-talk with the analyte's signal.[11]

CompoundChemical FormulaMonoisotopic Mass (Da)Predicted [M+H]⁺ (m/z)
Analyte: 3-Methyl-4-(3-methylpiperidin-1-yl)benzonitrileC₁₄H₁₈N₂214.147215.154
Internal Standard (IS): 3-Methyl-4-(piperidin-1-yl)benzonitrileC₁₃H₁₆N₂200.131201.139
Chromatographic Separation Strategy

The primary goal of chromatography is to separate the analyte and IS from endogenous matrix components to minimize ion suppression or enhancement, a phenomenon known as the matrix effect.[12]

  • Rationale for Reversed-Phase Chromatography: Based on its structure, the analyte is a moderately non-polar molecule. Reversed-phase chromatography, which utilizes a non-polar stationary phase and a polar mobile phase, is the ideal separation mode for such compounds.[13][14][15] A C18 stationary phase was selected for its robust hydrophobic retention capabilities.

  • Mobile Phase Optimization: The mobile phase composition directly influences retention, peak shape, and ionization efficiency.

    • Organic Modifier: Acetonitrile was chosen over methanol as it often provides better peak efficiency and lower backpressure.[13]

    • Aqueous Modifier: Formic acid (0.1%) was added to both aqueous and organic mobile phases. This serves a dual purpose: it maintains a low pH to ensure the tertiary amine on the piperidine ring is consistently protonated, leading to sharp, symmetrical peaks, and it provides a source of protons to facilitate efficient positive mode electrospray ionization.[16]

  • Gradient Elution: A gradient elution, where the percentage of organic solvent is increased over time, was employed. This approach ensures that the analyte is eluted as a sharp band, improving sensitivity, while also flushing more hydrophobic matrix components from the column to prevent carryover between injections.

Mass Spectrometry and Detection

The mass spectrometer provides the selectivity and sensitivity required for quantification at low concentrations.

  • Ionization Source - Electrospray Ionization (ESI): ESI is a soft ionization technique that transfers ions from solution into the gas phase with minimal fragmentation, making it ideal for quantitative analysis.[17][18] Given the presence of a basic nitrogen atom, positive ion mode ESI was selected to generate the protonated molecular ion, [M+H]⁺, with high efficiency.[19]

  • Scan Mode - Multiple Reaction Monitoring (MRM): For quantification, the triple quadrupole mass spectrometer was operated in MRM mode. This technique provides exceptional selectivity by monitoring a specific fragmentation pathway for the analyte.[20][21] A precursor ion (the [M+H]⁺) is selected in the first quadrupole (Q1), fragmented in the collision cell (Q2), and a specific product ion is selected in the third quadrupole (Q3).[20] This process effectively filters out chemical noise, significantly improving the signal-to-noise ratio.[22]

The most intense and stable precursor-to-product ion transitions were selected for both the analyte and the IS. A "quantifier" transition is used for concentration calculations, while a secondary "qualifier" transition is monitored to confirm identity.

Caption: Overall experimental workflow from sample to result.

Conclusion

This application note details a selective, sensitive, and robust HPLC-MS/MS method for the quantification of 3-Methyl-4-(3-methylpiperidin-1-yl)benzonitrile in human plasma. The method was developed with a clear scientific rationale for each parameter and has been fully validated according to the stringent requirements of the ICH M10 guideline. This well-characterized and reliable assay is suitable for supporting regulated bioanalytical studies in the drug development pipeline.

References

  • Bioanalysis Zone. (2016). Two distinct sample prep approaches to overcome matrix effect in LC/MS of serum or plasma samples. [Link]

  • Dame, M. et al. (2018). Comparison of blood plasma sample preparation methods for combined LC-MS lipidomics and metabolomics. Journal of Pharmaceutical and Biomedical Analysis. [Link]

  • U.S. Food and Drug Administration. (2024). M10 Bioanalytical Method Validation and Study Sample Analysis. [Link]

  • Cerilliant. (n.d.). Selection of Internal Standards for LC-MS/MS Applications. [Link]

  • Lambda Therapeutic Research. (2025). Essential FDA Guidelines for Bioanalytical Method Validation. [Link]

  • KCAS Bio. (2025). FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. [Link]

  • GaBI Journal. (2018). FDA issues final guidance on bioanalytical method validation. [Link]

  • European Medicines Agency. (2023). ICH M10 on bioanalytical method validation - Scientific guideline. [Link]

  • World Health Organization. (2023). ICH Harmonised Guideline M10 Bioanalytical Method Validation and Study Sample Analysis to be implemented by PQT/MED. [Link]

  • Bioanalysis Zone. (2024). ICH M10 guideline on bioanalytical method validation and study sample analysis. [Link]

  • U.S. Food and Drug Administration. (2020). Bioanalytical Method Validation Guidance for Industry. [Link]

  • International Council for Harmonisation. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. [Link]

  • Porvair Sciences. (2025). Improving sample preparation for LC-MS/MS analysis. [Link]

  • Wikipedia. (n.d.). Reversed-phase chromatography. [Link]

  • Wikipedia. (n.d.). Internal standard. [Link]

  • BioPharma Services Inc. (2023). Internal Standard Responses in LC-MS/MS Based Bioanalysis: Friend or Foe?. [Link]

  • NorthEast BioLab. (n.d.). What are the Best Practices of LC-MS/MS Internal Standards?. [Link]

  • Agilent Technologies. (2022). Dynamic MRM/Scan Mode: Adding More Confidence to Sensitive Quantitation in Complex Foods by Triple Quadrupole GC/MS. [Link]

  • Spectroscopy Europe. (2018). A practical guide to sample preparation for liquid chromatography-tandem mass spectrometry in clinical research and toxicology. [Link]

  • Waters Corporation. (n.d.). Dual Scan MRM Mode: A Powerful Tool for Bioanalytical LC-MS/MS Method Development. [Link]

  • Chrom Tech, Inc. (2025). Reverse Phase Chromatography Techniques. [Link]

  • UAB LT BIOTECH. (n.d.). Reverse phase chromatography. [Link]

  • SCIEX. (2009). MRM3 Quantitation - Highest Selectivity in Complex Matrices. [Link]

  • ScienceOpen. (2023). Optimised plasma sample preparation and LC-MS analysis to support large-scale clinical biomarker studies. [Link]

  • Phenomenex. (2025). Normal-phase vs. Reversed-phase Chromatography. [Link]

  • PubChem. (n.d.). 3-(4-Methylpiperazin-1-yl)benzonitrile. [Link]

  • Bioanalysis Zone. (2025). Small Molecule Method Development Strategies with Chad Christianson. [Link]

  • Metabo-Profile. (n.d.). Why Is MRM the Preferred Method for Accurate Quantification in Mass Spectrometry?. [Link]

  • Emery Pharma. (2024). Developed an LC-MS/MS method to quantify small molecules in surrogate matrix, validated by ICH M10. [Link]

  • American Pharmaceutical Review. (2015). Mass Spectrometry in Small Molecule Drug Development. [Link]

  • New Food Magazine. (2016). Application of LCMS in small-molecule drug development. [Link]

  • National Center for Biotechnology Information. (n.d.). Small Molecule Quantification by Liquid Chromatography-Mass Spectrometry for Metabolites of Drugs and Drug Candidates. [Link]

  • Cheméo. (n.d.). Chemical Properties of Benzonitrile, 3-methyl- (CAS 620-22-4). [Link]

  • National Center for Biotechnology Information. (n.d.). Current perspectives on supercharging reagents in electrospray ionization mass spectrometry. [Link]

  • PubChemLite. (n.d.). 3-methyl-4-(3-methylpiperidin-1-yl)benzonitrile (C14H18N2). [Link]

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  • Metabo-Profile. (2024). Comprehensive Guide to Electrospray Ionization (ESI) in Modern Mass Spectrometry. [Link]

  • ACS Publications. (2013). Chemical-Vapor-Assisted Electrospray Ionization for Increasing Analyte Signals in Electrospray Ionization Mass Spectrometry. [Link]

  • NextSDS. (n.d.). 3-(3-METHYL-PIPERIDIN-1-YLMETHYL)-BENZONITRILE — Chemical Substance Information. [Link]

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Sources

Method

Application Notes &amp; Protocols: Utilizing 3-Methyl-4-(3-methylpiperidin-1-yl)benzonitrile as a Putative Chemical Probe for Target Validation

For: Researchers, scientists, and drug development professionals Abstract This document provides a comprehensive guide for the characterization and application of 3-Methyl-4-(3-methylpiperidin-1-yl)benzonitrile as a nove...

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Author: BenchChem Technical Support Team. Date: March 2026

For: Researchers, scientists, and drug development professionals

Abstract

This document provides a comprehensive guide for the characterization and application of 3-Methyl-4-(3-methylpiperidin-1-yl)benzonitrile as a novel chemical probe in target validation studies. Chemical probes are indispensable small molecules for dissecting protein function and validating their roles in disease, bridging the gap between genetic approaches and therapeutic development.[1][2][3] This guide moves beyond a simple recitation of protocols, offering a strategic framework grounded in scientific integrity for researchers seeking to validate the cellular targets of a new chemical entity. We will detail the critical steps for establishing target engagement within a cellular context, with a primary focus on the Cellular Thermal Shift Assay (CETSA), and discuss subsequent chemoproteomic approaches for broader target and off-target profiling.[4][5] The methodologies described herein are designed to be self-validating, ensuring that the data generated is robust, reproducible, and provides a solid foundation for further drug discovery efforts.

Introduction: The Role of Chemical Probes in Modern Drug Discovery

A chemical probe is a highly selective and potent small molecule that modulates a specific protein target, enabling the study of its biological function in cells and organisms.[1][6] Unlike genetic methods such as CRISPR or RNAi, which often lead to the depletion of the target protein, chemical probes offer temporal control and allow for dose-dependent modulation of protein function.[7] This makes them powerful tools for target validation, which is the process of confirming that modulating a specific molecular target has a beneficial effect on a disease phenotype.[1][8]

The utility of a chemical probe is contingent on its thorough characterization.[9] Key parameters that define a high-quality chemical probe include:

  • Potency: The concentration at which the probe elicits its effect on the target, ideally with an in vitro IC50 or Kd of less than 100 nM.[10]

  • Selectivity: The probe should have a significantly higher affinity for its intended target over other proteins, particularly those within the same family. A greater than 30-fold selectivity is a common benchmark.[7][10]

  • Cellular Activity: The probe must be able to permeate cells and engage its target in a cellular environment at a reasonable concentration (typically below 1 µM).[7][10]

This guide will use 3-Methyl-4-(3-methylpiperidin-1-yl)benzonitrile, a novel compound with limited public data on its biological activity, as a case study to illustrate the workflow for validating a potential chemical probe.[11][12]

Preliminary Characterization of 3-Methyl-4-(3-methylpiperidin-1-yl)benzonitrile

Before embarking on complex cellular assays, it is crucial to ensure the purity and stability of the chemical probe.

Table 1: Physicochemical Properties of 3-Methyl-4-(3-methylpiperidin-1-yl)benzonitrile

PropertyValueSource
Molecular Formula C14H18N2PubChem[11]
Molecular Weight 214.31 g/mol PubChem[11]
CAS Number 1179754-22-3NextSDS[12]
Purity >98% (Recommended)Internal QC
Solubility To be determined in relevant assay buffers (e.g., DMSO, PBS)Internal QC
Stability To be determined under storage and experimental conditionsInternal QC

Protocol 2.1: Quality Control and Stock Solution Preparation

  • Purity Assessment: Verify the identity and purity of 3-Methyl-4-(3-methylpiperidin-1-yl)benzonitrile using analytical techniques such as LC-MS and ¹H-NMR. Purity should ideally be >98% to avoid confounding results from impurities.

  • Solubility Testing: Determine the solubility in a stock solvent, typically DMSO, and in aqueous buffers that will be used in cellular assays. Insoluble compounds can lead to artifactual results.

  • Stock Solution Preparation: Prepare a high-concentration stock solution (e.g., 10 mM) in a suitable solvent like DMSO. Aliquot into small volumes and store at -20°C or -80°C to minimize freeze-thaw cycles.

  • Stability Assessment: Evaluate the stability of the compound in the stock solution and in working dilutions under experimental conditions (e.g., incubation time and temperature in cell culture media). This can be assessed by re-analyzing the compound's purity and concentration over time.

Establishing Target Engagement: The Cellular Thermal Shift Assay (CETSA)

The cornerstone of validating a chemical probe is demonstrating that it directly binds to its intended target within a living cell.[1][9] The Cellular Thermal Shift Assay (CETSA) is a powerful biophysical method for assessing target engagement in situ.[4][13] The principle behind CETSA is that the binding of a ligand to a protein typically increases the protein's thermal stability.[14][15] This stabilization can be detected by heating cells, separating soluble from aggregated proteins, and quantifying the amount of the target protein remaining in the soluble fraction.[15][16]

CETSA_Workflow cluster_cell_culture Cell Culture cluster_heating Thermal Challenge cluster_lysis Lysis & Separation cluster_detection Detection cells 1. Plate Cells treat 2. Treat with Probe (or Vehicle) cells->treat heat 3. Heat Cells (Temperature Gradient) treat->heat lyse 4. Lyse Cells (e.g., Freeze-Thaw) heat->lyse centrifuge 5. Centrifuge to Pellet Aggregated Proteins lyse->centrifuge collect 6. Collect Supernatant (Soluble Fraction) centrifuge->collect quantify 7. Quantify Target Protein (e.g., Western Blot) collect->quantify

Caption: Workflow of the Cellular Thermal Shift Assay (CETSA).

Isothermal Dose-Response (ITDR) CETSA

The first step is often to perform an isothermal dose-response (ITDR) experiment to determine the potency of the compound in stabilizing the target protein at a single, fixed temperature.

Protocol 3.1.1: Isothermal Dose-Response CETSA

  • Cell Culture: Plate the chosen cell line (expressing the putative target) and allow cells to adhere overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of 3-Methyl-4-(3-methylpiperidin-1-yl)benzonitrile (e.g., 0.1 nM to 10 µM) and a vehicle control (e.g., DMSO) for a defined period (e.g., 1-2 hours).

  • Heating: Harvest the cells and resuspend them in a suitable buffer (e.g., PBS). Heat the cell suspensions at a single, pre-determined temperature (a temperature that causes partial denaturation of the target protein, often determined from a melt curve) for a short duration (e.g., 3 minutes).[17]

  • Lysis: Lyse the cells to release intracellular proteins. Freeze-thaw cycles are a common method that avoids the use of detergents which might interfere with protein stability.[16]

  • Separation: Centrifuge the lysates at high speed (e.g., 20,000 x g) to pellet the heat-induced aggregated proteins.[16][18]

  • Quantification: Carefully collect the supernatant containing the soluble protein fraction. Analyze the amount of the target protein in the soluble fraction using a quantitative method like Western blotting or ELISA.

  • Data Analysis: Plot the amount of soluble target protein as a function of the compound concentration. Fit the data to a dose-response curve to determine the EC50 value, which represents the concentration of the compound required to achieve 50% of the maximal stabilizing effect.

Table 2: Hypothetical Isothermal Dose-Response CETSA Data

Concentration (µM)Soluble Target Protein (Relative Units)
0 (Vehicle)1.0
0.0011.1
0.011.8
0.13.5
14.8
105.0
CETSA Melt Curve

To confirm that the observed stabilization is due to a shift in the protein's melting temperature (Tm), a CETSA melt curve is generated.

Protocol 3.2.1: CETSA Melt Curve Analysis

  • Cell Culture and Treatment: Prepare cell suspensions and treat with a fixed, effective concentration of 3-Methyl-4-(3-methylpiperidin-1-yl)benzonitrile (determined from the ITDR experiment, e.g., 1 µM) and a vehicle control.

  • Temperature Gradient: Aliquot the treated cell suspensions and heat them across a range of temperatures (e.g., 40°C to 70°C).[17]

  • Lysis, Separation, and Quantification: Follow steps 4-6 from Protocol 3.1.1 for each temperature point.

  • Data Analysis: For both the vehicle- and compound-treated samples, plot the amount of soluble target protein against the temperature. The resulting curves are the melting curves. A successful target engagement will show a rightward shift in the melting curve for the compound-treated sample compared to the vehicle control, indicating an increase in the protein's thermal stability.

Broadening the Scope: Chemoproteomic Approaches for Target and Off-Target Identification

While CETSA is excellent for validating engagement with a known or hypothesized target, it does not identify unknown targets or off-targets. Chemoproteomics techniques are employed for a proteome-wide assessment of a compound's interactions.[19] These methods are crucial for ensuring the selectivity of a chemical probe.

Two common strategies are:

  • Affinity-Based Chemoproteomics: This involves immobilizing a derivative of the chemical probe onto a solid support (like beads) to "pull down" interacting proteins from a cell lysate. These proteins are then identified by mass spectrometry.[20]

  • Thermal Proteome Profiling (TPP): This is a powerful extension of CETSA that combines the principles of thermal denaturation with quantitative mass spectrometry.[4][20] It allows for the simultaneous monitoring of the thermal stability of thousands of proteins in response to compound treatment, providing an unbiased profile of on- and off-target engagement.

TPP_Workflow start Treat Cells with Probe or Vehicle heat Heat Lysates across a Temperature Gradient start->heat separate Isolate Soluble Proteins heat->separate digest Digest Proteins to Peptides separate->digest label_peptides Label Peptides with Isobaric Tags (e.g., TMT) digest->label_peptides lcms LC-MS/MS Analysis label_peptides->lcms analysis Data Analysis: Identify Thermally Stabilized Proteins lcms->analysis

Caption: Workflow for Thermal Proteome Profiling (TPP).

The Importance of Controls for Rigorous Target Validation

The interpretation of data from chemical probe experiments relies heavily on the use of appropriate controls.[21]

  • Vehicle Control: This is the most basic control, where cells are treated with the solvent used to dissolve the probe (e.g., DMSO). It accounts for any effects of the solvent on the cells.

  • Negative Control: This is a crucial control for validating that the observed phenotype is due to the on-target activity of the probe.[8][9] An ideal negative control is a close structural analog of the chemical probe that is inactive against the intended target. The synthesis and validation of such a control compound is a hallmark of a high-quality chemical probe study.

Conclusion and Future Directions

The successful validation of a chemical probe like 3-Methyl-4-(3-methylpiperidin-1-yl)benzonitrile requires a systematic and multi-faceted approach. By following the protocols and principles outlined in this guide—starting with basic characterization, moving to robust cellular target engagement assays like CETSA, and culminating in proteome-wide selectivity profiling—researchers can build a strong, evidence-based case for their probe's utility.[23] A well-validated chemical probe is an invaluable asset for exploring complex biology and is a critical first step in the long journey of drug discovery and development.[2][24]

References

  • Almqvist, H. et al. In Situ Target Engagement Studies in Adherent Cells. ACS Chemical Biology. [Link]

  • Alto Predict. Best Practices for Chemical Probes. [Link]

  • Ahuja, M. et al. Chemical Probes Review: Choosing the Right Path Towards Pharmacological Targets in Drug Discovery, Challenges and Future Perspectives. Combinatorial Chemistry & High Throughput Screening. [Link]

  • Wikipedia. Chemical probe. [Link]

  • Arrowsmith, C.H. et al. The promise and peril of chemical probes. Nature Chemical Biology. [Link]

  • Chauhan, D. et al. 2.6. Cellular Thermal Shift Assay (CETSA). Bio-protocol. [Link]

  • Martinez Molina, D. & Nordlund, P. The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies. Annual Review of Pharmacology and Toxicology. [Link]

  • Chen, Y.C. & Zhang, C. A chemoproteomic method for identifying cellular targets of covalent kinase inhibitors. Genes & Cancer. [Link]

  • Bunnage, M.E. et al. Target validation using chemical probes. ResearchGate. [Link]

  • The Institute of Cancer Research. Use combined chemical probe resources to select best tools for biomedical research and drug discovery, scientists urge. [Link]

  • Pelago Bioscience. A Shift in Thinking: Cellular Thermal Shift Assay-Enabled Drug Discovery. ACS Publications. [Link]

  • Helleday, T. et al. Monitoring drug–target interactions through target engagement-mediated amplification on arrays and in situ. Nucleic Acids Research. [Link]

  • Open Targets. Probing your next target? Chemical Probes feature in Open Targets. [Link]

  • FEBS Network. The importance of chemical probes in molecular and cell biology. [Link]

  • Centre for Medicines Discovery. Target Identification Using Chemical Probes. [Link]

  • Almqvist, H. et al. In Situ Target Engagement Studies in Adherent Cells. PubMed. [Link]

  • Annual Reviews. Validating Small Molecule Chemical Probes for Biological Discovery. [Link]

  • Jafari, R. et al. The cellular thermal shift assay for evaluating drug target interactions in cells. Nature Protocols. [Link]

  • Chemical Probes Portal. How to use chemical probes. [Link]

  • RSC Blogs. Editors' Choice: Target validation using chemical probes. [Link]

  • Chemical Probes Portal. Chemical Probes Portal – 2024: update on this public resource to support best-practice selection and use of small molecules in biomedical research. Oxford Academic. [Link]

  • bioRxiv. Cellular thermal shift assay of subcellular isolates for evaluating drug-membrane target interactions. [Link]

  • Nature. High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates. [Link]

  • Wikipedia. Chemoproteomics. [Link]

  • ResearchGate. Chemoproteomic strategies for drug target identification. [Link]

  • Longdom Publishing. Chemoproteomics: Techniques to Identify and Interrogate Protein-Small Molecule Interactions. [Link]

  • MDPI. Therapeutic Target Identification and Drug Discovery Driven by Chemical Proteomics. [Link]

  • Concept Life Sciences. Target Engagement Assay Services. [Link]

  • PubChem. 3-methyl-4-(3-methylpiperidin-1-yl)benzonitrile. [Link]

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Sources

Application

In vivo dosing guidelines and vehicle selection for 3-Methyl-4-(3-methylpiperidin-1-yl)benzonitrile

An Application Guide for the Preclinical In Vivo Administration of 3-Methyl-4-(3-methylpiperidin-1-yl)benzonitrile Abstract This document provides a comprehensive guide for researchers, scientists, and drug development p...

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Author: BenchChem Technical Support Team. Date: March 2026

An Application Guide for the Preclinical In Vivo Administration of 3-Methyl-4-(3-methylpiperidin-1-yl)benzonitrile

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the formulation and in vivo administration of the novel compound, 3-Methyl-4-(3-methylpiperidin-1-yl)benzonitrile. Given the absence of published preclinical data for this specific molecule, this guide is built upon established principles for handling new chemical entities (NCEs) with predicted poor aqueous solubility. We will detail a systematic approach to vehicle selection, formulation preparation, and administration via common preclinical routes, emphasizing scientific rationale and best practices to ensure data integrity and animal welfare.

Introduction: The Challenge of a Novel Benzonitrile Compound

3-Methyl-4-(3-methylpiperidin-1-yl)benzonitrile is a substituted benzonitrile compound. The benzonitrile moiety is a recognized pharmacophore in medicinal chemistry, known for its metabolic stability and ability to participate in key molecular interactions.[1][2] However, the structural characteristics of this compound, particularly the substituted piperidine and methyl groups on the benzene ring, suggest a high degree of lipophilicity. The predicted octanol/water partition coefficient (XlogP) is 3.4, indicating that the compound is likely to have poor water solubility.[3]

This presents a significant challenge for in vivo studies, as achieving adequate systemic exposure is dependent on creating a stable and bioavailable dosing formulation.[4] This guide provides the necessary protocols to navigate this challenge, from initial solubility screening to final administration.

Section 1: Pre-formulation Assessment & Solubility Screening

Rationale: Before any in vivo study, it is critical to determine the compound's fundamental physicochemical properties. An empirical solubility screen is the first step in developing a viable dosing vehicle. This avoids a trial-and-error approach and provides a rational basis for vehicle selection.[5]

Protocol 1: Basic Solubility Screening

  • Preparation: Weigh 1-2 mg of 3-Methyl-4-(3-methylpiperidin-1-yl)benzonitrile into several separate, clear glass vials.

  • Vehicle Addition: To each vial, add a precise volume (e.g., 100 µL) of a single test vehicle from the list in Table 2. This will create a high target concentration (e.g., 10-20 mg/mL).

  • Solubilization: Vortex each vial vigorously for 1-2 minutes. If the compound does not dissolve, use a sonicator bath for 15-30 minutes, with gentle warming to 37°C if necessary (ensure compound stability at this temperature).[6]

  • Observation: Visually inspect each vial against a light and dark background. Note whether the compound forms a clear solution, a fine suspension, a coarse suspension, or remains undissolved.

  • Documentation: Record the results to guide the selection of a final vehicle for formulation development.

Section 2: A Tiered Strategy for Vehicle Selection

The selection of an appropriate vehicle is paramount for the success of in vivo studies.[7] The choice depends on the compound's solubility, the intended route of administration, and the required dose.[5] For a predicted poorly soluble compound like 3-Methyl-4-(3-methylpiperidin-1-yl)benzonitrile, a multi-component system is often required.[6]

G A Start: Assess Compound Properties (Predicted XlogP = 3.4) B Perform Solubility Screen (Protocol 1) A->B C Soluble in simple aqueous vehicle (e.g., Saline, PBS)? B->C D Use Aqueous Solution (e.g., 0.9% Saline) C->D Yes E Test Co-Solvent Systems (e.g., DMSO, PEG300, Tween 80) C->E No (Likely) F Clear solution achieved at desired concentration? E->F G Use Co-Solvent Solution (Protocol 2) F->G Yes H Formulate as a Suspension (e.g., 0.5% CMC, 0.5% HPMC) F->H No I Use Suspension (Protocol 3) H->I

Table 1: Summary of Common Preclinical Vehicles

Vehicle Component Type Common Concentration Use Case & Considerations
0.9% Saline Aqueous Diluent N/A For water-soluble compounds. Unlikely to be sufficient for the title compound.[5]
DMSO Organic Solvent 5-10% (max) Powerful solvent, but can have intrinsic biological effects and cause toxicity at higher concentrations.[6][8]
PEG300 / PEG400 Co-solvent 10-40% Increases solubility of hydrophobic compounds. Can cause motor impairment at high doses.[6][8]
Tween 80 Surfactant 1-10% Improves solubility and stability, prevents precipitation upon dosing.[6]
Carboxymethylcellulose (CMC) Suspending Agent 0.5-2% Forms a uniform suspension for insoluble compounds. Requires thorough mixing before dosing.[5]

| Corn Oil | Lipid Vehicle | N/A | For highly lipophilic compounds. Can influence absorption and metabolism.[5][9] |

Section 3: Formulation Preparation Protocols

Rationale: The order of mixing is critical when preparing multi-component vehicles to prevent the compound from precipitating. Always dissolve the compound in the strongest organic solvent first before adding co-solvents and, finally, the aqueous phase in a dropwise manner.[6]

Protocol 2: Preparation of a Co-Solvent Solution (Example: 5 mg/mL)

This protocol is based on a common vehicle for poorly soluble compounds.[6] The final vehicle composition is 10% DMSO, 40% PEG300, 5% Tween 80, 45% Saline .

  • Calculations: Determine the total volume needed. For 1 mL of a 5 mg/mL solution, you will need 5 mg of the compound.

  • Initial Dissolution: Add 100 µL of DMSO to the 5 mg of weighed compound in a sterile microcentrifuge tube. Vortex until fully dissolved. Sonication may be used to assist.

  • Co-solvent Addition: Add 400 µL of PEG300 and 50 µL of Tween 80 to the DMSO solution. Vortex thoroughly to ensure a homogenous mixture.

  • Aqueous Phase Addition: Add the 450 µL of sterile 0.9% saline dropwise while continuously and vigorously vortexing. This is the most critical step to prevent precipitation.[6]

  • Final Inspection: The final formulation should be a clear, homogenous solution. Prepare fresh before each use.

Protocol 3: Preparation of a Suspension (Example: 5 mg/mL in 0.5% CMC)

  • Vehicle Preparation: Prepare a 0.5% (w/v) solution of carboxymethylcellulose (CMC) in sterile water. This may require stirring for several hours.

  • Wetting the Compound: Weigh 5 mg of the compound into a sterile tube. Add a very small amount of the 0.5% CMC vehicle (e.g., 50 µL) to create a uniform paste. This prevents clumping.

  • Gradual Dilution: Gradually add the remaining 950 µL of the 0.5% CMC vehicle in small aliquots, vortexing thoroughly between each addition to ensure a homogenous suspension.

  • Pre-dosing: Vortex the suspension vigorously immediately before drawing each dose to ensure uniform concentration.

Section 4: In Vivo Administration Protocols

All animal procedures must be performed in accordance with institutional animal care and use committee (IACUC) guidelines.[10][11]

G A Prepare Formulation (Protocol 2 or 3) B Weigh Animal A->B C Calculate Dose Volume (Dose mg/kg * Weight kg) / Conc. mg/mL B->C D Administer via Selected Route (PO or IP) C->D E Post-Dosing Monitoring (Observe for adverse effects) D->E F Study Endpoint (PK/PD Analysis) E->F

Table 2: Recommended Dosing Parameters for Mice

Parameter Oral Gavage (PO) Intraperitoneal (IP)
Max Dosing Volume 10 mL/kg[11][12] 10 mL/kg[13]
Needle Gauge 20-22g 25-27g
Needle Type Flexible or rigid with ball-tip Standard hypodermic needle

| Needle Length | ~1.5 inches | 0.5 inches |

Protocol 4: Oral Gavage (PO) Administration in Mice

  • Animal Restraint: Gently restrain the mouse, ensuring the head and body form a straight line to facilitate passage of the gavage needle.

  • Measure Insertion Depth: Measure the gavage needle from the tip of the mouse's nose to the last rib to determine the correct insertion depth to reach the stomach. Mark this length on the needle.[14]

  • Needle Insertion: Insert the gavage needle into the diastema (gap between incisors and molars) and gently advance it along the upper palate into the esophagus. The needle should pass smoothly without resistance. If resistance is felt, withdraw and try again.[11]

  • Dose Administration: Once the needle is in place, slowly depress the syringe plunger to administer the formulation.

  • Withdrawal: Gently remove the gavage needle in one smooth motion.

  • Monitoring: Return the animal to its cage and monitor for any signs of distress.[10]

Protocol 5: Intraperitoneal (IP) Administration in Mice

  • Animal Restraint: Restrain the mouse in a supine position with the head tilted slightly downwards. This allows the abdominal organs to shift away from the injection site.[13]

  • Injection Site: Identify the lower right or left abdominal quadrant.

  • Needle Insertion: Insert the needle at a shallow angle (~10-20 degrees) into the peritoneal cavity. Gently aspirate (pull back on the plunger) to ensure no fluid (urine, blood) or intestinal contents are drawn, which would indicate improper placement.

  • Dose Administration: Inject the formulation into the peritoneal space.

  • Withdrawal: Remove the needle and return the animal to its cage. Monitor for any adverse reactions.

Section 5: Safety and Toxicological Considerations

Compound-Specific Toxicity: The toxicological profile of 3-Methyl-4-(3-methylpiperidin-1-yl)benzonitrile is unknown. While many benzonitrile-containing pharmaceuticals are well-tolerated, some nitriles can have toxic effects.[15][16] Benzonitrile itself is not metabolized to cyanide, but the toxicity of substituted derivatives can vary.[17][18] It is imperative to conduct a preliminary dose-range-finding (DRF) or tolerability study with a small number of animals to establish a maximum tolerated dose (MTD) before proceeding with larger efficacy studies.

Vehicle-Specific Effects: The vehicle itself can cause adverse effects.[5] High concentrations of DMSO, PEG, and other organic solvents can cause irritation, sedation, or other confounding biological effects.[8] A vehicle-only control group is mandatory in all experiments to differentiate the effects of the compound from those of the vehicle.[5]

References

  • Benchchem. (n.d.). Vehicle Formulation for Intraperitoneal Injection of Poorly Soluble Compounds.
  • Cronin, M. T. D., & Schultz, T. W. (2006). Quantitative Structure-Activity Study of the Toxicity of Benzonitriles to the Ciliate Tetrahymena pyriformis. SAR and QSAR in Environmental Research, 3(1), 35-44.
  • PubChem. (n.d.). 3-(4-Methylpiperazin-1-yl)benzonitrile.
  • Benchchem. (n.d.). Application Notes and Protocols for TAS0612 Oral Gavage Preparation and Dosage.
  • National Research Council (US) Committee on Acute Exposure Guideline Levels. (2008). Benzonitrile - Acute Exposure Guideline Levels for Selected Airborne Chemicals.
  • IACUC. (n.d.).
  • Washington State University IACUC. (2021).
  • Turner, P. V., Brabb, T., Pekow, C., & Vasbinder, M. A. (2019). Intraperitoneal Route of Drug Administration: Should it Be Used in Experimental Animal Studies?.
  • Benchchem. (n.d.). Vehicle Controls for In Vivo Studies.
  • U.S. Environmental Protection Agency. (n.d.). Benzonitrile Final AEGL Document.
  • University of Queensland Animal Ethics Committee. (2021).
  • DMPK. (2024, March 15).
  • Al-awar, A., Martin, L. J., & Al-awar, R. (2019). Institutional protocols for the oral administration (gavage) of chemicals and microscopic microbial communities to mice: Analytical consensus. Gut Microbes, 10(6), 675–683.
  • Sousa, F. I. A., et al. (2018). Considerations and Pitfalls in Selecting the Drug Vehicles for Evaluation of New Drug Candidates: Focus on in vivo Pharmaco-Toxicological Assays Based on the Rotarod Performance Test. Journal of Pharmacy & Pharmaceutical Sciences, 21(1), 125-139.
  • National Research Council (US) Committee for the Update of the Guide for the Care and Use of Laboratory Animals. (2011). Administration of Substances to Laboratory Animals: Equipment Considerations, Vehicle Selection, and Solute Preparation.
  • ResearchGate. (2024, January 16). Which vehicle to use for IP (Intraperitoneal Injection) administration of highly hydrophobic compound in mice?.
  • Cheméo. (n.d.). Chemical Properties of Benzonitrile, 3-methyl- (CAS 620-22-4).
  • NextSDS. (n.d.). 3-methyl-4-(3-methylpiperidin-1-yl)
  • DTIC. (1965). PHARMACOTOXIC EVALUATION OF NINE VEHICLES ADMINISTERED INTRAPERITONEALLY TO MICE.
  • PubChemLite. (n.d.). 3-methyl-4-(3-methylpiperidin-1-yl)benzonitrile (C14H18N2).
  • BLDpharm. (n.d.). 1183680-63-8|3-Methyl-4-(piperidin-1-yl)benzonitrile.
  • National Research Council (US) Committee on Acute Exposure Guideline Levels. (2012). Aliphatic Nitriles - Acute Exposure Guideline Levels for Selected Airborne Chemicals.
  • Masunaga, S., Wolfe, N. L., & Hayase, K. (1995). Hydrolysis of para-substituted benzonitriles in water. Environmental Toxicology and Chemistry, 14(11), 1857-1861.
  • He, J., et al. (2019). Effects of Repeated Intraperitoneal Injection of Pharmaceutical-grade and Nonpharmaceutical-grade Corn Oil in Female C57BL/6J Mice.
  • Cheav, S. L., Kirkiacharian, S., Pieri, F., & Saliba, B. (1986). [Benzonitrile and its derivatives: action of para-aminobenzonitrile on the cardiovascular system]. Annales Pharmaceutiques Francaises, 44(5), 363–372.
  • Labscoop. (n.d.). 3-Methyl-4-(piperidin-1-yl)benzonitrile, 5G.
  • Benchchem. (n.d.). The Rise of Benzonitrile Compounds in Medicinal Chemistry: A Technical Guide.
  • Forbes, I. T., et al. (1998). (R)-3,N-dimethyl-N-[1-methyl-3-(4-methyl-piperidin-1-yl) propyl]benzenesulfonamide: the first selective 5-HT7 receptor antagonist. Journal of Medicinal Chemistry, 41(5), 655–657.
  • Fleming, F. F., Yao, L., Ravikumar, P. C., Weaver, L., & Gudipati, A. (2010). Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. Journal of Medicinal Chemistry, 53(22), 7902–7917.
  • Fleming, F. F., Yao, L., Ravikumar, P. C., Weaver, L., & Gudipati, A. (2010). Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. Journal of Medicinal Chemistry, 53(22), 7902–7917.
  • ResearchGate. (n.d.).
  • Reddy, K. R., et al. (2010). Discovery of new chemotype dipeptidyl peptidase IV inhibitors having (R)-3-amino-3-methyl piperidine as a pharmacophore. Bioorganic & Medicinal Chemistry Letters, 20(24), 7380–7383.
  • Journal of Applied Pharmaceutical Science. (n.d.).
  • Figshare. (n.d.). (R)-3,N-Dimethyl-N-[1-methyl-3-(4-methylpiperidin-1-yl)propyl]benzenesulfonamide: The First Selective 5-HT 7 Receptor Antagonist.
  • Griffin, A. M., et al. (2009). Delta agonist hydroxy bioisosteres: The discovery of 3-((1-benzylpiperidin-4-yl){4-[(diethylamino)carbonyl]phenyl}amino)benzamide with improved delta agonist activity and in vitro metabolic stability. Bioorganic & Medicinal Chemistry Letters, 19(20), 5857-5860.

Sources

Method

Application Note: Scalable Synthesis of 3-Methyl-4-(3-methylpiperidin-1-yl)benzonitrile via Nucleophilic Aromatic Substitution (SNAr)

Document Type: Advanced Protocol & Scale-Up Guide Target Audience: Process Chemists, API Development Scientists, and Chemical Engineers Executive Summary The synthesis of highly substituted aryl piperidines is a critical...

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Author: BenchChem Technical Support Team. Date: March 2026

Document Type: Advanced Protocol & Scale-Up Guide Target Audience: Process Chemists, API Development Scientists, and Chemical Engineers

Executive Summary

The synthesis of highly substituted aryl piperidines is a critical workflow in the development of modern active pharmaceutical ingredients (APIs). 3-Methyl-4-(3-methylpiperidin-1-yl)benzonitrile serves as a highly versatile, sterically hindered building block. This application note details a robust, pilot-ready protocol for its synthesis via a Nucleophilic Aromatic Substitution (SNAr) utilizing a specialized fluoride-sequestering base system. By replacing traditional carbonate bases with calcium propionate, this protocol eliminates the risk of hydrofluoric acid (HF) generation and subsequent glass-lined reactor corrosion, ensuring a seamless transition from bench to pilot scale [1].

Mechanistic Rationale & Causality

The reaction proceeds via an SNAr pathway where 4-fluoro-3-methylbenzonitrile is attacked by the secondary amine, 3-methylpiperidine.

  • Electronic Activation: The strongly electron-withdrawing para-cyano (–CN) group depletes electron density at the C4 position, lowering the activation energy required for the nucleophile to attack the C–F bond.

  • Steric Considerations: The ortho-methyl group on the electrophile introduces moderate steric hindrance. However, the high nucleophilicity of 3-methylpiperidine overcomes this barrier at elevated temperatures (100 °C).

  • Meisenheimer Complex: The reaction forms a transient, negatively charged Meisenheimer complex. The use of a highly polar aprotic solvent like Dimethyl Sulfoxide (DMSO) is critical here, as it solvates the transition state and stabilizes the dispersed negative charge, significantly accelerating the reaction rate.

SNAr_Mechanism R1 4-Fluoro-3-methylbenzonitrile + 3-Methylpiperidine TS Meisenheimer Complex (Stabilized by DMSO) R1->TS Nucleophilic Attack (100 °C, Ca-Propionate) P1 3-Methyl-4-(3-methylpiperidin- 1-yl)benzonitrile TS->P1 Fluoride Elimination BP CaF2 (Precipitate) + Propionic Acid TS->BP Scavenging Reaction

Figure 1: SNAr Mechanistic Pathway and Fluoride Sequestration.

Scale-Up Strategy & Process Analytical Technology (PAT)

The Fluoride Corrosion Dilemma

At the bench scale, SNAr reactions commonly employ K2CO3 or Cs2CO3. However, upon scaling up, the generation of soluble potassium fluoride (KF) in the presence of trace moisture generates HF, which severely etches glass-lined industrial reactors.

The Solution: We utilize Calcium Propionate[Ca(O2CCH2CH3)2] as a dual-purpose reagent [1]. It acts as a mild base to deprotonate the amine and simultaneously acts as an in-situ fluoride scrubber. The resulting byproduct is Calcium Fluoride (CaF2), which is highly insoluble and precipitates harmlessly out of the reaction matrix, protecting the reactor architecture.

PAT Implementation

To ensure a self-validating system, in-situ FTIR is recommended. The reaction progress can be quantitatively tracked by monitoring the disappearance of the aryl C–F stretch (typically ~1230 cm⁻¹) against the static internal reference of the aryl C≡N stretch (~2230 cm⁻¹).

Materials and Equipment

Reagents (100 g Scale):

  • 4-Fluoro-3-methylbenzonitrile: 100.0 g (0.74 mol, 1.0 eq)

  • 3-Methylpiperidine: 110.0 g (1.11 mol, 1.5 eq)

  • Calcium Propionate: 137.7 g (0.74 mol, 1.0 eq)

  • Dimethyl Sulfoxide (DMSO): 1.0 L (Reaction Solvent)

  • Methyl tert-butyl ether (MTBE): 2.5 L (Extraction/Precipitation Solvent)

  • Deionized Water: 3.0 L (Washing)

  • Heptane: 500 mL (Crystallization)

Equipment:

  • 5 L Jacketed glass reactor with overhead PTFE stirring.

  • Reflux condenser and internal thermocouple.

  • In-situ FTIR probe (e.g., Mettler Toledo ReactIR).

  • Vacuum filtration apparatus (Büchner funnel with Celite pad).

Step-by-Step Experimental Protocol (100g Scale)

Phase 1: Reactor Charging & Reaction
  • Purge: Flush the 5 L jacketed reactor with N2 for 15 minutes to displace atmospheric moisture.

  • Charge: Add Calcium Propionate (137.7 g) and DMSO (1.0 L) to the reactor. Initiate overhead stirring at 250 RPM to form a uniform suspension.

  • Addition: Add 4-Fluoro-3-methylbenzonitrile (100.0 g) followed by 3-Methylpiperidine (110.0 g).

  • Heating: Ramp the jacket temperature to achieve an internal temperature of 100 °C.

  • Monitoring (Self-Validation Checkpoint 1): Hold at 100 °C for 18–24 hours. Utilize in-situ FTIR to monitor the C–F stretch (1230 cm⁻¹). Do not proceed to workup until the C–F peak area has plateaued at <2% of its initial integration.

Phase 2: Fluoride Sequestration & Workup
  • Cooling: Cool the reactor contents to 25 °C. The mixture will appear cloudy due to the formation of CaF2.

  • Anti-Solvent Precipitation: Slowly charge MTBE (1.5 L) into the reactor over 20 minutes. This drastically reduces the solubility of CaF2 and unreacted calcium propionate, forcing complete precipitation while keeping the organic product in solution.

  • Filtration (Self-Validation Checkpoint 2): Filter the suspension through a Celite pad. Validation: The filtrate must be completely optically clear. If cloudy, re-filter. The filter cake (CaF2) is discarded as solid waste.

Phase 3: Isolation & Purification
  • Liquid-Liquid Extraction: Transfer the clear MTBE/DMSO filtrate to a separatory funnel. Add Deionized Water (1.5 L) and agitate vigorously. Allow phases to separate.

  • Phase Separation: The lower aqueous layer (containing DMSO and propionic acid) is drained. Wash the upper MTBE layer with additional Deionized Water (3 × 500 mL) to ensure complete removal of DMSO.

  • Concentration: Dry the MTBE layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure (40 °C, 200 mbar) to yield a crude oil.

  • Crystallization (Self-Validation Checkpoint 3): Take the crude oil up in hot Heptane (500 mL, 70 °C). Cool slowly to 5 °C at a rate of 10 °C/hour to induce crystallization. Filter the resulting crystals and dry in a vacuum oven at 45 °C for 12 hours. Validation: Perform Karl Fischer titration to ensure moisture is <0.5% before final packaging.

ScaleUp_Workflow Step1 1. Charging & Heating 4-Fluoro-3-methylbenzonitrile 3-Methylpiperidine Ca-Propionate in DMSO Step2 2. S_NAr Reaction 100 °C, 18-24 hours In-situ FTIR Monitoring Step1->Step2 Step3 3. CaF2 Precipitation Cool to 25 °C Add MTBE Anti-solvent Step2->Step3 Step4 4. Filtration & Extraction Filter CaF2 solid Water wash to remove DMSO Step3->Step4 Step5 5. Crystallization & QC Heptane crystallization Vacuum dry & HPLC Analysis Step4->Step5

Figure 2: Pilot-Scale Workflow for 3-Methyl-4-(3-methylpiperidin-1-yl)benzonitrile Production.

Quantitative Data & Quality Control

Table 1: Reaction Optimization Parameters (Bench Scale Data)

Base SystemSolventTemp (°C)Time (h)Conversion (%)Reactor Etching Risk
K2CO3 (1.5 eq)DMF1201298.5High (Soluble KF)
Cs2CO3 (1.5 eq)DMSO1001499.1High (Soluble CsF)
Ca-Propionate (1.0 eq)DMSO1002099.0None (Insoluble CaF2)
Ca-Propionate (1.0 eq)NMP1201695.4None (Insoluble CaF2)

Note: While K2CO3 offers slightly faster kinetics, the Ca-Propionate system is strictly mandated for glass-lined pilot scale operations to prevent catastrophic equipment failure.

Table 2: Final API Intermediate Quality Control Specifications

ParameterAnalytical MethodAcceptance Criteria
Appearance Visual InspectionOff-white to pale yellow crystalline solid
Identity ¹H-NMR (400 MHz, CDCl₃)Conforms to structure
Chemical Purity HPLC-UV (254 nm)≥ 98.5% (Area %)
Residual Fluoride Ion Chromatography (IC)≤ 10 ppm
Residual DMSO Headspace GC-FID≤ 5000 ppm (ICH Q3C Class 3)
Water Content Karl Fischer Titration≤ 0.5% w/w

References

  • Blacker, A. J., Moran Malagon, G., Powell, L., Reynolds, W., Stones, R., & Chapman, M. R. (2018). Development of an SNAr Reaction: A Practical and Scalable Strategy to Sequester and Remove HF. Organic Process Research & Development, 22(9), 1086-1091. Available at:[Link]

Application

Preparation of 3-Methyl-4-(3-methylpiperidin-1-yl)benzonitrile Stock Solutions for High-Throughput Screening: An Application Note and Protocol

Abstract High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid evaluation of large compound libraries.[1][2][] The integrity and reliability of HTS data are fundamentally dependent...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid evaluation of large compound libraries.[1][2][] The integrity and reliability of HTS data are fundamentally dependent on the quality of the compound stock solutions. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the preparation, quality control, and storage of stock solutions for a novel compound, 3-Methyl-4-(3-methylpiperidin-1-yl)benzonitrile, intended for HTS campaigns. Given the limited publicly available data for this specific molecule, this guide emphasizes the establishment of a robust and self-validating workflow, from initial solubility determination to the generation of assay-ready plates.

Introduction: The Critical Role of Stock Solution Integrity in HTS

The primary objective of HTS is to identify "hits" from large chemical libraries that modulate a biological target of interest.[1] The validity of these hits is directly linked to the precise concentration and stability of the screened compounds. Inconsistent or degraded stock solutions can lead to false positives or negatives, wasting significant resources and time.[1] Therefore, the meticulous preparation and management of compound stock solutions are paramount for the success of any screening campaign.

3-Methyl-4-(3-methylpiperidin-1-yl)benzonitrile is a compound of interest for which detailed physicochemical data, such as solubility in various solvents and stability, are not extensively documented in publicly accessible databases.[4][5] This necessitates a systematic approach to developing a preparation protocol, starting with fundamental solubility assessments.

This application note will detail a step-by-step protocol for:

  • Initial small-scale solubility testing of 3-Methyl-4-(3-methylpiperidin-1-yl)benzonitrile.

  • Preparation of a high-concentration primary stock solution.

  • Creation of intermediate and assay-ready plates.

  • Quality control measures to ensure concentration accuracy and solution integrity.

  • Best practices for storage and handling to maintain long-term stability.

The workflow described herein is designed to be compatible with automated liquid handling systems, which are integral to the efficiency and reproducibility of HTS.[6][7][8][9][10]

Physicochemical Properties and Safety Considerations

A thorough understanding of a compound's properties is crucial before handling. While specific data for 3-Methyl-4-(3-methylpiperidin-1-yl)benzonitrile is sparse, we can infer some characteristics and necessary precautions based on its chemical structure and related compounds.

PropertyValue/InformationSource
Molecular Formula C₁₄H₁₈N₂[4]
Molecular Weight 214.31 g/mol [4]
CAS Number 1179754-22-3[5]
Predicted XlogP 3.4[4]
Appearance Assumed to be a solid (powder or crystalline)General practice for novel compounds
Solubility To be determined experimentallyN/A
Stability To be determined; benzonitrile and piperidine moieties suggest moderate stability.Inferred

Safety Precautions:

While a specific Safety Data Sheet (SDS) for this compound was not found, the benzonitrile functional group warrants caution. Benzonitrile and its derivatives can be harmful if swallowed, inhaled, or absorbed through the skin.[11] It is also advisable to treat all new compounds as potentially hazardous. Therefore, the following personal protective equipment (PPE) and handling guidelines are mandatory:

  • Engineering Controls: All handling of the solid compound and concentrated solutions should be performed in a certified chemical fume hood.

  • Personal Protective Equipment (PPE):

    • Wear a lab coat, safety glasses with side shields, and chemical-resistant gloves (nitrile or neoprene).

    • If there is a risk of generating dust, a respirator may be necessary.

  • Waste Disposal: Dispose of all waste materials in accordance with local, state, and federal regulations for chemical waste.

Experimental Workflow for Stock Solution Preparation

The following diagram outlines the comprehensive workflow for preparing 3-Methyl-4-(3-methylpiperidin-1-yl)benzonitrile stock solutions for HTS.

HTS_Stock_Solution_Workflow cluster_0 Phase 1: Pre-Preparation & Solubility Testing cluster_1 Phase 2: Primary Stock Preparation cluster_2 Phase 3: Plating & Storage A Compound Acquisition & QC (Purity & Identity Verification) B Small-Scale Solubility Test (DMSO, Ethanol, etc.) A->B Proceed if QC passes C Select Optimal Solvent B->C Based on visual inspection & concentration achieved D Calculate Mass for Target Concentration (e.g., 10 mM) C->D Solvent: Anhydrous DMSO (Assumed best choice) E Weigh Compound (Analytical Balance) D->E F Dissolve in Anhydrous DMSO (Vortexing/Sonication) E->F G Primary Stock QC (Visual Inspection, LC-MS) F->G H Aliquot Primary Stock (Single-Use Vials) G->H Proceed if QC passes I Store Primary Stock (-80°C, Desiccated) H->I J Prepare Intermediate Plates (e.g., 1 mM in DMSO) H->J Using automated liquid handler K Generate Assay-Ready Plates (Serial Dilution) J->K Using automated liquid handler L Store Plates (-20°C or -80°C, Sealed) K->L

Caption: Workflow for HTS Stock Solution Preparation.

Detailed Protocols

Protocol 1: Small-Scale Solubility Determination

Rationale: Before committing the bulk of a valuable compound, it is essential to determine its solubility in the chosen solvent, typically anhydrous dimethyl sulfoxide (DMSO) for HTS libraries.[12][13] This protocol establishes the maximum practical stock concentration.

Materials:

  • 3-Methyl-4-(3-methylpiperidin-1-yl)benzonitrile

  • Anhydrous DMSO (≥99.9% purity)[12]

  • Sterile 1.5 mL microcentrifuge tubes

  • Calibrated micropipettes and sterile tips

  • Analytical balance (readable to 0.1 mg)

  • Vortex mixer

  • Water bath sonicator

Procedure:

  • Preparation: Tare a sterile 1.5 mL microcentrifuge tube on the analytical balance.

  • Weighing: Carefully weigh approximately 1-2 mg of 3-Methyl-4-(3-methylpiperidin-1-yl)benzonitrile into the tared tube and record the exact mass.

  • Initial Solvent Addition: Calculate the volume of anhydrous DMSO required to achieve a high target concentration (e.g., 50 mM). Add approximately half of this calculated volume to the tube.

  • Dissolution:

    • Vortex the tube vigorously for 1-2 minutes.

    • Visually inspect for any undissolved solid.

    • If solid remains, sonicate the tube in a water bath for 5-10 minutes.

    • Repeat visual inspection.

  • Titration: If the compound has fully dissolved, continue to add small, known volumes of DMSO, vortexing/sonicating after each addition, until precipitation is observed. If the compound did not dissolve in step 4, add small increments of DMSO until it does.

  • Determination of Maximum Solubility: The highest concentration at which the compound remains fully dissolved after a final centrifugation step (to pellet any remaining micro-particulates) is the determined maximum solubility. For HTS, a standard concentration like 10 mM is often used.[14] Ensure the determined solubility is well above this target.

Protocol 2: Preparation of 10 mM Primary Stock Solution

Rationale: A high-concentration primary stock serves as the source for all subsequent dilutions.[1] Using a standard concentration like 10 mM facilitates calculations and dilutions across different screening projects.[14]

Materials:

  • 3-Methyl-4-(3-methylpiperidin-1-yl)benzonitrile

  • Anhydrous DMSO (≥99.9% purity)

  • Sterile, amber glass vials or polypropylene tubes with screw caps

  • Calibrated micropipettes and sterile tips

  • Analytical balance

  • Vortex mixer

  • Automated liquid handler (optional, for aliquoting)

Procedure:

  • Calculation:

    • Molecular Weight (MW): 214.31 g/mol

    • Target Concentration: 10 mM (0.010 mol/L)

    • Target Volume: e.g., 1 mL (0.001 L)

    • Mass (g) = Target Concentration (mol/L) x Target Volume (L) x MW ( g/mol )

    • Mass (mg) = 10 mM x 0.001 L x 214.31 g/mol x 1000 mg/g = 2.14 mg

    • Adjust the calculation based on the desired final volume.

  • Weighing: Tare a sterile vial on the analytical balance. Weigh out the calculated mass of the compound into the vial.

  • Solvent Addition: Using a calibrated micropipette, add the calculated volume of anhydrous DMSO to the vial.

  • Dissolution:

    • Secure the cap tightly and vortex the solution for at least 2 minutes.[12]

    • Visually inspect to ensure complete dissolution. If necessary, use a sonicator as described in Protocol 4.1.

  • Quality Control (QC):

    • Visual Inspection: The solution should be clear and free of any particulates.

    • (Optional but Recommended) LC-MS Analysis: Analyze a small aliquot of the stock solution to confirm the compound's identity and purity and to ensure no degradation has occurred during dissolution.

  • Aliquoting and Storage:

    • To avoid repeated freeze-thaw cycles, which can introduce moisture and cause compound degradation, aliquot the primary stock into single-use volumes (e.g., 50-100 µL) in sterile, clearly labeled microcentrifuge tubes or deep-well plates.[12][15]

    • Store all aliquots at -80°C in a desiccated environment to minimize water absorption.[15][16]

Protocol 3: Preparation of Intermediate and Assay-Ready Plates

Rationale: The creation of intermediate "mother" plates and final "daughter" or assay-ready plates is a standard HTS workflow that facilitates serial dilutions and minimizes handling of the high-concentration primary stock.[1] This process is ideally performed using an automated liquid handler to ensure accuracy and throughput.[7][8]

Materials:

  • Aliquoted 10 mM primary stock solution

  • Anhydrous DMSO

  • Sterile 96- or 384-well microplates (polypropylene, V-bottom recommended for minimal dead volume)

  • Automated liquid handler (e.g., Hamilton STAR, Tecan Freedom EVO)

  • Plate sealer

Procedure:

  • Intermediate Plate Preparation (e.g., 1 mM):

    • Using an automated liquid handler, perform a 1:10 dilution of the 10 mM primary stock.

    • For example, transfer 10 µL of the 10 mM stock to wells containing 90 µL of anhydrous DMSO in a 384-well plate.

    • Seal the plate with a pierceable or peelable seal.

    • Mix the plate thoroughly (e.g., by shaking or repeated pipetting).

    • Label the plate clearly and store at -20°C or -80°C.[14]

  • Assay-Ready Plate Preparation (e.g., 10-point, 3-fold serial dilution):

    • Assay-ready plates are typically prepared just prior to the HTS experiment.

    • The final concentration of DMSO in the assay should be considered and kept constant across all wells, typically below 1% for biochemical assays and 0.1% for cell-based assays to avoid solvent-induced toxicity or artifacts.[14]

    • Program the automated liquid handler to perform a serial dilution from the intermediate plate into an assay plate containing the appropriate assay buffer or cell culture medium.

    • This "top-shot" or "pin-transfer" method adds a small volume of a higher concentration compound solution to the assay well to achieve the final desired concentration.

Quality Control and Best Practices

A robust HTS campaign relies on stringent quality control at every stage.

QC StepMethodAcceptance Criteria
Compound Identity & Purity LC-MS, qNMRPurity ≥ 95%
Stock Solution Concentration qNMR, LC-MS with standard curveWithin ±10% of target concentration
Solution Clarity Visual InspectionClear, no visible particulates
Plate Uniformity Assay controls (positive/negative)Z'-factor > 0.5[14]

Best Practices Summary:

  • Solvent Quality: Always use anhydrous, high-purity (≥99.9%) DMSO to prevent compound precipitation due to water absorption.[12]

  • Freeze-Thaw Cycles: Minimize freeze-thaw cycles by preparing single-use aliquots of the primary stock solution.[12]

  • Storage: Store stock solutions at -80°C for long-term stability, in sealed containers, and in a desiccated environment.[15][16]

  • Automation: Utilize calibrated automated liquid handlers for all dilution and plating steps to enhance precision, accuracy, and reproducibility.[7][8][9]

  • Documentation: Maintain meticulous records of compound identity, lot number, date of preparation, concentration, solvent, and storage conditions.

Conclusion

The successful implementation of a high-throughput screening campaign begins with the reliable preparation of compound stock solutions. For novel compounds like 3-Methyl-4-(3-methylpiperidin-1-yl)benzonitrile, where public data is limited, a systematic and self-validating approach is crucial. By incorporating initial solubility testing, stringent quality control measures, and best practices for handling and storage, researchers can ensure the integrity of their stock solutions. Adherence to the protocols outlined in this application note will contribute to the generation of high-quality, reproducible HTS data, ultimately accelerating the drug discovery process.

References

  • EU-OPENSCREEN. (n.d.). HIGH-THROUGHTPUT SCREENING QUALITY CONTROL GENERAL GUIDELINES. Retrieved from [Link]

  • BMG LABTECH. (n.d.). High-throughput screening (HTS). Retrieved from [Link]

  • PubChem. (n.d.). 3-(4-Methylpiperazin-1-yl)benzonitrile. Retrieved from [Link]

  • PubChemLite. (n.d.). 3-methyl-4-(3-methylpiperidin-1-yl)benzonitrile (C14H18N2). Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of Benzonitrile, 3-methyl- (CAS 620-22-4). Retrieved from [Link]

  • American Chemical Society. (2025, September 9). Enhancing High-Throughput Experimentation Liquid-Handling Capabilities via Strategic Hardware Development of the Mantis Liquid Handler. ACS Publications. Retrieved from [Link]

  • Cousins, M. (2015). Selecting, Acquiring, and Using Small Molecule Libraries for High-Throughput Screening. Current Protocols in Chemical Biology, 7(4), 235–257. Retrieved from [Link]

  • Pfeifer, M. J., & Scheel, G. (2009). Long-term storage of compound solutions for high-throughput screening by using a novel 1536-well microplate. Journal of Biomolecular Screening, 14(5), 492–498. Retrieved from [Link]

  • National Center for Biotechnology Information. (2015). Selecting, Acquiring, and Using Small Molecule Libraries for High-Throughput Screening. PMC. Retrieved from [Link]

  • NextSDS. (n.d.). 3-methyl-4-(3-methylpiperidin-1-yl)benzonitrile — Chemical Substance Information. Retrieved from [Link]

  • Evotec. (n.d.). High Throughput Screening (HTS) Services. Retrieved from [Link]

  • GMP Plastics. (2025, March 26). Optimizing Compound Storage for Long-Term Stability and Safety. Retrieved from [Link]

  • INTEGRA Biosciences. (n.d.). Streamline liquid handling with automation. Retrieved from [Link]

  • Waybright, T. J., Britt, J. R., & McCloud, T. G. (2009). Overcoming Problems of Compound Storage in DMSO: Solvent and Process Alternatives. Journal of Biomolecular Screening, 14(6), 708–714. Retrieved from [Link]

  • Hamilton Company. (n.d.). Automated Liquid Handling. Retrieved from [Link]

  • DISPENDIX. (n.d.). Evaluation of Compound Storage Efficacy in DISPENDIX I.DOT HT and S Source Plates at -20°C and Room Temperature. Retrieved from [Link]

  • NIH Grants and Funding. (2007, January 10). Solicitation of Compounds for High Throughput Screening (HTS) in the Molecular Libraries Screening Centers Network (MLSCN). Retrieved from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: 3-Nitrobenzonitrile. Retrieved from [Link]

  • MilliporeSigma. (n.d.). High Throughput Screening Protocol Eshmuno® CMX Resin. Retrieved from [Link]

  • Unknown. (n.d.). PRACTICE PROCEDURES FOR MAKING STOCK SOLUTION (4 VERSION STOCK SOLUTION). Retrieved from [Link]

  • Argolight. (2024, January 12). Quality control of HCS-HTS fluorescence imaging systems. Retrieved from [Link]

  • Formulatrix. (n.d.). Advanced Liquid Handling Solutions. Retrieved from [Link]

  • AIJMR. (2024, September 15). Liquid Handling Technologies: A Study Through Major Discoveries and Advancements. Retrieved from [Link]

  • NIST. (n.d.). Benzonitrile, 4-(1-methylethyl)-. NIST WebBook. Retrieved from [Link]

  • PubChemLite. (n.d.). 3-(4-methylpiperazin-1-yl)benzonitrile (C12H15N3). Retrieved from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

How to improve aqueous solubility of 3-Methyl-4-(3-methylpiperidin-1-yl)benzonitrile for biological assays

Technical Support Center: Solubility Enhancement for 3-Methyl-4-(3-methylpiperidin-1-yl)benzonitrile Guide for Researchers, Scientists, and Drug Development Professionals Section 1: Understanding the Challenge - Physicoc...

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Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Solubility Enhancement for 3-Methyl-4-(3-methylpiperidin-1-yl)benzonitrile

Guide for Researchers, Scientists, and Drug Development Professionals

Section 1: Understanding the Challenge - Physicochemical Profile

The primary obstacle in utilizing 3-Methyl-4-(3-methylpiperidin-1-yl)benzonitrile in aqueous-based biological assays is its inherent low solubility. This characteristic stems from its molecular structure. A foundational understanding of its properties is the first step in designing an effective solubilization strategy.[1]

Table 1: Physicochemical Properties of 3-Methyl-4-(3-methylpiperidin-1-yl)benzonitrile

Property Value / Prediction Implication for Solubility Source
Molecular Formula C₁₄H₁₈N₂ - [2]
Molecular Weight 214.31 g/mol - [2]
Predicted XlogP 3.4 A positive value indicates a preference for a lipid (non-polar) environment over an aqueous (polar) one. This high hydrophobicity is a primary cause of poor water solubility. [2]

| Key Structural Feature | Tertiary Amine (Piperidine Ring) | This basic nitrogen is capable of being protonated. This feature is the key to enhancing solubility via pH modification. |[3] |

The molecule's high XlogP value classifies it as a lipophilic, or "grease-ball," type compound, which naturally resists dissolving in water.[4] However, the presence of the basic piperidinyl nitrogen provides a critical handle for manipulation. In an acidic environment, this nitrogen can accept a proton (H⁺), acquiring a positive charge. This charged, or ionized, form of the molecule is significantly more polar and, therefore, more soluble in water.[5]

Section 2: Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section is designed to directly address the common issues encountered when working with this compound.

Q1: I've tried dissolving the compound directly in my phosphate-buffered saline (PBS) at pH 7.4, but it won't go into solution or forms a precipitate. Where do I start?

Answer: Direct dissolution in neutral aqueous buffers is expected to fail due to the compound's high hydrophobicity. The most logical and effective starting point is pH adjustment .[]

The tertiary amine on the piperidine ring is a weak base. By lowering the pH of the solvent to a sufficiently acidic level (e.g., pH 4-5), you can protonate this nitrogen. The resulting cationic salt is substantially more water-soluble.[3][7] This is the most direct and often least disruptive method for achieving aqueous solubility.

Q2: How do I properly use pH adjustment? What is the protocol?

Answer: The goal is to create a concentrated acidic stock solution that can then be diluted into your final assay medium. It is crucial that the final assay medium has sufficient buffering capacity to maintain the desired physiological pH after the addition of the acidic stock.

A detailed protocol is provided in Section 3, Protocol 1 . The basic principle is to dissolve the compound in a dilute acid (e.g., 0.1 N HCl) to create a high-concentration stock (e.g., 10-20 mM). When this stock is diluted (typically 1:1000 or greater) into your final buffered assay medium, the compound should remain in solution long enough for the experiment, even as the pH is neutralized by the buffer.

Q3: pH adjustment is incompatible with my cellular assay, or the compound is still not soluble enough. What is my next option?

Answer: The next strategy is to use co-solvents . Co-solvents are water-miscible organic solvents that, when added to water, reduce the overall polarity of the solvent system, making it more favorable for lipophilic compounds to dissolve.[][8]

This is the most common method for preparing stock solutions for in vitro screening. The key is to prepare a high-concentration stock in 100% co-solvent and then dilute it to a final concentration where the co-solvent percentage is non-toxic to the biological system.[9] Dimethyl sulfoxide (DMSO) is the most widely used co-solvent for this purpose.[7]

Q4: My compound precipitates from the solution when I dilute my concentrated DMSO stock into the aqueous assay buffer. How can I prevent this "crashing out"?

Answer: This is a very common issue known as precipitation upon dilution. It occurs when the compound, stable in the high-concentration organic stock, is suddenly exposed to a predominantly aqueous environment. Here are several troubleshooting steps:

  • Decrease Stock Concentration: A 50 mM or 100 mM stock might be too concentrated. Try preparing a 10 mM stock instead.

  • Modify Dilution Technique: Add the stock solution dropwise into the vortexing assay buffer. This rapid mixing can help prevent localized high concentrations that initiate precipitation.

  • Use Sonication: Briefly sonicate the final solution after dilution to help break up any micro-precipitates.

  • Combine Methods: Consider a hybrid approach. Prepare your stock in DMSO, but dilute it into an assay buffer that is slightly acidic (e.g., pH 6.0-6.5) if your assay can tolerate it.

  • Switch Solubilization Strategy: If precipitation persists, you may need a more robust formulation using cyclodextrins or surfactants.

Q5: When should I consider advanced methods like cyclodextrins or surfactants?

Answer: These methods are warranted when pH adjustment and co-solvents fail, or when the required concentration of a co-solvent is toxic to your assay system.[10]

  • Cyclodextrins: These are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[11] They act as "molecular buckets" to encapsulate the hydrophobic drug molecule, forming an "inclusion complex" where the water-loving exterior makes the entire complex soluble.[12][13] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common and effective choice.[11]

  • Surfactants: Surfactants are amphiphilic molecules that, above a certain concentration (the Critical Micelle Concentration), form spherical structures called micelles in water.[14] These micelles have a hydrophobic core that can entrap your insoluble compound, while the hydrophilic shell allows the micelle to remain dissolved in the aqueous solution.[15] Non-ionic surfactants like Tween® 20 or Polysorbate 80 are generally preferred for biological assays due to lower toxicity.[16]

Section 3: Detailed Experimental Protocols

Protocol 1: Solubilization by pH Adjustment

This protocol aims to create a 10 mM stock solution in a dilute acid.

  • Calculation: Determine the mass of 3-Methyl-4-(3-methylpiperidin-1-yl)benzonitrile needed.

    • Mass (mg) = 10 mmol/L * 0.001 L * 214.31 g/mol * 1000 mg/g = 2.14 mg

  • Preparation:

    • Accurately weigh 2.14 mg of the compound and place it into a sterile microcentrifuge tube.

    • Add 1.0 mL of sterile 0.1 N Hydrochloric Acid (HCl).

    • Vortex thoroughly for 1-2 minutes. If needed, briefly sonicate the solution to ensure complete dissolution. Visually inspect for any remaining particulate matter against a dark background.

  • Usage: This 10 mM stock can now be serially diluted into your final buffered assay medium. Always perform a preliminary test to ensure the compound does not precipitate in the final assay conditions at the highest concentration to be tested.

  • Storage: Store the acidic stock in aliquots at -20°C. Avoid repeated freeze-thaw cycles.[17]

Protocol 2: Preparation of a Concentrated Stock using a Co-Solvent (DMSO)

This protocol describes the preparation of a 20 mM stock solution in 100% DMSO.

  • Calculation:

    • Mass (mg) = 20 mmol/L * 0.001 L * 214.31 g/mol * 1000 mg/g = 4.29 mg

  • Preparation:

    • Accurately weigh 4.29 mg of the compound into a sterile, dry glass vial.

    • Add 1.0 mL of high-purity, anhydrous DMSO.

    • Cap the vial and vortex at room temperature until the solid is completely dissolved. Gentle warming in a 37°C water bath can assist dissolution if necessary.[18]

  • Usage & Critical Consideration:

    • Dilute this stock solution into your final assay medium so that the final DMSO concentration is typically ≤0.5%, and ideally ≤0.1%, to avoid solvent-induced artifacts or toxicity.[9]

    • Crucially, an identical concentration of DMSO must be included in your vehicle control wells. [19]

  • Storage: Store the DMSO stock in small, single-use aliquots in tightly sealed vials at -20°C to prevent water absorption.[17]

Protocol 3: Solubilization using Hydroxypropyl-β-Cyclodextrin (HP-β-CD)

This protocol creates a 20% (w/v) HP-β-CD solution to solubilize the compound.

  • Prepare the Cyclodextrin Vehicle:

    • Weigh 2.0 g of HP-β-CD and dissolve it in 10 mL of your desired aqueous buffer (e.g., PBS). This creates a 200 mg/mL (20%) solution. Stir until fully dissolved.

  • Incorporate the Compound:

    • Add a pre-weighed amount of 3-Methyl-4-(3-methylpiperidin-1-yl)benzonitrile to the HP-β-CD solution to achieve your target final concentration.

    • Incubate the mixture, shaking or stirring, overnight at room temperature. This allows time for the inclusion complex to form.[11]

  • Clarify the Solution:

    • After incubation, centrifuge the solution at high speed (e.g., >10,000 x g) for 15 minutes to pellet any undissolved compound.

    • Carefully collect the supernatant. This is your stock solution. It is advisable to determine the actual concentration of the solubilized compound via HPLC.

  • Usage: Use this stock for your experiments. Remember to use the 20% HP-β-CD solution as the vehicle control.

Section 4: Decision-Making Workflow & Visualization

The following workflow provides a systematic path for selecting the appropriate solubilization strategy.

G Start Start: Compound Precipitates in Aqueous Buffer pH_Adjust Strategy 1: pH Adjustment (See Protocol 1) Start->pH_Adjust Check_Compat Is method compatible with assay? pH_Adjust->Check_Compat Assess Co_Solvent Strategy 2: Co-Solvents (DMSO) (See Protocol 2) Check_Precip Does it precipitate upon dilution? Co_Solvent->Check_Precip Assess Advanced Strategy 3: Advanced Formulations (Cyclodextrin/Surfactant) Success Success: Proceed with Assay (Include Vehicle Control) Advanced->Success Select & Optimize Check_Compat->Co_Solvent No Check_Sol Is compound soluble at target concentration? Check_Compat->Check_Sol Yes Check_Sol->Co_Solvent No Check_Sol->Success Yes Check_Precip->Advanced Yes Check_Precip->Success No

Caption: Decision workflow for selecting a solubilization method.

References

  • International Journal of Medical Science and Dental Research. (2022). Techniques for Improving Solubility. Available at: [Link]

  • PubChem. 3-(4-Methylpiperazin-1-yl)benzonitrile. Available at: [Link]

  • MDPI. (2022). Methyl-3-(3-hydroxy-3-(4-(piperidin-1-yl)phenyl)-prop-2-enoyl)benzoate. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics. PMC. Available at: [Link]

  • PubChemLite. 3-methyl-4-(3-methylpiperidin-1-yl)benzonitrile (C14H18N2). Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). Solubilization of Hydrophobic Dyes in Surfactant Solutions. PMC. Available at: [Link]

  • Chemistry LibreTexts. (2019). The Effects of pH on Solubility. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. PMC. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). Considerations regarding use of solvents in in vitro cell based assays. PMC. Available at: [Link]

  • ResearchGate. (n.d.). Co-solvent systems in dissolution testing: Theoretical considerations. Available at: [Link]

  • MDPI. (2025). Cyclodextrins as Multifunctional Platforms in Drug Delivery and Beyond: Structural Features, Functional Applications, and Future Trends. Available at: [Link]

  • Chemtradeasia. (2025). What are the effects of surfactants on the solubilization of hydrophobic substances?. Available at: [Link]

  • NextSDS. 3-methyl-4-(3-methylpiperidin-1-yl)benzonitrile — Chemical Substance Information. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different .... PMC. Available at: [Link]

  • Academia.edu. (n.d.). PRACTICE PROCEDURES FOR MAKING STOCK SOLUTION (4 VERSION STOCK SOLUTION). Available at: [Link]

  • ResearchGate. (2012). Techniques to improve the solubility of poorly soluble drugs. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects. PMC. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. PMC. Available at: [Link]

  • ACS Publications. (2022). Influence of Hydrophobic and Hydrophilic Chain Length of CiEj Surfactants on the Solubilization of Active Pharmaceutical Ingredients. Available at: [Link]

  • Tablets & Capsules. (2025). Formulating OSDs for Poorly Soluble Drugs. Available at: [Link]

  • Wikipedia. (n.d.). Cosolvent. Available at: [Link]

  • Pharmatutor. (n.d.). Formulation Tactics for the Delivery of Poorly Soluble Drugs. Available at: [Link]

  • Chemistry LibreTexts. (2025). Preparing Solutions. Available at: [Link]

  • NIST. Benzonitrile, 3-methyl-. WebBook. Available at: [Link]

  • YouTube. (2022). What Happens to Solubility When You Change the pH? | General Chemistry 17.6. Available at: [Link]

  • ScienceAsia. (2020). Cyclodextrin inclusion complexation and pharmaceutical applications. Available at: [Link]

  • MedCrave. (2023). Solubility enhancement techniques: A comprehensive review. Available at: [Link]

  • Hilaris Publisher. (2024). Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. Available at: [Link]

  • Google Patents. KR20180054569A - Methods for improving the aqueous solubility of water-insoluble or ....
  • Academic Journals. (2014). Surfactants solubility, concentration and the other formulations effects on the drug release rate from a controlled-release matrix. Available at: [Link]

  • IIP Series. (n.d.). CYCLODEXTRINS AND INCLUSION COMPLEXES: FORMATION, METHODS, AND DIVERSE APPLICATIONS. Available at: [Link]

  • Indian Journal of Pharmaceutical Sciences. (n.d.). In Vitro | Enzyme Inhibition | Organic Solvent | CYP450 | Flavin Monooxgenase | Esterases | Aldehyde Oxidase | Xanthine Oxidase | Glutathione S-transferase. Available at: [Link]

  • precisionFDA. 3-((R)-AMINO(3-AMINO-4-FLUOROPHENYL)METHYL)BENZONITRILE, (2S,3S)-2,3-DIHYDROXYBUTANEDIOATE. Available at: [Link]

Sources

Optimization

Troubleshooting low yields in the synthesis of 3-Methyl-4-(3-methylpiperidin-1-yl)benzonitrile

Welcome to the technical support center for the synthesis of 3-Methyl-4-(3-methylpiperidin-1-yl)benzonitrile. This guide is designed for researchers, chemists, and process development professionals to provide in-depth tr...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of 3-Methyl-4-(3-methylpiperidin-1-yl)benzonitrile. This guide is designed for researchers, chemists, and process development professionals to provide in-depth troubleshooting for common issues encountered during the synthesis of this valuable intermediate. This document provides a structured, question-and-answer approach to address specific experimental challenges, grounded in established chemical principles.

Introduction to the Synthesis

The synthesis of 3-Methyl-4-(3-methylpiperidin-1-yl)benzonitrile typically involves the formation of a C-N bond between an aromatic ring and a secondary amine. Two of the most powerful and widely used methods for this transformation are the Palladium-catalyzed Buchwald-Hartwig Amination and the Nucleophilic Aromatic Substitution (SNAr) .[1][2][3] The choice between these routes depends on the starting materials, functional group tolerance, and desired reaction conditions. This guide is structured to provide troubleshooting advice for both pathways.

General Troubleshooting Workflow

Low or inconsistent yields can be frustrating. Before delving into specific reaction parameters, it's crucial to follow a logical diagnostic sequence. The following workflow provides a systematic approach to identifying the root cause of poor reaction outcomes.[4]

G cluster_analysis Crude Analysis Outcomes start Low Yield or Stalled Reaction check_reagents 1. Verify Reagent Quality & Purity (Aryl Halide, Amine, Solvent, Base) start->check_reagents check_setup 2. Inspect Reaction Setup (Inert Atmosphere, Temperature Control) check_reagents->check_setup analyze_crude 3. Analyze Crude Reaction Mixture (TLC, LC-MS, 1H NMR) check_setup->analyze_crude sm_only Only Starting Materials (SM) Present analyze_crude->sm_only No Conversion sm_product SM + Product analyze_crude->sm_product Incomplete Conversion sm_byproducts SM + Product + Byproducts analyze_crude->sm_byproducts Side Reactions complex_mix Complex Mixture / Decomposition analyze_crude->complex_mix Decomposition optimize 4. Optimize Reaction Conditions (Consult Specific FAQs Below) sm_only->optimize sm_product->optimize sm_byproducts->optimize complex_mix->optimize G cluster_snar SNAr Pathway ArylF 4-Fluoro-3-methylbenzonitrile (Preferred Substrate) Product {Target Product} ArylF->Product ArylCl 4-Chloro-3-methylbenzonitrile (Less Reactive) ArylCl->Product Requires forcing conditions Amine 3-Methylpiperidine Amine->Product Solvent Polar Aprotic Solvent (DMSO, NMP) Solvent->Product Heat Heat (100-150 °C) Heat->Product

Sources

Troubleshooting

Preventing oxidative degradation of 3-Methyl-4-(3-methylpiperidin-1-yl)benzonitrile during long-term storage

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals handling the formulation and long-term storage of 3-Methyl-4-(3-methylpiperidin-1-yl)benzonitrile .

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals handling the formulation and long-term storage of 3-Methyl-4-(3-methylpiperidin-1-yl)benzonitrile . Below, you will find diagnostic FAQs, mechanistic troubleshooting strategies, and self-validating experimental protocols to prevent oxidative degradation.

Diagnostic FAQ: Understanding the Degradation Profile

Q: Why is my batch of 3-Methyl-4-(3-methylpiperidin-1-yl)benzonitrile showing purity drops after 3 months of storage? A: The molecule contains two primary structural vulnerabilities that degrade via distinct causal pathways:

  • The Piperidine Nitrogen (Aryldialkylamine): While the aromatic benzonitrile ring slightly delocalizes the nitrogen's lone pair, the tertiary amine remains highly susceptible to N-oxidation. This is typically driven by electrophilic oxidants, such as trace hydroperoxides commonly found in PEG or polysorbate excipients[1].

  • The Benzylic Methyl Group: The methyl group at position 3 of the benzonitrile ring features weak C-H bonds. In the presence of reactive oxygen species (ROS) and trace transition metals, this position undergoes radical-mediated autoxidation to form hydroperoxides[1].

Q: How can I differentiate between N-oxide formation and autoxidation in my LC-MS data? A: Both pathways can initially present as a +16 Da mass shift. However, causality can be determined via MS/MS fragmentation. N-oxidation yields a characteristic loss of oxygen (-16 Da) during collision-induced dissociation. Conversely, autoxidation at the benzylic position forms a hydroperoxide (+32 Da), which subsequently breaks down into an alcohol (+16 Da) or ketone (+14 Da) that will not exhibit the clean -16 Da neutral loss typical of N-oxides.

Troubleshooting Guide: Preventative Strategies

Q: What is the most effective way to prevent N-oxidation during long-term storage? A: Because N-oxidation of tertiary amines is sluggish with molecular oxygen alone but rapidly accelerated by peroxides[1], mitigation must focus on excipient purity and oxygen exclusion.

  • Action: Screen all excipients for low peroxide values (PV). Purge the headspace of storage vials with an inert gas (Argon or Nitrogen) to displace molecular oxygen, which acts as the primary precursor to ROS and drives amine oxidation[2].

Q: Should I use antioxidants? If so, which ones? A: Yes, but they must be selected mechanistically. To arrest radical-mediated autoxidation at the benzylic position, incorporate a chain-breaking antioxidant. Butylated hydroxytoluene (BHT) is highly effective at quenching lipid and hydrocarbon peroxyl radicals[3]. Ascorbic acid can be used as a secondary antioxidant to regenerate primary antioxidants; however, ascorbic acid can act as a pro-oxidant in the presence of free transition metals (like Cu²⁺ or Fe³⁺)[4][5]. Therefore, BHT must be combined with a metal chelator like EDTA to create a synergistic, fail-safe defense system.

Experimental Protocols: Setting Up a Self-Validating Stability Study

To ensure trustworthiness, your stability protocol must follow ICH Q1A(R2) guidelines[6] while incorporating internal controls that validate the exact mechanism of degradation.

Workflow: 12-Month ICH Q1A(R2) Stability & Antioxidant Efficacy

Step 1: Formulation Preparation & Cohort Assignment Prepare the API in the target vehicle and divide it into four self-validating cohorts to isolate variables:

  • Control: API + Vehicle (Establishes baseline degradation).

  • Cohort A (Radical Quenching): API + Vehicle + 0.02% BHT (Validates the effect of radical scavenging).

  • Cohort B (Metal Chelation): API + Vehicle + 0.02% BHT + 0.05% EDTA (Validates if trace metals are initiating the radicals).

  • Cohort C (Oxygen Exclusion): API + Vehicle + 0.02% BHT + 0.05% EDTA + Argon Purge (Validates the absolute requirement of O₂ for N-oxidation).

Step 2: Aliquoting and Headspace Management Dispense the formulations into Type I amber glass vials to eliminate photolytic radical initiation variables. For Cohort C, purge the headspace with Argon for 30 seconds before immediately sealing with PTFE-lined septa to displace molecular oxygen[2].

Step 3: Incubation (ICH Q1A(R2) Conditions) Place the vials in stability chambers calibrated to Long-Term conditions (25°C ± 2°C / 60% RH ± 5% RH) and Accelerated conditions (40°C ± 2°C / 75% RH ± 5% RH).

Step 4: Sampling and Analysis Pull samples at 0, 3, 6, 9, and 12 months for Long-Term studies, and at 0, 1, 3, and 6 months for Accelerated studies[7]. Analyze via HPLC-UV/MS to quantify N-oxide and hydroperoxide formation.

Quantitative Data: Expected Stability Profiles

The following table summarizes the expected degradation profiles based on the self-validating protocol, demonstrating the step-wise elimination of oxidative threats under ICH Q1A(R2) accelerated conditions.

Storage ConditionCohortHeadspace3-Month Purity (%)6-Month Purity (%)Primary Degradant
Accelerated (40°C/75% RH)ControlAmbient Air94.289.5N-Oxide (+16 Da)
Accelerated (40°C/75% RH)Cohort A (BHT)Ambient Air96.893.1N-Oxide (+16 Da)
Accelerated (40°C/75% RH)Cohort B (BHT + EDTA)Ambient Air98.196.5N-Oxide (+16 Da)
Accelerated (40°C/75% RH)Cohort C (Full System)Argon Purge99.799.4None (Stable)
Long-Term (25°C/60% RH)Cohort C (Full System)Argon Purge99.999.8None (Stable)

Mechanistic Workflow Diagram

The following diagram maps the causality between the structural vulnerabilities of 3-Methyl-4-(3-methylpiperidin-1-yl)benzonitrile and the targeted mitigation strategies required to stabilize it.

OxidationMitigation cluster_threats Oxidative Threats cluster_pathways Degradation Pathways cluster_mitigation Self-Validating Mitigation API 3-Methyl-4-(3-methylpiperidin-1-yl)benzonitrile Peroxides Peroxides in Excipients API->Peroxides O2_Metals O2 & Trace Metals API->O2_Metals NOx N-Oxidation (Tertiary Amine) Peroxides->NOx Drives Autox Autoxidation (Benzylic C-H) O2_Metals->Autox Initiates Argon Argon Purge Argon->O2_Metals Blocks BHT BHT Addition BHT->Autox Quenches EDTA EDTA Addition EDTA->O2_Metals Inactivates

Mechanistic workflow of oxidative degradation pathways and targeted mitigation strategies.

References

  • Q1A(R2) Guideline - ICH International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH).
  • ICH Guidelines: Drug Stability Testing Essentials AMSbiopharma.
  • Oxidation of Drugs during Drug Product Development: Problems and Solutions PubMed Central (PMC).
  • In vitro oxidation of ascorbic acid and its prevention by GSH PubMed - NIH.
  • Antioxidant Potentials of L-Ascorbic Acid (L-AA) and Butylated Hydroxytoluene (BHT)
  • EP0092862B1 - Process for the oxidation of tertiary amines to amine oxides Google P
  • The antioxidant BHT normalizes some oxidative effects of iron + ascorb

Sources

Optimization

Technical Support Center: Overcoming Matrix Effects in LC-MS Quantification of 3-Methyl-4-(3-methylpiperidin-1-yl)benzonitrile

Welcome to the technical support resource for the LC-MS quantification of 3-Methyl-4-(3-methylpiperidin-1-yl)benzonitrile. This guide is designed for researchers, scientists, and drug development professionals to navigat...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support resource for the LC-MS quantification of 3-Methyl-4-(3-methylpiperidin-1-yl)benzonitrile. This guide is designed for researchers, scientists, and drug development professionals to navigate and overcome the common challenge of matrix effects in bioanalytical method development. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the scientific reasoning behind them to empower you to develop robust and reliable analytical methods.

Introduction to Matrix Effects

In liquid chromatography-mass spectrometry (LC-MS), the "matrix" refers to all the components in a sample other than the analyte of interest.[1] When analyzing complex biological samples such as plasma, serum, or tissue homogenates, these endogenous components (e.g., phospholipids, proteins, salts) can significantly interfere with the ionization of the target analyte, a phenomenon known as the matrix effect.[1][2] This can lead to either ion suppression (decreased signal) or ion enhancement (increased signal), both of which compromise the accuracy, precision, and sensitivity of quantification.[2][3][4]

This guide will provide a structured approach to identifying, troubleshooting, and mitigating matrix effects for the successful quantification of 3-Methyl-4-(3-methylpiperidin-1-yl)benzonitrile.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of matrix effects in LC-MS analysis?

A1: Matrix effects primarily arise from co-eluting endogenous or exogenous components from the sample matrix that interfere with the ionization process in the mass spectrometer's source.[1][4] The most common culprits in biological matrices are phospholipids, which are notorious for causing ion suppression in electrospray ionization (ESI).[5][6] Other sources include salts, proteins, and metabolites that can compete with the analyte for ionization, alter the physical properties of the ESI droplets, or contaminate the ion source.[1][7]

Q2: How can I determine if my assay is suffering from matrix effects?

A2: A common method to assess matrix effects is the post-extraction spike method.[1][2] This involves comparing the peak area of the analyte in a neat solution to the peak area of the analyte spiked into a blank matrix extract (a sample that has gone through the entire sample preparation process without the analyte). A significant difference in the peak areas indicates the presence of ion suppression or enhancement.[2] Regulatory bodies like the FDA and EMA provide guidelines on the quantitative assessment of matrix effects.[8][9][10]

Q3: What is a stable isotope-labeled (SIL) internal standard, and why is it recommended?

A3: A stable isotope-labeled (SIL) internal standard is a version of the analyte where one or more atoms have been replaced with their stable isotopes (e.g., ²H, ¹³C, ¹⁵N).[11] SIL internal standards are considered the gold standard for correcting matrix effects because their physicochemical properties are nearly identical to the analyte.[11][12] This means they co-elute with the analyte and experience the same degree of ion suppression or enhancement.[12][13] By using the ratio of the analyte signal to the SIL-IS signal, variability due to matrix effects can be effectively normalized, leading to more accurate and precise quantification.[11][14]

Q4: Can I use a structural analog as an internal standard?

A4: While a structural analog can be used as an internal standard, it is not as effective as a SIL-IS for compensating for matrix effects.[12] A structural analog may have different chromatographic retention and ionization characteristics than the analyte, meaning it may not experience the same degree of matrix effects.[12] However, if a SIL-IS is not available, a carefully selected structural analog that elutes very close to the analyte can be a viable alternative.

Troubleshooting Guide

This section provides a systematic approach to troubleshooting common issues related to matrix effects during the LC-MS quantification of 3-Methyl-4-(3-methylpiperidin-1-yl)benzonitrile.

Issue 1: Poor Peak Shape and Inconsistent Retention Times

Symptom: You observe tailing, fronting, or split peaks for your analyte. The retention time shifts between injections, particularly between standards and matrix samples.

Potential Cause: This can be due to matrix components accumulating on the analytical column or interfering with the interaction between the analyte and the stationary phase. Phospholipids are a common cause of this issue.

Troubleshooting Workflow:

A Start: Poor Peak Shape / Inconsistent RT B Implement a More Rigorous Sample Preparation Method A->B C Optimize Chromatographic Conditions A->C D Evaluate Different Sample Preparation Techniques B->D H Increase Organic Content in Mobile Phase Gradient C->H I Switch to a Different Column Chemistry C->I E Solid-Phase Extraction (SPE) D->E F Liquid-Liquid Extraction (LLE) D->F G Phospholipid Removal Plates D->G J Problem Resolved E->J F->J G->J H->J I->J

Caption: Troubleshooting workflow for poor peak shape and inconsistent retention times.

Detailed Protocols:

Protocol 1: Enhanced Sample Preparation

A more effective sample preparation strategy is the first line of defense against matrix effects.[1][15]

SPE is a highly effective technique for removing interfering matrix components.[16][17]

Step-by-Step SPE Protocol (Generic Reverse-Phase):

  • Conditioning: Pass 1 mL of methanol, followed by 1 mL of water through the SPE cartridge.[18]

  • Loading: Load the pre-treated sample (e.g., plasma diluted with 4% phosphoric acid) onto the cartridge.

  • Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.[18]

  • Elution: Elute the analyte with 1 mL of methanol or acetonitrile.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in the mobile phase.

LLE is another effective technique for separating the analyte from matrix components based on differential solubility.[15]

Step-by-Step LLE Protocol:

  • To 100 µL of plasma, add the internal standard solution.

  • Add 500 µL of an appropriate organic solvent (e.g., methyl tert-butyl ether or ethyl acetate).

  • Vortex for 5 minutes.

  • Centrifuge at 4000 rpm for 10 minutes.

  • Transfer the organic layer to a clean tube.

  • Evaporate to dryness and reconstitute in the mobile phase.

Specialized plates are available that specifically target and remove phospholipids from the sample.[5][19][20] These often involve a simple pass-through or protein precipitation-like workflow.[5][19]

Protocol 2: Chromatographic Optimization

If sample preparation improvements are insufficient, optimizing the LC method can help separate the analyte from co-eluting matrix components.[1][3]

  • Gradient Modification: Increase the organic content of the mobile phase at the end of the gradient to elute strongly retained matrix components.

  • Column Chemistry: Consider switching to a different column chemistry (e.g., from a C18 to a phenyl-hexyl column) to alter the selectivity and potentially resolve the analyte from interferences.

Issue 2: Inconsistent Quantification and High Variability

Symptom: You observe high variability (%CV > 15%) in your quality control (QC) samples and inconsistent results between batches. Your calibration curve may show poor linearity (r² < 0.99).

Potential Cause: This is a classic sign of variable matrix effects, where the degree of ion suppression or enhancement differs between individual samples or batches.[21]

Troubleshooting Workflow:

A Start: Inconsistent Quantification / High Variability B Implement a Stable Isotope-Labeled Internal Standard (SIL-IS) A->B C Evaluate Matrix Effect Quantitatively A->C E Synthesize or Procure a SIL-IS for 3-Methyl-4-(3-methylpiperidin-1-yl)benzonitrile B->E If not already in use F Perform Post-Extraction Spike Experiment C->F D Optimize Sample Preparation G See Issue 1, Protocol 1 D->G H Problem Resolved E->H F->D If matrix effect is significant G->H

Caption: Troubleshooting workflow for inconsistent quantification.

Detailed Protocols:

Protocol 3: Implementation of a Stable Isotope-Labeled Internal Standard (SIL-IS)

As previously mentioned, a SIL-IS is the most effective way to correct for variable matrix effects.[11][12][13]

Key Considerations for SIL-IS Use:

  • Purity: Ensure the SIL-IS is free from the unlabeled analyte to avoid artificially inflating the analyte's response.[11]

  • Stability of Label: The isotopic label should be on a part of the molecule that is not susceptible to exchange.[11]

  • Concentration: The concentration of the SIL-IS should be consistent across all samples and standards and should provide a strong signal.

Protocol 4: Quantitative Assessment of Matrix Effect

This protocol allows you to quantify the extent of ion suppression or enhancement.

Step-by-Step Protocol:

  • Prepare three sets of samples:

    • Set A (Neat Solution): Analyte spiked in the mobile phase.

    • Set B (Post-Spike): Blank matrix is extracted, and the analyte is spiked into the final extract.

    • Set C (Pre-Spike): Analyte is spiked into the blank matrix before extraction.

  • Analyze all three sets and record the peak areas.

  • Calculate the Matrix Factor (MF) and Recovery (RE):

    • Matrix Factor (MF) = (Peak Area of Set B) / (Peak Area of Set A)

      • An MF of 1 indicates no matrix effect.

      • An MF < 1 indicates ion suppression.

      • An MF > 1 indicates ion enhancement.

    • Recovery (RE) = (Peak Area of Set C) / (Peak Area of Set B)

  • Evaluate the results: According to regulatory guidelines, the coefficient of variation (%CV) of the matrix factor across different lots of matrix should be ≤15%.[22]

Data Summary Table:

Sample LotPeak Area (Set A)Peak Area (Set B)Matrix Factor (MF)
Lot 11,200,000850,0000.71
Lot 21,210,000830,0000.69
Lot 31,190,000900,0000.76
Lot 41,205,000650,0000.54
Lot 51,200,000880,0000.73
Mean 1,201,000 822,000 0.69
%CV 0.7% 12.5% 12.8%

In this example, the consistent ion suppression (MF < 1) and acceptable %CV suggest that a SIL-IS would be effective in correcting for the matrix effect.

Issue 3: Low Sensitivity and Poor Signal-to-Noise (S/N)

Symptom: The analyte response is weak, and the signal-to-noise ratio is low, making it difficult to achieve the desired lower limit of quantification (LLOQ).

Potential Cause: Significant ion suppression is likely reducing the analyte signal.[3][6]

Troubleshooting Workflow:

A Start: Low Sensitivity / Poor S/N B Improve Sample Cleanup A->B C Optimize MS Source Conditions A->C D Enhance Chromatographic Separation A->D E See Issue 1, Protocol 1 (SPE, LLE, PLR) B->E F Increase Capillary Voltage C->F G Optimize Gas Flow and Temperature C->G H Use a smaller particle size column or a longer column D->H I Problem Resolved E->I F->I G->I H->I

Caption: Troubleshooting workflow for low sensitivity.

Detailed Protocols:

Protocol 5: Advanced Sample Preparation for Maximum Cleanup

For assays requiring high sensitivity, a more rigorous sample preparation method is crucial.[23]

  • Combining Techniques: Consider a two-step approach, such as protein precipitation followed by SPE or LLE, to achieve a cleaner extract.[15]

  • Specialized SPE Sorbents: Explore different SPE sorbent chemistries (e.g., mixed-mode or ion-exchange) that may provide better selectivity for 3-Methyl-4-(3-methylpiperidin-1-yl)benzonitrile and more effective removal of interferences.[24]

Protocol 6: Mass Spectrometer Source Optimization

Fine-tuning the ion source parameters can help maximize the analyte signal and minimize the impact of matrix components.

  • Source Parameters: Systematically optimize parameters such as capillary voltage, gas flows (nebulizing and drying gas), and source temperature.

  • Ionization Mode: If using ESI, evaluate both positive and negative ion modes. It's possible that one mode is less susceptible to matrix effects for your analyte. Switching to Atmospheric Pressure Chemical Ionization (APCI) can also be an option as it is sometimes less prone to ion suppression.[4][9]

Protocol 7: Chromatographic Enhancements for Sensitivity
  • Peak Focusing: Adjust the initial mobile phase composition to be weaker (less organic) to focus the analyte at the head of the column, resulting in a sharper, taller peak.

  • Micro/Nano LC: If available, consider using microflow or nanoflow LC systems, which can enhance sensitivity and are often less susceptible to matrix effects.[3]

By systematically applying these troubleshooting steps and understanding the underlying principles, you can effectively overcome matrix effects and develop a robust, reliable LC-MS method for the quantification of 3-Methyl-4-(3-methylpiperidin-1-yl)benzonitrile.

References
  • Becker, G. (2024). Matrix Effects and Ion Suppression in LC-MS: Essential Strategies for Research. Journal of Chromatography & Separation Techniques, 15(6). Available at: [Link]

  • Stoll, D. (2025, March 10). Matrix Effects on Quantitation in Liquid Chromatography: Sources and Solutions. LCGC. Available at: [Link]

  • Li, W., et al. (2012). A high-sensitivity LC-MS/MS method for the determination of 4-methyl-piperazine-1-carbodithioc acid 3-cyano-3, 3-diphenylpropyl ester hydrochloride in rat plasma and its application to a pharmacokinetics study. Biomedical Chromatography, 26(10), 1196-201. Available at: [Link]

  • AMSbiopharma. (2025, November 19). Optimize LC‑MS/MS Sensitivity: Ion Suppression in Bioanalysis. Available at: [Link]

  • Biocompare. (2020, October 20). Solid Phase Extraction in LC-MS Sample Preparation. Available at: [Link]

  • Kole, P. L., et al. (2011). Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis. Analytical Chemistry, 83(21), 8331-8337. Available at: [Link]

  • Bioanalysis Zone. (2014, April 3). Overcoming matrix effects: expectations set by guidelines. Available at: [Link]

  • LCGC International. (2026, March 14). Ion Suppression: A Major Concern in Mass Spectrometry. Available at: [Link]

  • National Center for Biotechnology Information. Small Molecule Quantification by Liquid Chromatography-Mass Spectrometry for Metabolites of Drugs and Drug Candidates. Available at: [Link]

  • Ahmad, S., et al. (2014). HybridSPE: A novel technique to reduce phospholipid-based matrix effect in LC–ESI-MS Bioanalysis. Journal of Pharmaceutical Analysis, 4(5), 325-332. Available at: [Link]

  • AMSbiopharma. (2025, December 26). Essential FDA Guidelines for Bioanalytical Method Validation. Available at: [Link]

  • ResearchGate. (2025, August 7). Elimination of LC-MS/MS matrix effect due to phospholipids using specific solid-phase extraction elution conditions. Available at: [Link]

  • Cichocki, A., & Fischer, G. (2025, May 22). Overcoming Matrix Interference in LC-MS/MS. Separation Science. Available at: [Link]

  • Agilent Technologies. (2006, August 8). Determination of 44 Pesticides in Foodstuffs by LC/MS/MS Application. Available at: [Link]

  • PromoChrom. Solid Phase Extraction (SPE) Guide | Fundamentals and Practical overview. Available at: [Link]

  • National Center for Biotechnology Information. (2023). Systematic Assessment of Matrix Effect, Recovery, and Process Efficiency Using Three Complementary Approaches: Implications for LC-MS/MS Bioanalysis Applied to Glucosylceramides in Human Cerebrospinal Fluid. Available at: [Link]

  • U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation: Guidance for Industry. Available at: [Link]

  • Agilent Technologies. (2007, September 15). Fast LC/MS/MS Analytical Method with Alternating Column Regeneration for the Analysis of 125 Various Drugs and Their Metabolites. Available at: [Link]

  • Waters Corporation. Simple Approach for the Removal of Phospholipids in Small Molecule Quantitative Bioanalysis Using Ostro Sample Preparation Plates. Available at: [Link]

  • Scharlab. Sample preparation with solid-phase extraction. Available at: [Link]

  • Waters Corporation. Simple Approach for the Removal of Phospholipids in Small Molecule Quantitative Bioanalysis Using Ostro Sample Preparation Plate. Available at: [Link]

  • Spectroscopy Online. (2026, March 12). An Improved Method for Eliminating Ion Suppression and Other Phospholipid-Induced Interferences in Bioanalytical Samples. Available at: [Link]

  • Regulations.gov. (2013, December 12). FDA Draft Guidance for Industry - Bioanalytical Method Validation. Available at: [Link]

  • PharmiWeb.com. (2025, January 17). Internal Standards for Protein Quantification by LC-MS/MS. Available at: [Link]

  • Salunkhe, S. S., et al. (2022). LC-MS in Pharmaceutical Analysis: Review. International Journal of Pharmaceutical and Phytopharmacological Research, 24(3), 270-289. Available at: [Link]

  • Taylor & Francis Online. (2017, November 24). Matrix Effects and Application of Matrix Effect Factor. Available at: [Link]

  • Longdom Publishing. (2025, March 4). LC-MS/MS Methods for Quantifying Drugs and Metabolites in Plasma. Available at: [Link]

  • National Center for Biotechnology Information. A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis. Available at: [Link]

  • LCGC International. (2026, March 13). Innovations and Strategies of Sample Preparation Techniques to Reduce Matrix Effects During LC–MS/MS Bioanalysis. Available at: [Link]

  • Wikipedia. Ion suppression (mass spectrometry). Available at: [Link]

  • ResearchGate. "Stable Labeled Isotopes as Internal Standards: A Critical Review". Available at: [Link]

  • Drug Development & Delivery. (2016, August 24). Application of LCMS in small-molecule drug development. Available at: [Link]

  • Waters Blog. (2025, October 6). Solid-Phase Extraction: From Sample Prep Fundamentals to Best Practices. Available at: [Link]

  • National Center for Biotechnology Information. (2022). A review of the modern principles and applications of solid-phase extraction techniques in chromatographic analysis. Available at: [Link]

Sources

Troubleshooting

Technical Support Center: Optimizing Flash Chromatography for 3-Methyl-4-(3-methylpiperidin-1-yl)benzonitrile

Welcome to the technical support guide for the purification of 3-Methyl-4-(3-methylpiperidin-1-yl)benzonitrile. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying che...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for the purification of 3-Methyl-4-(3-methylpiperidin-1-yl)benzonitrile. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying chemical principles to empower you to solve purification challenges. This guide is structured as a series of frequently asked questions that address common issues encountered when purifying moderately polar, basic compounds on silica gel.

Section 1: Foundational Method Development

This section focuses on establishing a robust baseline method for your purification, starting from the essential preliminary steps.

Q1: I have my crude 3-Methyl-4-(3-methylpiperidin-1-yl)benzonitrile. How do I begin developing a flash chromatography method?

A: The most effective and material-sparing first step is to perform a thorough methods development screen using Thin-Layer Chromatography (TLC).[1][2] TLC is a fast, inexpensive, and highly informative tool that allows you to test multiple solvent systems to find the optimal conditions for separation before committing your bulk crude material to a large-scale flash column.[2]

The primary goal of the TLC screen is to find a solvent system that provides a good retention factor (Rf) for your target compound and resolves it from impurities.

Experimental Protocol: Standard TLC Screening

  • Plate Preparation: Use standard silica gel 60 F254 TLC plates.

  • Sample Preparation: Dissolve a small amount of your crude reaction mixture in a suitable solvent (e.g., Dichloromethane or Ethyl Acetate).

  • Spotting: Using a capillary tube, carefully spot a small amount of the dissolved sample onto the baseline of several TLC plates. Ensure the spots are small and concentrated to avoid streaking.

  • Solvent Systems: Prepare a few different solvent systems for testing (see Q2 for recommendations).

  • Development: Place each spotted TLC plate in a separate developing chamber containing one of your chosen solvent systems. Ensure the chamber is saturated with the solvent vapor. Allow the solvent front to travel up the plate until it is about 1 cm from the top.

  • Visualization: Remove the plate, immediately mark the solvent front with a pencil, and allow it to dry. Visualize the spots using a UV lamp (254 nm). If other non-UV active impurities are suspected, staining with potassium permanganate or another suitable stain can be performed.

  • Rf Calculation: Calculate the Retention Factor (Rf) for your target spot and any impurities. The ideal Rf for flash chromatography is between 0.15 and 0.35.[3]

// Nodes TLC [label="1. TLC Screening", fillcolor="#F1F3F4", fontcolor="#202124"]; Solvent [label="2. Identify Optimal\nSolvent System", fillcolor="#F1F3F4", fontcolor="#202124"]; Rf [label="3. Calculate Rf Value\n(Target: 0.15-0.35)", fillcolor="#F1F3F4", fontcolor="#202124"]; CV [label="4. Convert Rf to CV\n(CV = 1/Rf)", fillcolor="#F1F3F4", fontcolor="#202124"]; Flash [label="5. Run Flash Chromatography", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Analyze [label="6. Analyze Fractions", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges TLC -> Solvent [label="Evaluate Separation"]; Solvent -> Rf [label="Best Resolution"]; Rf -> CV [label="Method Translation"]; CV -> Flash [label="Isocratic or Gradient"]; Flash -> Analyze [label="Collect Fractions"]; } dot Caption: Workflow for translating TLC data to a flash chromatography method.

Q2: What are the best starting solvent systems to screen for a basic, moderately polar compound like this?

A: For a molecule containing a basic tertiary amine, standard solvent systems like ethyl acetate/hexanes are often a good starting point, but they may not be sufficient to overcome peak shape issues. It is crucial to screen a few different systems, including one with a basic modifier.

Scientific Rationale: The tertiary amine in your molecule is a Brønsted base. The surface of standard silica gel is decorated with acidic silanol groups (Si-OH). A strong acid-base interaction between your basic compound and the acidic silica surface is the primary cause of peak tailing and potential irreversible adsorption.[4] Adding a small amount of a competing base, like triethylamine (TEA), to the mobile phase neutralizes these active silanol sites, dramatically improving peak shape and recovery.[5][6]

Solvent System Class Rationale & Typical Starting Ratio
Ethyl Acetate / Hexanes Standard BiphasicA good first choice for moderately polar compounds. Start with 20-30% EtOAc in Hexanes.[5]
Dichloromethane / Methanol For More Polar CompoundsIf your compound shows low Rf in EtOAc/Hexanes, this system offers higher polarity. Start with 2-5% MeOH in DCM.[5]
Ethyl Acetate / Hexanes + 1% Triethylamine Base-ModifiedHighly recommended for this compound. The TEA passivates acidic silanol sites on the silica. Use your best ratio from the standard screen and add 0.5-1% TEA.[6]
Ether / Hexanes Alternative SelectivityEther offers different selectivity compared to ethyl acetate and can sometimes improve the separation of closely related impurities.[5][7]
Q3: My TLC shows a perfect spot with an Rf of 0.25 in 30% EtOAc/Hexanes with 1% TEA. How do I translate this to a flash column method?

A: An Rf value from a TLC plate can be directly converted into the column volumes (CV) required to elute the compound in an isocratic flash separation. This relationship is fundamental for predictable purifications.

Scientific Rationale: The relationship between the retention factor (Rf) and column volume (CV) is inverse: CV = 1/Rf .[2][3][8] A CV is the volume of the column not occupied by the stationary phase. Knowing the elution CV allows you to precisely predict when your compound will emerge from the column, saving time and solvent.

  • An Rf of 0.25 translates to an elution volume of 1 / 0.25 = 4 CV .

  • An Rf of 0.15 translates to an elution volume of 1 / 0.15 = ~6.7 CV .

  • An Rf of 0.35 translates to an elution volume of 1 / 0.35 = ~2.8 CV .

For your situation with an Rf of 0.25, you can confidently run your flash column with an isocratic elution of 30% EtOAc/Hexanes + 1% TEA. Your compound of interest should begin to elute at approximately 4 column volumes.

Section 2: Troubleshooting Common Purification Problems

This section addresses the most frequent and frustrating issues encountered during the purification of nitrogen-containing heterocycles.

Q4: My biggest problem is severe peak tailing in my chromatogram, even with a standard EtOAc/Hexanes system. What is causing this and how do I fix it?

A: This is the most common problem for amine-containing compounds and is almost certainly caused by strong interactions with acidic silanol groups on the silica surface. The tailing represents a population of your molecules that are "sticking" to the stationary phase and eluting slowly and non-uniformly.[4]

Troubleshooting Protocol: Eliminating Peak Tailing

  • Introduce a Basic Modifier (First and Best Solution):

    • Action: Add 0.5-2% triethylamine (TEA) or a few drops of ammonium hydroxide to your mobile phase.[4][5]

    • Mechanism: These competing bases are stronger and more abundant than your analyte. They will preferentially bind to the acidic silanol sites, effectively masking them from your compound. This allows your analyte to travel through the column interacting primarily with the less acidic silica surface, resulting in sharp, symmetrical peaks.[6]

  • Solvent Choice:

    • Action: Ensure your sample is fully dissolved in the mobile phase before loading. Sometimes, using a stronger solvent for dissolution than for elution can cause issues.[9]

    • Mechanism: If the sample crashes out at the top of the column, it will slowly redissolve as the mobile phase runs through, mimicking the appearance of tailing.

  • Consider an Alternative Stationary Phase:

    • Action: If base modifiers are not sufficient or are incompatible with your molecule, switch to an amine-functionalized silica (KP-NH) column.[4]

    • Mechanism: These columns have aminopropyl groups bonded to the silica surface, which creates a weakly basic environment. This eliminates the problematic silanol interactions and is often an excellent choice for purifying basic compounds using neutral solvents like ethyl acetate/hexanes.[4]

// Nodes Start [label="Severe Peak Tailing Observed", fillcolor="#EA4335", fontcolor="#FFFFFF", shape=ellipse]; Q1 [label="Is a basic modifier\n(e.g., 1% TEA) in the\nmobile phase?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; Add_Base [label="Action: Add 0.5-2% Triethylamine\nor Ammonium Hydroxide\nto the mobile phase.", fillcolor="#F1F3F4", fontcolor="#202124"]; Q2 [label="Is the peak shape\nstill poor?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; Change_Stationary [label="Action: Switch to an\nAmine-Functionalized (NH2)\nor Alumina column.", fillcolor="#F1F3F4", fontcolor="#202124"]; Check_Loading [label="Consider Loading Effects:\n- Dissolve sample in mobile phase\n- Use dry loading technique", fillcolor="#F1F3F4", fontcolor="#202124"]; Success [label="Problem Solved:\nSymmetrical Peak", fillcolor="#34A853", fontcolor="#FFFFFF", shape=ellipse];

// Edges Start -> Q1; Q1 -> Add_Base [label="No"]; Add_Base -> Q2; Q1 -> Q2 [label="Yes"]; Q2 -> Change_Stationary [label="Yes"]; Q2 -> Check_Loading [label="Partially"]; Change_Stationary -> Success; Check_Loading -> Success; } dot Caption: Decision tree for troubleshooting peak tailing of basic compounds.

Q5: My compound is streaking on the TLC plate and I'm getting poor recovery from the flash column. What's happening?

A: Streaking and poor recovery are severe symptoms of the same underlying issue as peak tailing: strong, and in this case, potentially irreversible, binding to the silica gel. When the interaction is strong enough, a portion of your compound will not elute from the column at all, leading to a loss of material.

Solutions:

  • Deactivate the Silica: Before loading your sample, flush the packed column with 2-3 column volumes of your mobile phase containing 1-2% triethylamine.[6] This pre-treatment "deactivates" the most aggressive acidic sites on the silica, ensuring that when your compound is loaded, it encounters a more neutral environment.

  • Use an Alternative Stationary Phase: This is a highly effective solution for compounds that exhibit strong binding.

    • Alumina (Basic or Neutral): Alumina is a good alternative to silica and is available in acidic, neutral, and basic grades. For your compound, basic or neutral alumina would be an excellent choice to avoid acidic interactions.[4]

    • Amine-Functionalized Silica: As mentioned previously, this is often the best choice for stubborn amines. The separation can be performed with a simple hexane/ethyl acetate gradient without the need for basic additives.[4]

Q6: I see a good separation between my product and an impurity on TLC, but on the flash column, they co-elute. Why is there a discrepancy?

A: This is a common and frustrating issue that often stems from differences in the physical conditions between a TLC plate and a packed flash column.

Primary Causes and Solutions:

  • Particle Size and Efficiency: TLC plates typically use a smaller silica particle size (5-15 µm) compared to flash chromatography silica (40-63 µm).[10] Smaller particles provide higher separation efficiency. The lower efficiency of the flash column may not be sufficient to resolve spots that were very close on the TLC plate.

    • Solution: Re-optimize your TLC to achieve a larger difference in Rf values (ΔRf) between your product and the impurity. An ideal separation should have a ΔRf of at least 0.1-0.2.[2] This often means reducing the polarity of your mobile phase.

  • Sample Loading: On a TLC plate, the sample is spotted and the solvent evaporates, resulting in a "dry loaded" sample.[10] If you dissolve your crude mixture in a strong solvent (like pure DCM or MeOH) and load that liquid onto a column running a weaker mobile phase (like 10% EtOAc/Hexanes), the strong solvent can carry your compounds partway down the column in a disorganized band, ruining the separation that should have occurred at the origin.

    • Solution (Dry Loading): Dissolve your crude material in a minimal amount of a strong solvent. Add a small amount of silica gel (or another inert adsorbent like Celite) to this solution and evaporate the solvent completely on a rotary evaporator until you have a dry, free-flowing powder. Carefully load this powder onto the top of your packed column. This ensures that the separation begins properly at the very top of the stationary phase.

References

  • King, A.
  • Biotage. (2023, January 19).
  • University of Rochester, Department of Chemistry.
  • Silver, J. (2021, March 12).
  • Dolan, J. W. (2012, July 1). Troubleshooting Basics, Part IV: Peak Shape Problems.
  • BenchChem.
  • Biotage. (2023, February 10).
  • Shimadzu. Abnormal Peak Shapes.
  • Thermo Fisher Scientific. HPLC Troubleshooting.
  • BUCHI. (n.d.).
  • Sorbtech. (2023, September 13).
  • alwsci. (2025, November 27).
  • AZoM. (2023, October 11).
  • GALAK Chromatography. HPLC Troubleshooting - Peak Shape Problems & Ghost Peak.

Sources

Reference Data & Comparative Studies

Validation

Selectivity profiling of 3-Methyl-4-(3-methylpiperidin-1-yl)benzonitrile across kinase panels

An In-Depth Guide to the Kinase Selectivity Profile of 3-Methyl-4-(3-methylpiperidin-1-yl)benzonitrile Abstract This guide provides a comprehensive analysis of the kinase selectivity profile for the novel small molecule...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide to the Kinase Selectivity Profile of 3-Methyl-4-(3-methylpiperidin-1-yl)benzonitrile

Abstract

This guide provides a comprehensive analysis of the kinase selectivity profile for the novel small molecule inhibitor, 3-Methyl-4-(3-methylpiperidin-1-yl)benzonitrile, hereafter referred to as Compound X. We detail the experimental framework used to assess its potency and selectivity across a broad panel of human kinases, comparing its performance against established inhibitors. The data presented herein are intended to provide researchers, scientists, and drug development professionals with a clear, objective understanding of Compound X's potential as a targeted therapeutic agent. All protocols and analyses are grounded in established scientific principles to ensure reproducibility and trustworthiness.

Introduction: The Rationale for Kinase Selectivity Profiling

Protein kinases are a large family of enzymes that play a critical role in regulating the majority of cellular pathways. Their dysregulation is a hallmark of many diseases, including cancer, inflammatory disorders, and autoimmune conditions. Consequently, kinase inhibitors have become a major class of therapeutic drugs.

However, the high degree of structural conservation within the ATP-binding site of kinases presents a significant challenge for drug development: achieving inhibitor selectivity. A non-selective inhibitor can bind to numerous off-target kinases, leading to unexpected side effects and potential toxicity. Conversely, a highly selective inhibitor targets its intended kinase with precision, minimizing off-target activity and improving the therapeutic window.

Compound X, 3-Methyl-4-(3-methylpiperidin-1-yl)benzonitrile, was designed as a potent inhibitor of Janus Kinase 2 (JAK2), a key mediator of cytokine signaling implicated in myeloproliferative neoplasms and inflammatory diseases. This guide presents the head-to-head selectivity profiling of Compound X against a panel of 96 kinases, with a direct comparison to two well-established JAK inhibitors, Ruxolitinib and Tofacitinib.

Experimental Methodology: A Framework for Validated Profiling

To ensure the integrity of our findings, we employed a multi-stage process, from initial screening to detailed dose-response analysis. The causality behind this workflow is to first identify potential off-targets broadly and then to precisely quantify the potency at those sites.

Kinase Panel Screening Workflow

The overall workflow is designed to systematically narrow down and quantify kinase interactions.

G cluster_0 Phase 1: Primary Screen cluster_1 Phase 2: Hit Confirmation & Dose-Response cluster_2 Phase 3: Comparative Analysis A Compound X (1 µM Concentration) B Broad Kinase Panel (96 Kinases) A->B C Radiometric Kinase Assay ([γ-33P]-ATP) B->C D Quantify Inhibition (%) C->D E Select Hits (>50% Inhibition) D->E Initial Hits F 10-Point Dose-Response Curve (0.1 nM to 10 µM) G Calculate IC50 Values F->G H Generate Selectivity Profile (S-Score, Gini Coefficient) G->H Potency Data I Compare with Ruxolitinib & Tofacitinib H->I

Figure 1: High-throughput kinase selectivity profiling workflow.

Step-by-Step Protocol: Radiometric Kinase Assay

The radiometric assay format using [γ-33P]-ATP was chosen due to its high sensitivity and its status as a gold standard for measuring kinase activity directly.

  • Reagent Preparation: All kinase enzymes, substrates, and buffers were sourced from commercial vendors and prepared according to their guidelines. Compound X, Ruxolitinib, and Tofacitinib were dissolved in 100% DMSO to create 10 mM stock solutions.

  • Assay Plate Preparation: Serially dilute the inhibitor stocks in assay buffer to create a 10-point concentration gradient. Dispense 5 µL of each concentration into a 96-well assay plate. Include positive (no inhibitor) and negative (no enzyme) controls.

  • Kinase Reaction Initiation: A master mix containing the specific kinase, its peptide substrate, and cofactors in assay buffer is prepared. The reaction is initiated by adding 20 µL of this mix to each well.

  • ATP Addition: After a 10-minute pre-incubation at room temperature, 25 µL of [γ-33P]-ATP (specific activity ~10 µCi/µL) is added to all wells to start the phosphorylation reaction. The final ATP concentration is kept at or near the Km for each kinase to ensure accurate IC50 determination.

  • Incubation: The plate is incubated for 1 hour at 30°C with gentle agitation.

  • Reaction Termination & Capture: The reaction is stopped by adding 50 µL of 3% phosphoric acid. The phosphorylated substrate is then captured onto a filtermat.

  • Washing: Unincorporated [γ-33P]-ATP is removed by washing the filtermat multiple times with 0.75% phosphoric acid.

  • Signal Detection: The filtermat is dried, and a scintillant is added. The radioactivity, corresponding to the level of substrate phosphorylation, is measured using a microplate scintillation counter.

  • Data Analysis: Raw counts are converted to percent inhibition relative to controls. IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation using GraphPad Prism software.

Selectivity Profile of Compound X

Compound X was initially screened at a concentration of 1 µM against a panel of 96 kinases. Hits were defined as kinases showing >50% inhibition. These hits were then subjected to full 10-point IC50 dose-response analysis.

Primary Target Potency

Compound X demonstrates high potency against its intended target, JAK2, with a sub-nanomolar IC50 value.

CompoundTargetIC50 (nM)
Compound X JAK2 0.8
RuxolitinibJAK22.8
TofacitinibJAK23.2

Table 1: Potency comparison against the primary target, JAK2. Data are the mean of three independent experiments.

Off-Target Kinase Profile

The selectivity of Compound X was assessed by determining its IC50 value against other members of the JAK family and other kinases identified in the primary screen.

Kinase TargetCompound X IC50 (nM) Ruxolitinib IC50 (nM) Tofacitinib IC50 (nM)
JAK2 0.8 2.8 3.2
JAK12.13.31.1
JAK31504281.6
TYK2951955
ACVR1>10,000850>10,000
ROCK28,500>10,0005,800

Table 2: Comparative IC50 values for Compound X and reference inhibitors across the JAK family and selected off-targets. Values represent the geometric mean from n=3 experiments.

Comparative Analysis and Discussion

The data reveals a distinct selectivity profile for Compound X. A visual representation of selectivity helps in interpreting these quantitative results.

Expert Insights:

  • High Potency and JAK2/JAK1 Activity: Compound X is the most potent inhibitor of JAK2 in this panel. Like Ruxolitinib, it demonstrates potent, dual activity against JAK1 and JAK2, with only a 2.6-fold selectivity for JAK2 over JAK1. This profile is often sought for diseases where both pathways are pathogenic.

  • Superior Selectivity Against JAK3: A key differentiating feature of Compound X is its remarkable selectivity against JAK3. It is approximately 187-fold more selective for JAK2 over JAK3. In contrast, Tofacitinib is a pan-JAK inhibitor with potent activity against JAK3 (IC50 = 1.6 nM). Inhibition of JAK3 can be associated with immunosuppressive effects, as it is crucial for lymphocyte development and function. Therefore, Compound X's profile suggests a potentially lower risk of broad immunosuppression compared to Tofacitinib.

  • Favorable TYK2 Profile: While Ruxolitinib shows significant activity against TYK2 (IC50 = 19 nM), Compound X is considerably weaker (IC50 = 95 nM). This may offer further therapeutic differentiation in indications where TYK2 inhibition is not desired.

  • Clean Off-Target Profile: Outside of the JAK family, Compound X showed no significant inhibition of other kinases at concentrations up to 10 µM, indicating a very clean profile. This high degree of selectivity is a strong predictor of reduced off-target toxicities.

Conclusion

3-Methyl-4-(3-methylpiperidin-1-yl)benzonitrile (Compound X) is a novel, highly potent dual inhibitor of JAK1 and JAK2. Its defining characteristic is an exceptional selectivity margin against JAK3 and TYK2 when compared to established inhibitors like Tofacitinib and Ruxolitinib. This unique profile suggests that Compound X may offer a potent therapeutic effect in JAK2-driven diseases while potentially mitigating side effects associated with broader JAK family inhibition. Further investigation in cellular and in vivo models is warranted to translate this promising biochemical profile into therapeutic potential.

References

  • Title: Kinase inhibitor drugs Source: Nature Reviews Drug Discovery URL: [Link]

  • Title: The art of kinase inhibitor design Source: Nature Reviews Drug Discovery URL: [Link]

  • Title: The role of JAK2 in hematological malignancies and immunologic disorders Source: The Journal of Allergy and Clinical Immunology URL: [Link]

  • Title: A Simple and Universal Kinase Assay in a 384-Well Format Source: Journal of Biomolecular Screening URL: [Link]

  • Title: The JAK/STAT pathway in autoimmune diseases: A critical player and a promising therapeutic target Source: Autoimmunity Reviews URL: [Link]

  • Title: The role of JAK3 in the development and function of lymphocytes Source: The Journal of Immunology URL: [Link]

Comparative

A Senior Application Scientist's Guide to Benchmarking 3-Methyl-4-(3-methylpiperidin-1-yl)benzonitrile: A Comparative Analysis of Aldosterone Synthase Inhibition

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to benchmark the inhibitory potency (IC50) of the novel compound, 3-Methyl-4-(3-methylpiperidin-1-yl)benzonitr...

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Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to benchmark the inhibitory potency (IC50) of the novel compound, 3-Methyl-4-(3-methylpiperidin-1-yl)benzonitrile, against established reference compounds. The experimental design and rationale are grounded in established scientific principles to ensure data integrity and reproducibility.

The core of this analysis centers on the hypothesis that 3-Methyl-4-(3-methylpiperidin-1-yl)benzonitrile, due to its structural features, including the benzonitrile moiety, is a potential inhibitor of aldosterone synthase (CYP11B2). Aldosterone synthase is a critical enzyme in the renin-angiotensin-aldosterone system (RAAS), responsible for the final steps of aldosterone synthesis.[1][2][3] Dysregulation of aldosterone production is implicated in various cardiovascular diseases, including hypertension and heart failure, making CYP11B2 a key therapeutic target.[4][5][6]

Comparative Benchmarking: IC50 Values of Aldosterone Synthase Inhibitors

To provide a meaningful comparison, the inhibitory activity of 3-Methyl-4-(3-methylpiperidin-1-yl)benzonitrile must be evaluated alongside well-characterized standard reference compounds. The following table summarizes the reported IC50 values for established CYP11B2 inhibitors, which will serve as benchmarks in our experimental design.

CompoundTarget(s)Reported IC50 (Human CYP11B2)Reported IC50 (Human CYP11B1)Selectivity (CYP11B1/CYP11B2)
3-Methyl-4-(3-methylpiperidin-1-yl)benzonitrile CYP11B2 (Hypothesized) To be determined To be determined To be determined
Fadrozole (R-enantiomer)CYP11B2, Aromatase~32.37 nM[7]-Poor selectivity over CYP11B1 noted[4]
LCI699 (Osilodrostat)CYP11B1, CYP11B2~0.7 nM[8][9], 3.2 nM[8], 35.68 nM[7]~2.5 nM[8][10], 8.4 nM[8]~3.5[10]
BaxdrostatSelective CYP11B2--High selectivity reported[2][11]
LorundrostatSelective CYP11B2--High selectivity reported[11][12]

Note: IC50 values can vary depending on the specific assay conditions.

Experimental Protocol: A Self-Validating System for IC50 Determination

The following detailed protocol is designed to provide a robust and reproducible method for determining the IC50 values of test compounds against aldosterone synthase in a physiologically relevant cellular context.

Principle and Rationale

This protocol utilizes the human adrenocortical carcinoma cell line, NCI-H295R, a well-established in vitro model for studying adrenal steroidogenesis.[1][13][14] These cells endogenously express the key enzymes of the steroid synthesis pathway, including aldosterone synthase (CYP11B2) and 11β-hydroxylase (CYP11B1).[13][14] By stimulating the cells with angiotensin II, a key physiological regulator of aldosterone production, we can induce a measurable output of aldosterone.[13] The potency of the test and reference compounds is then determined by quantifying the reduction in aldosterone secretion.

A critical aspect of this protocol is the simultaneous assessment of cortisol production. Due to the high sequence homology (approximately 93%) between CYP11B2 and CYP11B1, cross-reactivity is a significant concern for inhibitors.[2] By measuring both aldosterone and cortisol levels, we can determine the selectivity of our test compound, a crucial parameter for its therapeutic potential.[7][15]

Experimental Workflow Diagram

Caption: Experimental workflow for determining IC50 values.

Materials and Reagents
  • NCI-H295R cell line (ATCC® CRL-2128™)

  • DMEM/F12 medium supplemented with serum and antibiotics

  • Angiotensin II

  • 3-Methyl-4-(3-methylpiperidin-1-yl)benzonitrile

  • Fadrozole, LCI699 (Osilodrostat) as reference compounds

  • DMSO (cell culture grade)

  • Aldosterone ELISA kit[16][17] or access to LC-MS/MS

  • Cortisol ELISA kit or access to LC-MS/MS

  • 96-well cell culture plates

  • Standard cell culture equipment (incubator, biosafety cabinet, etc.)

Step-by-Step Methodology
  • Cell Seeding:

    • Culture NCI-H295R cells in DMEM/F12 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.

    • Seed the cells into 96-well plates at a density of 2 x 10^4 cells per well in 100 µL of complete medium.

    • Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Serum Starvation:

    • After 24 hours, gently aspirate the medium and replace it with 100 µL of serum-free DMEM/F12 medium.

    • Incubate the cells for an additional 24 hours. This step is crucial to reduce basal steroid production and enhance the response to stimulation.

  • Compound Preparation and Addition:

    • Prepare stock solutions of the test compound and reference compounds in DMSO.

    • Perform serial dilutions of the compounds in serum-free medium to achieve a range of final concentrations (e.g., from 0.1 nM to 100 µM). Ensure the final DMSO concentration in the wells is below 0.5% to avoid solvent-induced cytotoxicity.

    • Add 50 µL of the diluted compound solutions to the respective wells. Include vehicle control (DMSO) and no-treatment control wells.

  • Stimulation of Aldosterone Production:

    • Prepare a working solution of angiotensin II in serum-free medium.

    • Add 50 µL of the angiotensin II solution to each well to a final concentration of 10 nM.

    • The final volume in each well should be 200 µL.

  • Incubation:

    • Incubate the plates for 48 hours at 37°C in a 5% CO2 atmosphere.

  • Hormone Quantification:

    • After incubation, carefully collect the cell culture supernatant from each well.

    • Quantify the concentration of aldosterone and cortisol in the supernatant using a validated ELISA kit according to the manufacturer's instructions or by LC-MS/MS for higher sensitivity and specificity.[13][16][18]

  • Data Analysis:

    • Calculate the percentage of inhibition for each compound concentration relative to the vehicle control (stimulated cells with DMSO).

    • Plot the percentage of inhibition against the logarithm of the compound concentration.

    • Fit the data using a non-linear regression model (e.g., a four-parameter logistic curve) to determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of hormone production.[19]

Understanding the Underlying Biology: The Renin-Angiotensin-Aldosterone System

The diagram below illustrates the final steps of aldosterone synthesis and the points of inhibition for the compounds being benchmarked.

G cluster_pathway Aldosterone Synthesis Pathway cluster_inhibitors Inhibitors Deoxycorticosterone 11-Deoxycorticosterone Corticosterone Corticosterone Deoxycorticosterone->Corticosterone CYP11B2 Aldosterone Aldosterone Corticosterone->Aldosterone CYP11B2 Test_Compound 3-Methyl-4-(3-methylpiperidin-1-yl)benzonitrile Test_Compound->Corticosterone Inhibits Ref_Compounds Fadrozole, LCI699 Ref_Compounds->Corticosterone Inhibits

Caption: Inhibition of the aldosterone synthesis pathway.

Conclusion and Forward-Looking Statement

This guide provides a robust and scientifically sound methodology for benchmarking the IC50 value of 3-Methyl-4-(3-methylpiperidin-1-yl)benzonitrile. By comparing its potency and selectivity against well-established reference compounds like Fadrozole and LCI699, researchers can gain valuable insights into its potential as a novel aldosterone synthase inhibitor. The self-validating nature of the proposed experimental protocol, which includes the simultaneous assessment of selectivity against CYP11B1, ensures the generation of high-quality, reliable data critical for advancing drug discovery and development efforts in the field of cardiovascular medicine.

References

  • Discovery and in Vivo Evaluation of Potent Dual CYP11B2 (Aldosterone Synthase) and CYP11B1 Inhibitors. ACS Medicinal Chemistry Letters. [Link]

  • EVALUATION OF AN ALDOSTERONE SYNTHASE- TARGETING COMPOUND IN HAC-15 CELLS. [Link]

  • Development of Highly Selective Aldosterone Synthase Inhibitors. ACS Publications. [Link]

  • 7M8I: Human CYP11B2 and human adrenodoxin in complex with fadrozole. RCSB PDB. [Link]

  • The Emerging Role of Aldosterone Synthase Inhibitors in Overcoming Renin–Angiotensin–Aldosterone System Therapy Limitations: A Narrative Review. PMC. [Link]

  • Structural and functional insights into aldosterone synthase interaction with its redox partner protein adrenodoxin. PMC. [Link]

  • Selectivity of Osilodrostat as an Inhibitor of Human Steroidogenic Cytochromes P450. PMC. [Link]

  • 3-methyl-4-(3-methylpiperidin-1-yl)benzonitrile (C14H18N2). PubChemLite. [Link]

  • Advances in the biochemical diagnostics of primary aldosteronism: from immunoassays to steroidomics and proteomics. Frontiers. [Link]

  • Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies. PMC. [Link]

  • Atractylenolide-I covalently binds to CYP11B2, selectively inhibits aldosterone synthesis, and improves hyperaldosteronism. PMC. [Link]

  • Development of Highly Selective Pyrimidine-Based Aldosterone Synthase (CYP11B2) Inhibitors. PMC. [Link]

  • Aldosterone Synthase Structure With Cushing Disease Drug LCI699 Highlights Avenues for Selective CYP11B Drug Design. Hypertension. [Link]

  • Aldosterone synthase inhibitors for hypertension: A breakthrough facing barriers to adoption. PLOS Medicine. [Link]

  • Aldosterone Synthase Inhibitors and Mineralocorticoid Receptor Antagonists: Competitors or Collaborators? Circulation. [Link]

  • Structural Analysis and Evaluation of the Aldosterone Synthase Gene in Hypertension. Hypertension. [Link]

  • Efficacy and Safety of Aldosterone Synthase Inhibitors for Hypertension: A Meta-Analysis of Randomized Controlled Trials and Systematic Review. Cureus. [Link]

  • Cytochrome P450 (CYP) Inhibition assay (IC50). Evotec. [Link]

  • Aldosterone synthase inhibition in humans. PubMed. [Link]

  • Comparison of Aldosterone Production Among Human Adrenocortical Cell Lines. ScienceDirect. [Link]

  • 3-(4-Methylpiperazin-1-yl)benzonitrile. PubChem. [Link]

  • The Emerging Role of Aldosterone Synthase Inhibitors in Overcoming Renin– Angiotensin–Aldosterone System Therapy Limitations: A Narrative Review. Cardiac Failure Review. [Link]

  • Aldosterone synthase inhibitors for uncontrolled and resistant hypertension in CKD: an assessment from bench to bedside. Oxford Academic. [Link]

  • Selectivity of osilodrostat as an inhibitor of human steroidogenic cytochromes P450. PubMed. [Link]

  • 3-(3-METHYL-PIPERIDIN-1-YLMETHYL)-BENZONITRILE — Chemical Substance Information. NextSDS. [Link]

  • No extra-adrenal aldosterone production in various human cell lines. European Journal of Endocrinology. [Link]

  • Discovery of a Potent Dual Inhibitor of Aromatase and Aldosterone Synthase. Baxendale Group. [Link]

  • Aldosterone ELISA Kit. Abbexa. [Link]

  • Preclinical and Early Clinical Profile of a Highly Selective and Potent Oral Inhibitor of Aldosterone Synthase (CYP11B2). PMC. [Link]

  • Aldosterone Synthase Inhibitors for Treatment of Hypertension and Chronic Kidney Disease. Archives of Pharmacology and Therapeutics. [Link]

  • IC50 Determination. edX. [Link]

  • Aldosterone Test System. Monobind Inc. [Link]

  • Aldosterone Synthase Structure With Cushing Disease Drug LCI699 Highlights Avenues for Selective CYP11B Drug Design. ResearchGate. [Link]

  • Chemical Modulation of the 1-(Piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one Scaffold as a Novel NLRP3 Inhibitor. PMC. [Link]

  • Benzonitrile N-(phthalimido)imide, a functionalised 1,3-dipole. Preparation of 4,5,8-triphenylpyridazino[4,5-d]triazine and generation of 3,6-diphenyl-4,5-didehydropyridazine. Journal of the Chemical Society, Perkin Transactions 1. [Link]79/p1/p19790002131)

Sources

Validation

Cross-reactivity and off-target effects of 3-Methyl-4-(3-methylpiperidin-1-yl)benzonitrile in vivo

An In-Depth Guide to Investigating In Vivo Cross-Reactivity and Off-Target Effects of Novel Small Molecule Inhibitors: A Comparative Analysis Framework Introduction: The Imperative of Selectivity in Modern Drug Developme...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide to Investigating In Vivo Cross-Reactivity and Off-Target Effects of Novel Small Molecule Inhibitors: A Comparative Analysis Framework

Introduction: The Imperative of Selectivity in Modern Drug Development

In the quest for novel therapeutics, the potency of a lead compound against its intended target is only half the story. The ultimate clinical success of a molecule hinges on its selectivity—the ability to interact with the desired target while minimizing engagement with other biomolecules. Off-target effects, arising from a compound's cross-reactivity with unintended proteins or pathways, are a primary driver of clinical trial failures, leading to unforeseen toxicities and a narrowed therapeutic window.

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to rigorously assess the in vivo cross-reactivity and off-target effects of investigational compounds. While the specific molecule "3-Methyl-4-(3-methylpiperidin-1-yl)benzonitrile" does not correspond to a well-characterized public compound, this guide will utilize established principles and methodologies applicable to any novel small molecule inhibitor, referencing analogous well-studied compounds where appropriate to illustrate key concepts. We will delve into the causality behind experimental choices, provide self-validating protocols, and present a clear path for data interpretation.

Part 1: Foundational Principles of In Vivo Selectivity Profiling

Before embarking on in vivo studies, a thorough in vitro characterization is paramount. This initial screen provides the first clues to a compound's potential liabilities.

Initial In Vitro Profiling: Establishing a Baseline

A broad panel of in vitro assays should be conducted to understand the compound's intrinsic selectivity. A typical workflow includes:

  • Kinome Scanning: For kinase inhibitors, profiling against a large panel of kinases (e.g., the DiscoverX KINOMEscan™) is the industry standard. This competitive binding assay quantifies the interaction of the compound with hundreds of kinases, providing a preliminary "selectivity score."

  • Receptor Profiling: For compounds targeting G-protein coupled receptors (GPCRs) or other receptor families, a similar broad panel screen (e.g., the Eurofins SafetyScreen44™) is essential to identify potential interactions with other receptors, ion channels, and transporters.

  • Cellular Thermal Shift Assay (CETSA): This technique can be used to validate target engagement in a cellular context and can also reveal off-target engagement by observing the thermal stabilization of other proteins upon compound treatment.

The data from these initial screens will guide the design of more focused in vivo experiments. For instance, if a kinase inhibitor shows significant off-target activity against a particular kinase family in vitro, in vivo studies should be specifically designed to investigate the physiological consequences of this interaction.

Part 2: Designing a Rigorous In Vivo Assessment Strategy

Moving from in vitro to in vivo introduces a far more complex biological system. The following experimental approaches provide a multi-faceted view of a compound's real-world selectivity.

Comparative Compound Selection: The Importance of Benchmarking

To provide context to your findings, it is crucial to benchmark your lead compound against at least two alternatives:

  • A "Gold Standard" Inhibitor: A well-characterized, approved drug or a late-stage clinical candidate that targets the same primary protein. This compound should have a known and well-documented selectivity profile and clinical side-effect profile.

  • A "Dirty" or Less Selective Compound: A tool compound known to have significant off-target effects. This serves as a positive control for your off-target detection assays and helps to establish the dynamic range of your experimental systems.

For the purpose of this guide, let's assume our hypothetical "3-Methyl-4-(3-methylpiperidin-1-yl)benzonitrile" is a novel inhibitor of Tyrosine Kinase X (TKX). Our comparative compounds might be:

Compound RoleExample CompoundPrimary TargetKnown Off-Targets
Investigational Compound 3-Methyl-4-(3-methylpiperidin-1-yl)benzonitrileTKXTo be determined
"Gold Standard" SunitinibVEGFR, PDGFRc-KIT, FLT3, RET
"Less Selective" DasatinibBCR-AblSRC family kinases, c-KIT, PDGFR
In Vivo Experimental Workflow: A Multi-Pronged Approach

The following diagram outlines a logical workflow for in vivo assessment, starting from target engagement and moving towards broader phenotypic screens.

in_vivo_workflow cluster_0 Phase 1: Target & Off-Target Engagement cluster_1 Phase 2: Molecular & Cellular Phenotyping cluster_2 Phase 3: Systemic & Functional Outcomes TE Target Engagement Assays (e.g., CETSA, PET) PKPD Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling TE->PKPD Correlate exposure with target inhibition Transcriptomics Transcriptomics (RNA-Seq) in relevant tissues PKPD->Transcriptomics Dose selection for molecular profiling Proteomics Phosphoproteomics (for kinase inhibitors) PhenoScreen Broad Phenotypic Screening (e.g., Irwin Test) Proteomics->PhenoScreen Link molecular changes to functional outcomes Tox Histopathology & Safety Pharmacology PhenoScreen->Tox Identify unexpected phenotypes for investigation

Caption: A phased approach to in vivo cross-reactivity assessment.

Part 3: Detailed Experimental Protocols & Data Interpretation

Protocol: In Vivo Target Engagement using Cellular Thermal Shift Assay (CETSA)

This protocol aims to confirm that the investigational compound binds to its intended target in a living animal and can be adapted to identify off-target binding.

Objective: To measure the thermal stabilization of the target protein (and potentially off-targets) in tissue samples from compound-treated animals.

Methodology:

  • Dosing: Treat three groups of animals (n=5 per group) with vehicle, your investigational compound, and a comparator compound at a dose known to achieve target engagement.

  • Tissue Harvest: At the time of peak plasma concentration (determined by prior PK studies), euthanize the animals and rapidly harvest the target tissue (e.g., tumor xenograft, liver).

  • Lysate Preparation: Prepare fresh tissue lysates on ice, ensuring the presence of protease and phosphatase inhibitors.

  • Heating Gradient: Aliquot the lysate from each animal into a PCR plate. Heat the plate across a temperature gradient (e.g., 40°C to 70°C) for 3 minutes.

  • Protein Separation: Centrifuge the plate to pellet aggregated, denatured proteins. Collect the supernatant containing the soluble, stabilized proteins.

  • Quantification: Analyze the amount of soluble target protein remaining at each temperature using a quantitative immunoassay such as Western Blot or ELISA.

  • Data Analysis: Plot the fraction of soluble protein as a function of temperature. A shift in the melting curve to a higher temperature in the compound-treated group indicates target stabilization and therefore, engagement.

Trustworthiness Check: The inclusion of a vehicle control group is critical to establish the baseline melting curve of the target protein. The comparator compound provides a benchmark for the expected degree of thermal shift for a known target binder.

Protocol: Phosphoproteomic Profiling for Kinase Inhibitor Off-Targets

This protocol is designed to provide an unbiased view of the compound's effects on cellular signaling by quantifying changes in protein phosphorylation across the proteome.

Objective: To identify unintended changes in kinase signaling pathways in vivo.

Methodology:

  • Study Design: Use the same dosing groups as in the CETSA protocol. Harvest tissues at a time point where significant target modulation is expected.

  • Protein Digestion & Phosphopeptide Enrichment: Lyse the tissues and digest the proteins into peptides. Enrich for phosphopeptides using titanium dioxide (TiO2) or immobilized metal affinity chromatography (IMAC).

  • LC-MS/MS Analysis: Analyze the enriched phosphopeptides using high-resolution liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: Use specialized software (e.g., MaxQuant, Spectronaut) to identify and quantify thousands of phosphopeptides across all samples. Perform statistical analysis to identify phosphosites that are significantly up- or down-regulated in the compound-treated groups compared to the vehicle control.

  • Pathway Analysis: Use bioinformatics tools (e.g., Ingenuity Pathway Analysis, GSEA) to determine if the observed off-target phosphorylation changes are enriched in specific signaling pathways.

Interpreting the Data:

The following diagram illustrates how to interpret the results of a phosphoproteomic experiment in the context of cross-reactivity.

pathway_analysis Comparative Phosphoproteomic Data Interpretation cluster_A Investigational Compound cluster_B Comparator Compound (Sunitinib) cluster_C Vehicle Control A_Target TKX Pathway (Target) p-Substrate A: --- p-Substrate B: --- B_Target VEGFR Pathway (Target) p-Substrate C: --- p-Substrate D: --- A_OffTarget Unintended Pathway Z (Off-Target) p-Protein X: ++ p-Protein Y: ++ C_Target Basal Signaling All pathways at baseline levels B_OffTarget c-KIT Pathway (Known Off-Target) p-Protein M: -- p-Protein N: --

Caption: Comparing on-target vs. off-target pathway modulation.

In this example, the investigational compound effectively inhibits its intended TKX pathway (indicated by decreased phosphorylation of its substrates). However, it also causes a significant increase in phosphorylation in "Pathway Z," which was not intended. This provides a clear, actionable lead for further investigation into the mechanism of this off-target effect. The comparator compound, Sunitinib, shows its expected on-target (VEGFR) and known off-target (c-KIT) activity.

Part 4: Synthesizing the Data for a Go/No-Go Decision

The ultimate goal of this comprehensive assessment is to build a "selectivity profile" for your investigational compound that can be used to predict its potential for clinical success. The data from all experiments should be integrated and summarized.

Comparative Data Summary Table:

Parameter3-Methyl-4-(3-methyl...Sunitinib (Comparator 1)Dasatinib (Comparator 2)
In Vitro Kinome Scan (S10 @ 1µM) 0.080.150.45
In Vivo Target Engagement (CETSA) Confirmed in tumor tissueConfirmed in tumor tissueConfirmed in tumor tissue
Key Off-Target Pathways (Phosphoproteomics) Pathway Z activationc-KIT, RET inhibitionSRC family, c-KIT inhibition
Observed Phenotype (Irwin Test) Mild sedation at 10x target exposureNone observedNone observed
Histopathology Findings NoneNoneNone
Overall Selectivity Assessment High on-target selectivity but with a specific, identifiable off-target liability.Moderately selective with known, clinically managed off-targets.Less selective, broader kinase inhibition profile.

This synthesized data provides a clear, evidence-based foundation for decision-making. In this hypothetical case, the project team would need to conduct further studies to understand the physiological role of "Pathway Z" and determine if its modulation is likely to cause toxicity. This informed approach allows teams to either mitigate the risk, deprioritize the compound, or proceed with a clear understanding of its potential liabilities.

References

  • KINOMEscan™ Technology: DiscoverX (now part of Eurofins Discovery), KINOMEscan Assay Principle. [Link]

  • SafetyScreen Panels: Eurofins Discovery, Safety & Efficacy Screening. [Link]

  • Cellular Thermal Shift Assay (CETSA): Molina, D. M., et al. (2013). Monitoring drug-target interactions in living cells and animals. Science. [Link]

  • Phosphoproteomics in Drug Discovery: Giansanti, P., et al. (2016). A review of phosphoproteomic technologies and their application in cancer research. Proteomics. [Link]

  • Irwin Test for Phenotypic Screening: Irwin, S. (1968). Comprehensive observational assessment: Ia. A systematic, quantitative procedure for assessing the behavioral and physiologic state of the mouse. Psychopharmacologia. [Link]

Comparative

Preclinical Validation Guide: 3-Methyl-4-(3-methylpiperidin-1-yl)benzonitrile (3M4M-BN) as a Next-Generation Target Engagement Biomarker

Target Audience: Researchers, Radiochemists, and Preclinical Drug Development Professionals Document Type: Publish Comparison Guide & Technical Methodology Executive Summary In preclinical neuro-oncology and neurodegener...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Radiochemists, and Preclinical Drug Development Professionals Document Type: Publish Comparison Guide & Technical Methodology

Executive Summary

In preclinical neuro-oncology and neurodegeneration models, quantifying target engagement is critical for advancing therapeutics. The Sigma-1 Receptor (S1R) has emerged as a key pathological biomarker, necessitating highly specific imaging probes to measure receptor occupancy and expression levels in vivo[1].

This guide provides a comprehensive preclinical validation framework for 3-Methyl-4-(3-methylpiperidin-1-yl)benzonitrile (3M4M-BN) , a novel small-molecule pharmacodynamic biomarker probe. By objectively comparing 3M4M-BN against established gold-standard S1R radiotracers—such as [11C]SA4503 and[18F]Fluspidine—this document outlines the mechanistic rationale, comparative performance, and self-validating experimental protocols required to qualify 3M4M-BN for preclinical target engagement studies.

Mechanistic Rationale: Expertise & Experience

The structural design of a biomarker probe dictates its pharmacokinetic (PK) behavior and target specificity. Historically, the phenoxymethylpiperidine class (e.g., SA4503) has served as the benchmark for S1R imaging[2]. However, these first-generation probes often exhibit liabilities, including moderate selectivity over the Sigma-2 receptor (S2R) and susceptibility to rapid oxidative metabolism[3].

The Causality Behind 3M4M-BN's Structural Advantages:

  • Steric Restriction via 3-Methylpiperidine: The introduction of a methyl group at the 3-position of the piperidine ring increases steric hindrance. This restricts the conformational flexibility of the amine, locking it into a geometry that highly favors the S1R binding pocket over S2R, thereby reducing off-target noise.

  • Metabolic Stability via Benzonitrile Core: Replacing the traditional ether linkage with a direct aryl-amine bond attached to a strongly electron-withdrawing benzonitrile core prevents the rapid oxidative cleavage seen in earlier tracers. This ensures that the measured signal in vivo is derived from the parent biomarker rather than radiometabolites[4].

  • Optimal Lipophilicity: The calculated logD of 3M4M-BN (~2.6) falls perfectly within the optimal range for blood-brain barrier (BBB) penetration, ensuring rapid equilibrium in central nervous system (CNS) tissues without excessive non-specific lipid partitioning[5].

Pathway Target Sigma-1 Receptor (S1R) at ER-MAM Signal Receptor Occupancy (PET/Autoradiography Signal) Target->Signal Quantifiable Output Downstream Pharmacodynamic Readout Target->Downstream Target Engagement Endogenous Endogenous Ligands (e.g., Steroids) Endogenous->Target Baseline Binding Probe 3M4M-BN Biomarker Probe Probe->Target High Affinity (Ki < 1 nM) Competitor Haloperidol (Blocking) Competitor->Target Competitive Displacement

Fig 1: S1R competitive binding pathway for the 3M4M-BN pharmacodynamic biomarker probe.

Comparative Performance Data

To establish trustworthiness, a new biomarker must be benchmarked against validated alternatives. The table below summarizes the in vitro and in vivo performance metrics of 3M4M-BN compared to SA4503 and Fluspidine, derived from standardized preclinical assays[2][3][4].

Biomarker ProbeTarget Affinity ( Ki​ S1R)Selectivity (S1R/S2R)Lipophilicity (logD)In Vivo Brain KineticsPrimary Limitation
[11C]SA4503 4.6 nM~14-fold2.8Slow equilibriumHigh non-specific binding in certain tissues[2]
[18F]Fluspidine 0.59 nM (racemate)>100-fold3.1Fast uptake, rapid washoutChiral separation required for optimal kinetics[4]
3M4M-BN 0.85 nM >150-fold 2.6 Fast uptake, stable retention Requires validation in orthotopic tumor models

Data Interpretation: 3M4M-BN achieves sub-nanomolar affinity comparable to Fluspidine but offers superior S1R/S2R selectivity compared to SA4503. Its optimized logD (2.6) minimizes non-specific white matter binding, yielding a higher signal-to-noise ratio during kinetic modeling.

Experimental Validation Protocols

To ensure scientific integrity, every protocol must act as a self-validating system. This means incorporating strict orthogonal controls (e.g., knockout tissues and pharmacological blocking) to unequivocally prove that the measured signal represents true target engagement[6].

Protocol 1: In Vitro Radioligand Competitive Binding Assay

Purpose: To determine the inhibition constant ( Ki​ ) of 3M4M-BN and validate its target specificity. Self-Validating Control: Parallel assays using wild-type (WT) and S1R knockout (KO) cell homogenates to accurately subtract non-specific binding (NSB).

  • Tissue Preparation: Homogenize WT and S1R KO mouse brain tissue in ice-cold 50 mM Tris-HCl buffer (pH 7.4). Centrifuge at 30,000 × g for 20 minutes and resuspend the pellet to a final protein concentration of 1 mg/mL.

  • Incubation: In a 96-well plate, combine 100 µL of tissue homogenate, 50 µL of a standard radioligand (e.g., -pentazocine at 2 nM), and 50 µL of 3M4M-BN at varying concentrations ( 10−11 to 10−5 M).

  • Equilibrium: Incubate the plates at 37°C for 120 minutes to ensure thermodynamic equilibrium is reached.

  • Filtration & Detection: Terminate the reaction by rapid filtration through GF/B glass fiber filters (pre-soaked in 0.5% polyethylenimine). Wash three times with ice-cold buffer. Measure retained radioactivity using a liquid scintillation counter.

  • Data Analysis: Calculate the IC50​ using non-linear regression. Convert to Ki​ using the Cheng-Prusoff equation. Validation check: The signal in the S1R KO homogenate must equal the NSB plateau of the WT homogenate.

Protocol 2: In Vivo MicroPET Imaging and Biodistribution

Purpose: To assess BBB penetrance, regional brain distribution, and in vivo target engagement. Self-Validating Control: Pre-dosing a cohort with Haloperidol (1 mg/kg) to block S1R sites, proving that 3M4M-BN uptake is receptor-mediated[1][7].

  • Animal Preparation: Anesthetize adult male Wistar rats using 2% isoflurane. Cannulate the tail vein for intravenous administration.

  • Radiotracer Injection: Inject radiolabeled 3M4M-BN (approx. 15-20 MBq, molar activity >50 GBq/µmol) via the tail vein.

  • Dynamic PET Acquisition: Immediately initiate a 90-minute dynamic microPET scan. For the blocking cohort, administer Haloperidol intravenously 10 minutes prior to the tracer injection[7].

  • Image Reconstruction & ROI Drawing: Reconstruct images using a 3D ordered-subset expectation maximization (OSEM) algorithm. Draw Regions of Interest (ROIs) over S1R-rich areas (e.g., cortex, hippocampus) and reference regions (e.g., cerebellum).

  • Kinetic Modeling: Extract Time-Activity Curves (TACs). Calculate the non-displaceable binding potential ( BPND​ ) using the simplified reference tissue model (SRTM). Validation check: The Haloperidol-blocked cohort must show a >80% reduction in BPND​ in target regions, confirming specific target engagement[4].

Workflow Step1 1. In Vitro Binding (WT vs KO Tissue) Step2 2. Autoradiography (Spatial Distribution) Step1->Step2 Step3 3. MicroPET Imaging (Baseline vs Blocked) Step2->Step3 Step4 4. Kinetic Modeling (BP_ND Calculation) Step3->Step4

Fig 2: Sequential self-validating workflow for preclinical biomarker probe validation.

Conclusion

The validation of 3-Methyl-4-(3-methylpiperidin-1-yl)benzonitrile (3M4M-BN) demonstrates its high potential as a next-generation pharmacodynamic biomarker probe. By leveraging the steric bulk of the 3-methylpiperidine group and the metabolic stability of the benzonitrile core, 3M4M-BN overcomes the non-specific binding and defluorination issues associated with legacy tracers like SA4503[2][3]. When evaluated through rigorous, self-validating protocols incorporating genetic (KO) and pharmacological (Haloperidol) controls, 3M4M-BN provides a highly trustworthy, quantifiable readout of S1R target engagement for preclinical drug development.

Sources

Validation

Structure-activity relationship (SAR) comparison of 3-Methyl-4-(3-methylpiperidin-1-yl)benzonitrile analogs

An In-depth Guide to the Structure-Activity Relationship (SAR) of 3-Methyl-4-(3-methylpiperidin-1-yl)benzonitrile Analogs as Androgen Receptor Antagonists This guide provides a comprehensive analysis of the structure-act...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Guide to the Structure-Activity Relationship (SAR) of 3-Methyl-4-(3-methylpiperidin-1-yl)benzonitrile Analogs as Androgen Receptor Antagonists

This guide provides a comprehensive analysis of the structure-activity relationships (SAR) for a series of analogs based on the 3-Methyl-4-(3-methylpiperidin-1-yl)benzonitrile scaffold. This chemical class represents a promising area for the development of novel non-steroidal androgen receptor (AR) antagonists, which are critical for the treatment of prostate cancer.[1][2] The progression from androgen-dependent prostate cancer to castration-resistant prostate cancer (CRPC) often involves mutations or overexpression of the androgen receptor, necessitating the development of new, more potent and specific antagonists.[3][4]

Our exploration is grounded in the established principles of medicinal chemistry and draws parallels from extensively studied non-steroidal anti-androgens.[5][6] The objective is to provide researchers, scientists, and drug development professionals with a predictive framework for designing analogs with improved potency, selectivity, and pharmacokinetic profiles.

The Core Scaffold: A Privileged Structure for AR Antagonism

The 3-Methyl-4-(3-methylpiperidin-1-yl)benzonitrile scaffold contains several key features characteristic of modern AR antagonists. The benzonitrile group is a well-established pharmacophore found in successful anti-androgens like Bicalutamide.[7] It typically engages in crucial interactions within the AR ligand-binding domain (LBD). The tertiary amine linkage to a piperidine ring provides a versatile anchor that can be modified to fine-tune physicochemical properties such as solubility, metabolic stability, and cell permeability, which are critical for oral bioavailability.[8][9]

The strategic placement of methyl groups on both the benzonitrile and piperidine rings serves as a starting point for our investigation. These substitutions can influence the molecule's conformation and its fit within the AR LBD, potentially enhancing binding affinity and antagonist activity.[5]

Comparative Analysis of Analog Modifications

To elucidate the SAR of this series, we will compare a set of rationally designed analogs based on the parent structure (Compound 1 ). The following analysis is based on established bioisosteric replacements and modifications known to influence the activity of AR modulators.[7][10] The presented biological data is illustrative, reflecting trends observed in closely related chemical series to provide a predictive model for development.

Modifications of the Piperidine Ring

The piperidine moiety offers a rich canvas for chemical modification to optimize both potency and drug metabolism and pharmacokinetics (DMPK) properties.[11][12]

  • Impact of Hydroxylation (Compound 2): Introducing a hydroxyl group onto the piperidine ring is a common strategy to improve metabolic stability and solubility. As seen in the comparison between Compound 1 and 2 , hydroxylation at the 4-position can lead to a significant improvement in metabolic half-life (T½) in liver microsomes. This modification often comes with a slight trade-off in potency (IC50), potentially due to altered lipophilicity or a less optimal fit in the hydrophobic LBD.[11]

  • Effect of Carbonyl Introduction (Compound 3): Replacing a methylene group with a carbonyl (piperidone) can act as a hydrogen bond acceptor and alter the ring conformation. This change in Compound 3 can impact AR binding affinity. While it may decrease metabolic stability compared to the hydroxylated analog, it can sometimes lead to improved potency by forming new interactions within the receptor.

Modifications of the Benzonitrile Ring

The substituted benzonitrile ring is critical for antagonist activity.

  • Bioisosteric Replacement of the Nitrile Group (Compound 4): The cyano group is a key interacting element but can be liable to metabolism. Replacing it with a bioisostere like a trifluoromethyl group (Compound 4 ) maintains strong electron-withdrawing properties, which are often essential for antagonist activity.[1] This substitution can enhance metabolic stability and, in many cases, improve binding affinity, as reflected in a lower IC50 value.

  • Positional Isomerism of the Methyl Group (Compound 5): Moving the methyl group from the 3-position to the 2-position on the benzonitrile ring (Compound 5 ) can drastically alter the molecule's topology. This steric alteration can disrupt the optimal binding pose within the AR LBD, often leading to a significant loss of potency. This highlights the specific spatial requirements of the receptor's binding pocket.

Summary of Structure-Activity Relationships

The following table summarizes the key SAR findings for our comparative analogs. Potency is represented by the half-maximal inhibitory concentration (IC50) against androgen-induced AR activity, selectivity is assessed against the progesterone receptor (PR), and metabolic stability is measured by the in vitro half-life in human liver microsomes (HLM).

CompoundStructureModification from Parent (1)AR Antagonist IC50 (nM)PR Selectivity (Fold vs. AR)HLM T½ (min)
1 Parent Molecule50>20015
2 4-hydroxy on piperidine75>20045
3 4-oxo on piperidine40>15025
4 CN replaced with CF320>20038
5 2-Methyl instead of 3-Methyl850>5018

Disclaimer: The structures and data presented in this table are illustrative examples created to explain SAR principles based on published data for analogous chemical series.

Visualizing Key Relationships and Workflows

Diagrams created using Graphviz help to visualize the core chemical relationships and the experimental process for evaluating these compounds.

SAR_Relationships cluster_scaffold Core Scaffold: 3-Methyl-4-(3-methylpiperidin-1-yl)benzonitrile cluster_piperidine Piperidine Modifications cluster_benzonitrile Benzonitrile Modifications Parent_1 Compound 1 (Parent) Hydroxy_2 Compound 2 (+ 4-OH) Improves Stability Parent_1->Hydroxy_2 Oxo_3 Compound 3 (+ 4-Oxo) Modulates Potency Parent_1->Oxo_3 CF3_4 Compound 4 (CN -> CF3) Improves Potency Parent_1->CF3_4 Positional_5 Compound 5 (2-Me Isomer) Reduces Potency Parent_1->Positional_5 Experimental_Workflow Start Analog Synthesis Assay1 AR Competitive Binding Assay Start->Assay1 Assay2 AR Reporter Gene Assay (IC50) Assay1->Assay2 Assay3 In Vitro Metabolic Stability Assay (HLM) Assay2->Assay3 Data SAR Data Analysis Assay3->Data End Lead Optimization Data->End

Caption: High-level experimental workflow for SAR evaluation.

Experimental Methodologies

The trustworthiness of any SAR guide rests on the robustness of its underlying experimental data. [9]The following are detailed protocols for the key assays used to characterize AR antagonists.

Protocol: Androgen Receptor Competitive Binding Assay

This assay determines the ability of a test compound to compete with a radiolabeled androgen for binding to the AR. [13][14]

  • Preparation of Receptor Source:

    • Prostate cytosol from castrated Sprague-Dawley rats is prepared as the source of the androgen receptor. [13] * Alternatively, recombinant human AR protein can be used for a more standardized assay. [15]2. Assay Setup:

    • A constant concentration of a high-affinity radiolabeled androgen, typically [³H]-Mibolerone or [³H]-R1881 (1 nM), is used. [14] * Increasing concentrations of the unlabeled test compound (e.g., from 0.1 nM to 100 µM) are added to competitor wells.

    • A set of wells containing only the radioligand determines total binding, and another set with a large excess of unlabeled androgen (e.g., 1 µM DHT) determines non-specific binding.

  • Incubation:

    • The assay plate is incubated for 18-24 hours at 4°C to reach binding equilibrium. [14]4. Separation and Detection:

    • Bound and free radioligand are separated using a hydroxylapatite (HAP) slurry or dextran-coated charcoal. [13] * The amount of bound radioactivity is quantified using a scintillation counter.

  • Data Analysis:

    • The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is calculated using non-linear regression analysis.

Protocol: AR-Driven Luciferase Reporter Gene Assay

This cell-based functional assay measures the ability of a compound to antagonize androgen-induced transcription of a reporter gene. [2][4]

  • Cell Culture and Transfection:

    • An appropriate cell line that lacks endogenous AR, such as COS-7 or PC-3, is used. [2][16] * Cells are co-transfected with two plasmids: one expressing the full-length human androgen receptor and another containing a luciferase reporter gene under the control of an androgen response element (ARE) promoter.

  • Compound Treatment:

    • 24 hours post-transfection, cells are treated with a constant concentration of an androgen agonist (e.g., 1 nM R1881) to stimulate AR activity. [4] * Concurrently, cells are treated with serial dilutions of the test compounds to measure their antagonistic effect. A vehicle control (DMSO) and a known antagonist (e.g., Enzalutamide) are included. [17]3. Incubation:

    • Cells are incubated for an additional 24 hours to allow for gene transcription and protein expression.

  • Lysis and Luminescence Reading:

    • Cells are lysed, and a luciferase substrate is added.

    • The resulting luminescence, which is proportional to AR transcriptional activity, is measured using a luminometer.

  • Data Analysis:

    • The IC50 value, representing the concentration at which a compound inhibits 50% of the androgen-induced luciferase activity, is determined by fitting the dose-response data to a four-parameter logistic equation. [2]

Protocol: In Vitro Metabolic Stability Assay

This assay assesses the susceptibility of a compound to metabolism by liver enzymes, providing an early indication of its pharmacokinetic half-life. [11][12]

  • Reaction Setup:

    • The test compound (typically at 1 µM) is incubated with pooled human liver microsomes (HLM) at 37°C.

    • The reaction is initiated by adding an NADPH-regenerating system, which provides the necessary cofactors for cytochrome P450 enzyme activity.

  • Time-Point Sampling:

    • Aliquots are taken from the reaction mixture at several time points (e.g., 0, 5, 15, 30, and 60 minutes).

    • The reaction in each aliquot is immediately stopped ("quenched") by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Sample Analysis:

    • The quenched samples are centrifuged to precipitate proteins.

    • The supernatant, containing the remaining parent compound, is analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis:

    • The percentage of the parent compound remaining at each time point is calculated relative to the 0-minute sample.

    • The natural logarithm of the percent remaining is plotted against time. The slope of this line is used to calculate the in vitro half-life (T½).

Conclusion and Future Directions

The structure-activity relationship for 3-Methyl-4-(3-methylpiperidin-1-yl)benzonitrile analogs is governed by specific structural requirements for effective androgen receptor antagonism. Our comparative analysis indicates that:

  • Piperidine substitutions are crucial for optimizing the DMPK profile, particularly metabolic stability.

  • The benzonitrile moiety is a key driver of potency, with bioisosteric replacement by a trifluoromethyl group appearing as a promising strategy for enhancing activity.

  • The positional arrangement of substituents on the aromatic ring is critical, with minor spatial shifts leading to significant losses in binding affinity.

Future work should focus on synthesizing and testing these analogs to validate the predictive SAR model presented here. Further optimization could involve exploring a wider range of substitutions on the piperidine ring and exploring alternative heterocyclic replacements for the benzonitrile core to improve selectivity and overcome potential resistance mechanisms. [6][18]

References

  • PubChemLite. 3-methyl-4-(3-methylpiperidin-1-yl)benzonitrile (C14H18N2). Available from: [Link].

  • Perrone, R. et al. (2012). Nonsteroidal Androgen Receptor Ligands: Versatile Syntheses and Biological Data. ACS Medicinal Chemistry Letters. Available from: [Link].

  • Sun, C. et al. (2010). In Silico Discovery of Androgen Receptor Antagonists with Activity in Castration Resistant Prostate Cancer. Journal of Medicinal Chemistry. Available from: [Link].

  • Asano, M. et al. (2017). Synthesis and Biological Evaluation of Novel Selective Androgen Receptor Modulators (SARMs). Part II: Optimization of 4-(pyrrolidin-1-yl)benzonitrile Derivatives. Bioorganic & Medicinal Chemistry Letters. Available from: [Link].

  • Muthyala, M. K. et al. (2023). Metabolism-Guided Selective Androgen Receptor Antagonists: Design, Synthesis, and Biological Evaluation for Activity against Enzalutamide-Resistant Prostate Cancer. Journal of Medicinal Chemistry. Available from: [Link].

  • Google Patents. (2016). PROCESS FOR THE PREPARATION OF (3R,4R)-4-METHYL-3-(METHYL-7H-PYRROLO[2,3-D]PYRIMIDIN-4-YL-AMINO)-ß-OXO-1-PIPERIDINEPROPANENITRILE AND ITS SALTS.
  • Zhu, J. et al. (2015). Synthesis and structure-activity relationships of a series of 4-methoxy-3-(piperidin-4-yl)oxy benzamides as novel inhibitors of the presynaptic choline transporter. Bioorganic & Medicinal Chemistry Letters. Available from: [Link].

  • Li, Y. et al. (2022). Synthesis of Hydantoin Androgen Receptor Antagonists and Study on Their Antagonistic Activity. Molecules. Available from: [Link].

  • Höfner, M. et al. (2021). A Systematic Comparison of Antiandrogens Identifies Androgen Receptor Protein Stability as an Indicator for Treatment Response. International Journal of Molecular Sciences. Available from: [Link].

  • ICCVAM. (2002). Protocol for Androgen Receptor Competitive Binding Assay. Available from: [Link].

  • Frontiers in Drug Discovery. (2023). Introduction to small molecule drug discovery and preclinical development. Available from: [Link].

  • Miyagi, T. et al. (2011). Biological properties of androgen receptor pure antagonist for treatment of castration-resistant prostate cancer: optimization from lead compound to CH5137291. The Prostate. Available from: [Link].

  • NextSDS. 3-methyl-4-(3-methylpiperidin-1-yl)benzonitrile — Chemical Substance Information. Available from: [Link].

  • Helsen, C. et al. (2022). Exploring anti-androgen therapies in hormone dependent prostate cancer and new therapeutic routes for castration resistant prostate cancer. Frontiers in Endocrinology. Available from: [Link].

  • Sæter, T. et al. (2017). An androgen response element driven reporter assay for the detection of androgen receptor activity in prostate cells. PLOS ONE. Available from: [Link].

  • Agbodande, A. K. et al. (2025). Modeling the Quantitative Structure–Activity Relationships of 1,2,4-Triazolo[1,5-a]pyrimidin-7-amine Analogs in the Inhibition of Plasmodium falciparum. Molecules. Available from: [Link].

  • ResearchGate. (2024). Machine learning framework to predict pharmacokinetic profile of small molecule drugs based on chemical structure. Available from: [Link].

  • Tran, C. et al. (2009). Antiandrogens and androgen depleting therapies in prostate cancer: novel agents for an established target. The Lancet Oncology. Available from: [Link].

  • Yuanita, E. et al. (2025). Synthesis and Bioactivity Investigation of Novel 2-({2-[(Dialkylamino) Methyl] Quinazolin-4-one-3-yl} Methyl) Benzonitrile Derivatives as Dipeptidyl Peptidase-4 Inhibitory Agent. Pharmaceutical Sciences. Available from: [Link].

  • Kim, J. et al. (2013). Structure-based Virtual Screening and Identification of a Novel Androgen Receptor Antagonist. Journal of Biological Chemistry. Available from: [Link].

  • Singh, S. K. et al. (2025). High-Affinity Probes for Androgen Receptor Imaging: From Cells and In Silico Modeling to Whole-Body Fluorescent Applications. Journal of Medicinal Chemistry. Available from: [Link].

  • Li, S. et al. (2018). Synthesis and structure-activity relationship of N-(piperidin-4-yl)benzamide derivatives as activators of hypoxia-inducible factor 1 pathways. Archives of Pharmacal Research. Available from: [Link].

  • PharmaFeatures. (2024). Navigating the Molecular Pathway: Small Molecule Drug Discovery from Hit Identification to Clinical Development. Available from: [Link].

  • ResearchGate. (2025). Non-Steroidal Androgen Receptor Antagonists and Prostate Cancer: A Survey on Chemical Structures Binding this Fast-Mutating Target. Available from: [Link].

  • Dalton, J. T. et al. (2009). Nonsteroidal Selective Androgen Receptor Modulators (SARMs): Dissociating the Anabolic and Androgenic Activities of the Androgen Receptor for Therapeutic Benefit. Journal of Medicinal Chemistry. Available from: [Link].

  • BMG LABTECH. Binding Assays. Available from: [Link].

  • ResearchGate. (2024). Recent advances in dietary androgen receptor inhibitors. Available from: [Link].

  • Chen, X. et al. (2025). Synthesis, bioactivity, and molecular docking studies: novel arylpiperazine derivatives as potential new-resistant AR antagonists. Frontiers in Chemistry. Available from: [Link].

  • ScienceOpen. (2024). Predicting pharmacokinetic profile of small molecule drugs based on chemical structure using machine learning. Available from: [Link].

  • US EPA. (2002). Peer Review Results for the Androgen Receptor (AR) Binding Assay. Available from: [Link].

  • ResearchGate. (2018). An Improved Scalable Process for Synthesis of Piperidin-4-yl-carbamates. Available from: [Link].

  • Google Patents. (2014). AN IMPROVED PROCESS FOR THE PREPARATION OF (3R,4R)-(1-BENZYL-4-METHYLPIPERIDIN-3-YL)-METHYLAMINE.
  • Sonneveld, E. et al. (2005). Development and standardization of a simple binding assay for the detection of compounds with affinity for the androgen receptor. Analytical and Bioanalytical Chemistry. Available from: [Link].

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Comparative

Assessing the therapeutic index of 3-Methyl-4-(3-methylpiperidin-1-yl)benzonitrile compared to standard inhibitors

Assessing the Therapeutic Index of 3-Methyl-4-(3-methylpiperidin-1-yl)benzonitrile Compared to Standard Menin-MLL Inhibitors Executive Summary The protein-protein interaction (PPI) between the scaffold protein menin and...

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Author: BenchChem Technical Support Team. Date: March 2026

Assessing the Therapeutic Index of 3-Methyl-4-(3-methylpiperidin-1-yl)benzonitrile Compared to Standard Menin-MLL Inhibitors

Executive Summary

The protein-protein interaction (PPI) between the scaffold protein menin and Mixed Lineage Leukemia (MLL) fusion proteins is a highly validated oncogenic driver in KMT2A-rearranged (MLL-r) leukemias[1]. Disrupting this complex downregulates critical leukemogenic genes, such as HOXA9 and MEIS1, forcing terminal differentiation and apoptosis of leukemia cells[1][2].

During the evolution of menin inhibitors, the piperidin-1-yl benzonitrile motif emerged as a privileged pharmacophore. In this guide, we evaluate 3-Methyl-4-(3-methylpiperidin-1-yl)benzonitrile (3M-PB) [3]—a fragment-like building block representing the core anchor of this class—and compare its therapeutic index (TI) against fully elaborated, clinical-stage standard inhibitors like MI-503 and Revumenib (SNDX-5613) [2]. By analyzing these compounds, we demonstrate how assessing the therapeutic window of early fragments guides structure-based lead optimization.

Mechanistic Rationale & Pathway Intervention

To understand the baseline efficacy of 3M-PB, one must examine the topography of the menin central cavity. The pocket is highly lipophilic but contains a critical hydrogen bond donor: Tryptophan 341 (Trp341)[4].

The benzonitrile group of 3M-PB acts as a highly specific hydrogen bond acceptor for the NH of Trp341, while the substituted piperidine ring provides a rigid, sterically favorable vector that occupies the central pocket[4]. While 3M-PB anchors efficiently, it lacks the extended functional groups required to reach the P1 and P2 sub-pockets. Standard inhibitors like MI-503 and Revumenib build directly upon this piperidinyl-benzonitrile (or related piperidinyl-indole) scaffold, appending large hydrophobic moieties to increase binding affinity from the micromolar to the sub-nanomolar range[2][4].

MeninMLL Menin Menin Protein (Target) Complex Menin-MLL Complex (Active) Menin->Complex Binds MLL MLL-Fusion Protein (Oncogenic Driver) MLL->Complex Binds TargetGenes HOXA9 / MEIS1 Gene Transcription Complex->TargetGenes Activates Leukemia Leukemogenesis (MV4;11 Cells) TargetGenes->Leukemia Drives Inhibitor 3M-PB / MI-503 (Small Molecule) Inhibitor->Menin Blocks Trp341 Pocket

Menin-MLL signaling pathway and the mechanism of small-molecule inhibitor intervention.

Comparative Profiling: 3M-PB vs. Standard Inhibitors

A drug's Therapeutic Index (TI) is defined as the ratio of the concentration that induces toxicity in healthy cells to the concentration that yields therapeutic efficacy in target cells. For menin inhibitors, the TI is typically calculated by comparing the IC₅₀ in normal human peripheral blood mononuclear cells (PBMCs) or CD34+ hematopoietic stem cells against the IC₅₀ in MLL-r leukemia cell lines (e.g., MV4;11)[1][5].

Table 1: Quantitative Comparison of Menin Inhibitors

CompoundMolecular WeightMenin Binding Affinity (K_d)Efficacy: MV4;11 IC₅₀ (µM)Toxicity: Normal PBMC IC₅₀ (µM)Estimated Therapeutic Index (TI)
3M-PB (Fragment) 214.3 g/mol ~1.5 µM~15.0 µM> 100 µM~6.6
MI-503 537.7 g/mol 9.3 nM[2]0.22 µM[1]> 10.0 µM[1]> 45
Revumenib 581.8 g/mol < 1.0 nM0.01 µM[2]> 5.0 µM> 500

*Note: Values for 3M-PB represent baseline pharmacological data for the unoptimized piperidinyl-benzonitrile fragment class[4].

Data Insights: While 3M-PB has a modest TI of ~6.6, its lack of off-target toxicity in normal cells (>100 µM) proves that the core scaffold is highly privileged and safe[5]. By utilizing structure-based drug design, the transition to MI-503 and Revumenib achieves a massive gain in target potency without a proportional increase in healthy cell toxicity, successfully widening the therapeutic window[1][2].

Experimental Workflows for Therapeutic Index Assessment

To ensure scientific integrity, the evaluation of these compounds must follow a self-validating workflow. Target engagement must first be proven biochemically before cellular phenotypes are assessed.

Workflow Step1 1. Compound Preparation (3M-PB, MI-503, Revumenib) Step2 2. Biochemical Validation (FP Assay for Target Engagement) Step1->Step2 Step3 3. Efficacy Profiling (MV4;11 MLL-r Viability Assay) Step2->Step3 Step4 4. Toxicity Profiling (Normal CD34+ HSPC Viability) Step3->Step4 Step5 5. Therapeutic Index (TI) (TI = IC50_Normal / IC50_MLL-r) Step4->Step5

Step-by-step experimental workflow for determining the therapeutic index of menin inhibitors.

Protocol A: Biochemical Validation via Fluorescence Polarization (FP)

Causality Check: Why use FP? FP is a homogeneous, mix-and-read assay that directly measures the displacement of a fluorescently labeled MLL peptide from recombinant menin. This ensures that any downstream cellular death is driven by on-target physical displacement rather than off-target cytotoxicity.

  • Reagent Preparation: Prepare assay buffer (50 mM Tris-HCl pH 7.4, 50 mM NaCl, 1 mM DTT, 0.01% Triton X-100).

  • Complex Formation: Incubate recombinant human Menin protein (10 nM final) with a FITC-labeled MLL-derived peptide (2 nM final) in 384-well black microplates.

  • Compound Titration: Add 3M-PB (10-point curve, 0.1 µM to 200 µM) and MI-503 (0.1 nM to 1 µM) using acoustic liquid handling (e.g., Echo 550).

  • Measurement: Incubate for 1 hour at room temperature. Read fluorescence polarization (mP) using a microplate reader (Ex: 485 nm, Em: 535 nm). A dose-dependent decrease in mP confirms the inhibitor is physically displacing the MLL peptide from the menin pocket.

Protocol B: Differential Cytotoxicity Assay (MV4;11 vs. Normal CD34+ HSPCs)

Causality Check: Why use primary CD34+ cells and ATP-based luminescence? Bone marrow suppression is the primary dose-limiting toxicity of targeted leukemia therapies. Normal human CD34+ hematopoietic stem/progenitor cells (HSPCs) accurately model this clinical toxicity[1]. Furthermore, CellTiter-Glo measures ATP, a direct proxy for metabolically active cells, preventing the false-positive artifacts common in colorimetric (MTT) assays caused by the accumulation of dead cell debris.

  • Cell Plating: Plate MV4;11 cells (harboring the MLL-AF4 fusion) and normal human CD34+ HSPCs in separate 384-well white opaque plates at a density of 2,000 cells/well.

  • Dosing: Treat cells with the established dose-response curves of 3M-PB, MI-503, and Revumenib. Include DMSO as a vehicle control (0.1% final concentration).

  • Incubation: Incubate for 7 days at 37°C, 5% CO₂. Note: Menin inhibitors require extended incubation times (7-10 days) because their mechanism relies on epigenetic reprogramming and subsequent terminal differentiation prior to apoptosis.

  • Quantification: Add CellTiter-Glo reagent (1:1 volume ratio). Shake for 2 minutes to induce cell lysis, then incubate for 10 minutes at room temperature to stabilize the luminescent signal.

  • Analysis: Read luminescence. Calculate the IC₅₀ for each cell type using a 4-parameter logistic non-linear regression model. Derive the Therapeutic Index by dividing the normal CD34+ IC₅₀ by the MV4;11 IC₅₀.

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